Product packaging for NH2-C2-NH-Boc-d4(Cat. No.:)

NH2-C2-NH-Boc-d4

Cat. No.: B1278933
M. Wt: 164.24 g/mol
InChI Key: AOCSUUGBCMTKJH-CQOLUAMGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

NH2-C2-NH-Boc-d4 is a useful research compound. Its molecular formula is C7H16N2O2 and its molecular weight is 164.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O2 B1278933 NH2-C2-NH-Boc-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2O2

Molecular Weight

164.24 g/mol

IUPAC Name

tert-butyl N-(2-amino-1,1,2,2-tetradeuterioethyl)carbamate

InChI

InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)9-5-4-8/h4-5,8H2,1-3H3,(H,9,10)/i4D2,5D2

InChI Key

AOCSUUGBCMTKJH-CQOLUAMGSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])NC(=O)OC(C)(C)C)N

Canonical SMILES

CC(C)(C)OC(=O)NCCN

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to NH2-C2-NH-Boc-d4: A Deuterated Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NH2-C2-NH-Boc-d4, a deuterated bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, a representative synthesis protocol, its application in PROTAC development, and the general mechanism of action of the resulting therapeutic modalities.

Core Concepts: Introduction to this compound

This compound, also known as PROTAC Linker 22-d4, is the deuterium-labeled analogue of N-Boc-ethylenediamine.[1][2] It serves as a fundamental building block in the construction of PROTACs, which are heterobifunctional molecules designed to eliminate specific target proteins from the cell.[3][]

The structure of this compound features two key functional groups: a free primary amine (NH2) and a Boc-protected amine (NH-Boc), separated by a deuterated two-carbon (C2) alkyl chain. The Boc (tert-butoxycarbonyl) group is a common protecting group in organic synthesis, allowing for selective reactions at the free amine. The primary amine, in turn, provides a reactive handle for conjugation to either a ligand for a target protein of interest (POI) or a ligand for an E3 ubiquitin ligase. The deuteration of the ethylenediamine backbone makes this linker particularly useful in pharmacokinetic and metabolic studies, where the heavy isotopes act as tracers.

Data Presentation: Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Chemical Name tert-butyl (2-aminoethyl-1,1,2,2-d4)carbamateN/A
Synonyms PROTAC Linker 22-d4
CAS Number 509148-73-6
Molecular Formula C7H12D4N2O2
Molecular Weight 164.24 g/mol
Unlabeled CAS 57260-73-8
Unlabeled Synonym N-Boc-ethylenediamine, NH2-C2-NH-Boc, PROTAC Linker 22

Experimental Protocols: Synthesis and Application

Representative Synthesis of N-Boc-ethylenediamine

This protocol describes the mono-Boc protection of ethylenediamine.

Materials:

  • Ethylenediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • Water

  • Magnesium oxide

  • Ether

  • Argon atmosphere

Procedure:

  • A mixture of ethylenediamine (excess), dioxane, water, and magnesium oxide is stirred at room temperature under an argon atmosphere.

  • A solution of di-tert-butyl dicarbonate in dioxane is added dropwise to the mixture over a period of 20 minutes.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The mixture is then filtered and concentrated under reduced pressure.

  • The resulting residue is worked up with ether, dried, and filtered.

  • The ethereal solution is concentrated to yield an oil, which is then purified by high vacuum distillation to obtain tert-butyl (2-aminoethyl)carbamate as a colorless oil.

General Application in PROTAC Synthesis

The NH2-C2-NH-Boc linker is incorporated into a PROTAC molecule through a series of coupling reactions. The general workflow involves the sequential attachment of a ligand for the target protein and a ligand for an E3 ligase. The differential protection of the two amines on the linker is key to this process.

Workflow:

  • First Coupling: The free primary amine of NH2-C2-NH-Boc is reacted with an activated form of either the target protein ligand or the E3 ligase ligand.

  • Deprotection: The Boc protecting group is removed from the other end of the linker, typically under acidic conditions, to reveal a new primary amine.

  • Second Coupling: The newly exposed amine is then reacted with an activated form of the second ligand (either the E3 ligase ligand or the target protein ligand, whichever was not used in the first step).

  • Purification: The final PROTAC molecule is purified using standard chromatographic techniques.

Visualization of Workflow and Mechanism

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates the general workflow for synthesizing a PROTAC using a bifunctional linker like NH2-C2-NH-Boc.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps Linker This compound Coupling1 Step 1: First Coupling (e.g., with Ligand_POI) Linker->Coupling1 Ligand_POI Target Protein Ligand Ligand_POI->Coupling1 Ligand_E3 E3 Ligase Ligand Coupling2 Step 3: Second Coupling (with Ligand_E3) Ligand_E3->Coupling2 Deprotection Step 2: Boc Deprotection Coupling1->Deprotection Deprotection->Coupling2 Purification Purification Coupling2->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Signaling Pathway: General Mechanism of PROTAC Action

PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. The following diagram illustrates this general mechanism.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Recycling PROTAC Recycling PROTAC->Recycling Ubiquitination Ubiquitination (E1-E2-E3 cascade) POI->Ubiquitination proximity-induced E3_Ligase->Ubiquitination recruits Ub_POI Poly-ubiquitinated Target Protein Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degradation Degradation of POI Proteasome->Degradation Degradation->Recycling

Caption: The general mechanism of action for a PROTAC molecule.

References

An In-depth Technical Guide to the Chemical Properties of NH2-C2-NH-Boc-d4 (PROTAC Linker 22-d4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of NH2-C2-NH-Boc-d4, a deuterated bifunctional linker molecule critical in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound, also known as PROTAC Linker 22-d4, is the deuterium-labeled analogue of tert-butyl N-(2-aminoethyl)carbamate. Its structure features a primary amine and a tert-butoxycarbonyl (Boc)-protected amine, separated by a deuterated ethyl spacer. This configuration makes it a valuable building block in medicinal chemistry, particularly for the synthesis of PROTACs.[1][2][3] The incorporation of deuterium can offer advantages in drug metabolism and pharmacokinetic studies.[1]

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[4] The linker component, such as this compound, plays a crucial role in the efficacy of a PROTAC by dictating the spatial orientation of the target protein and the E3 ligase.

Chemical and Physical Properties

Detailed experimental data for the deuterated compound this compound is not extensively available in public literature. However, the properties of its non-deuterated analogue, tert-butyl N-(2-aminoethyl)carbamate, provide a close and reliable reference. The primary difference will be a slight increase in molecular weight due to the four deuterium atoms.

Table 1: Chemical and Physical Properties

PropertyValue (for this compound)Value (for non-deuterated analogue)
Synonyms PROTAC Linker 22-d4tert-Butyl N-(2-aminoethyl)carbamate, N-Boc-ethylenediamine, PROTAC Linker 22
CAS Number 509148-73-657260-73-8
Molecular Formula C₇H₁₂D₄N₂O₂C₇H₁₆N₂O₂
Molecular Weight 164.24 g/mol 160.22 g/mol
Appearance -Colorless to light yellow clear viscous liquid
Boiling Point -72-80 °C at 0.1 mmHg
Density -1.012 g/mL at 20 °C
Refractive Index -n20/D 1.458 (lit.)
Solubility -Miscible with methanol and chloroform. Slightly miscible with water.

Note: Properties for the non-deuterated analogue are provided as a close approximation for this compound.

Spectroscopic Data (for non-deuterated analogue)

Spectroscopic data is crucial for the identification and quality control of the compound. The following data is for the non-deuterated tert-butyl N-(2-aminoethyl)carbamate. The spectrum for the deuterated version is expected to be very similar, with the key difference being the absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum.

¹H NMR (400 MHz, CDCl₃): δ 4.99 (bs, 1H), 3.20 (t, J = 4Hz, 2H), 2.82 (t, J = 4Hz, 2H), 2.05 (s, 2H), 1.43 (s, 9H).

¹³C NMR (100 MHz, CDCl₃): δ 156.02, 79.07, 41.63, 40.37, 28.40.

Experimental Protocols

The following are general experimental protocols for the synthesis of the non-deuterated tert-butyl N-(2-aminoethyl)carbamate. These can be adapted for the synthesis of the deuterated analogue by using deuterated starting materials.

Synthesis of tert-Butyl N-(2-aminoethyl)carbamate

Method: Reaction of ethylenediamine with di-tert-butyl dicarbonate.

Materials:

  • Ethylenediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • Water

  • Magnesium oxide

  • Ether

  • Argon

Procedure:

  • A mixture of 600 ml of ethylenediamine in 3 L of dioxane, 1.5 L of water, and 90 g of magnesium oxide is stirred at room temperature under an argon atmosphere.

  • A solution of 327 g of di-tert-butyl dicarbonate in 1.5 L of dioxane is added dropwise to the mixture over 20 minutes.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The mixture is then suction filtered over Dicalit and concentrated under reduced pressure.

  • The resulting residue is heated to reflux five times with 500 ml of ether each time, and the ether is decanted off.

  • The remaining solid is dried and filtered.

  • The combined ethereal solutions are concentrated to yield a yellow oil, which is then distilled under high vacuum to obtain tert-butyl (2-aminoethyl)carbamate as a colorless oil.

Applications in Drug Development

The primary application of this compound is as a bifunctional linker in the synthesis of PROTACs. The linker connects a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase.

The PROTAC Mechanism

The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple protein molecules.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds Ternary->PROTAC Release Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation PROTAC_Synthesis_Workflow cluster_0 Step 1: Coupling with POI Ligand cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Coupling with E3 Ligase Ligand Linker This compound Intermediate1 Intermediate 1 (POI-Linker-Boc) Linker->Intermediate1 POI_Ligand POI Ligand (with reactive group) POI_Ligand->Intermediate1 Intermediate2 Intermediate 2 (POI-Linker-NH2) Intermediate1->Intermediate2 Acidic conditions Final_PROTAC Final PROTAC (POI-Linker-E3) Intermediate2->Final_PROTAC E3_Ligand E3 Ligase Ligand (with reactive group) E3_Ligand->Final_PROTAC

References

NH2-C2-NH-Boc-d4 structure and synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure and Synthesis of NH2-C2-NH-Boc-d4

Introduction

This compound, also known as tert-butyl (2-aminoethyl-1,1,2,2-d4)carbamate or PROTAC Linker 22-d4, is a deuterated alkyl chain-based building block used extensively in chemical biology and drug discovery.[1][2][3] Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a bifunctional linker.[1][2] The incorporation of deuterium atoms provides a stable isotopic label, making it valuable for metabolic studies and as an internal standard in quantitative mass spectrometry.

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is the deuterated isotopologue of tert-butyl (2-aminoethyl)carbamate (also known as N-Boc-ethylenediamine). The structure features a two-carbon (C2) ethylenediamine backbone where four hydrogen atoms have been replaced by deuterium (d4). One amine group is protected by a tert-butoxycarbonyl (Boc) group, while the other remains a free primary amine. This differential protection is crucial for its utility as a synthetic linker, allowing for sequential chemical modifications.

Systematic Name: tert-butyl (2-aminoethyl-1,1,2,2-d4)carbamate Common Synonyms: PROTAC Linker 22-d4, N-Boc-ethylenediamine-d4 CAS Number: 509148-73-6

Below is a table summarizing the key properties of the molecule and its non-deuterated analogue.

PropertyThis compoundNH2-C2-NH-Boc (Non-deuterated)
Molecular Formula C₇H₁₂D₄N₂O₂C₇H₁₆N₂O₂
Molecular Weight 164.24 g/mol 160.21 g/mol
Appearance Colorless to light yellow oilColorless to yellow oil
Boiling Point Not reported72-80 °C at 0.1 mmHg
Density Not reported1.012 g/mL at 20 °C
SMILES C(C(C)(C)OC(=O)NCCN)O=C(OC(C)(C)C)NCCN

Synthesis of this compound

The synthesis of this compound relies on the selective mono-N-Boc protection of commercially available ethylenediamine-d4. A significant challenge in this synthesis is preventing the formation of the di-Boc-protected byproduct. Several methods have been established for the non-deuterated analogue, which are directly applicable to the deuterated version by substituting ethylenediamine with its d4 counterpart.

The general synthetic scheme is illustrated below.

General_Synthesis_Workflow reagent1 Ethylenediamine-d4 reaction Selective Mono-Protection Reaction reagent1->reaction reagent2 Boc-Protecting Agent (e.g., Boc₂O) reagent2->reaction purification Work-up & Purification reaction->purification Crude Product product This compound purification->product Final Product

General workflow for the synthesis of this compound.
Synthesis Protocols

Three common protocols for the mono-Boc protection of ethylenediamine are detailed below. To synthesize the d4 version, ethylenediamine-1,1,2,2-d4 should be used as the starting material.

Protocol 1: Synthesis using Di-tert-butyl dicarbonate (Boc₂O) and MgO

This method utilizes magnesium oxide in a dioxane/water solvent system to facilitate selective mono-protection.

  • Reagents and Materials:

    • Ethylenediamine-d4

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Magnesium oxide (MgO)

    • Dioxane

    • Water

    • Diethyl ether

    • Argon or Nitrogen gas

  • Procedure:

    • In a round-bottom flask under an inert argon atmosphere, prepare a mixture of ethylenediamine-d4 (10-12 equivalents), dioxane (5 volumes), water (2.5 volumes), and magnesium oxide (1.5 equivalents).

    • Stir the mixture vigorously at room temperature.

    • Prepare a solution of di-tert-butyl dicarbonate (1 equivalent) in dioxane (2.5 volumes).

    • Add the Boc₂O solution dropwise to the ethylenediamine-d4 mixture over approximately 20-30 minutes.

    • Continue stirring the reaction mixture at room temperature for 16-24 hours.

    • Upon completion, filter the reaction mixture through a pad of celite (e.g., Dicalit) to remove solids and concentrate the filtrate under reduced pressure.

    • The resulting residue is triturated multiple times with hot diethyl ether. The ether fractions are combined.

    • The combined ethereal solution is concentrated, and the resulting oil is purified by high-vacuum distillation to yield pure this compound.

Protocol 2: Synthesis using tert-Butyl Phenyl Carbonate

This procedure employs a less reactive Boc-donating reagent, which can improve selectivity for the mono-protected product.

  • Reagents and Materials:

    • Ethylenediamine-d4

    • tert-Butyl phenyl carbonate

    • Absolute Ethanol (EtOH)

    • Hydrochloric acid (HCl), 2M aqueous solution

    • Sodium hydroxide (NaOH), 2M aqueous solution

    • Dichloromethane (CH₂Cl₂)

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve ethylenediamine-d4 (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add tert-butyl phenyl carbonate (1 equivalent) to the solution.

    • Heat the reaction mixture to a gentle reflux (oil bath temperature max. 80 °C) and maintain for 18 hours.

    • Cool the mixture to room temperature and concentrate it using a rotary evaporator.

    • Add water to the residue and adjust the pH to ~3 by carefully adding 2M HCl.

    • Extract the aqueous solution with CH₂Cl₂ (3 times) to remove di-protected byproduct and unreacted starting material. Discard the organic layers.

    • Adjust the pH of the aqueous phase to 12 by adding 2M NaOH.

    • Extract the basic aqueous phase with CH₂Cl₂ (5 times).

    • Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product as a yellow oil.

Protocol 3: Synthesis using Boc₂O with pH Control

This method relies on protonating one amine group with HCl to favor mono-protection of the other.

  • Reagents and Materials:

    • Ethylenediamine-d4

    • Hydrochloric acid (HCl gas or concentrated solution)

    • Methanol (MeOH)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Brine

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flask, cool a solution of methanol to 0 °C. Add ethylenediamine-d4 (1.5 equivalents).

    • Separately, prepare a solution of HCl in methanol (1 equivalent) and add it carefully to the ethylenediamine-d4 solution at 0 °C to form the monohydrochloride salt in situ.

    • Prepare a solution of Boc₂O (1 equivalent) in methanol. Add this solution dropwise to the reaction mixture at room temperature and stir for 4-6 hours.

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Add water and saturated NaHCO₃ solution to the residue to neutralize the acid and basify the solution.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 times).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of the non-deuterated N-Boc-ethylenediamine, which can be considered indicative for the deuterated analogue.

MethodKey ReagentsReported YieldPurityReference
Protocol 1Boc₂O, MgONot specified, but a similar method gives high yieldsDistilled product is high purity
Protocol 2tert-Butyl Phenyl Carbonate51%>95% after work-up
Protocol 3Boc₂O, HCl87%>98% after work-up
Patent MethodBoc₂O, p-nitrophenol (2 steps)82.3% (second step)99.41% (GC)

Application in PROTAC Technology

This compound is a valuable linker precursor in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that consists of two ligands—one binding to a target protein and one recruiting an E3 ubiquitin ligase—connected by a chemical linker. This ternary complex formation (Target Protein : PROTAC : E3 Ligase) facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

The this compound linker allows for a modular synthesis. The free primary amine can be coupled to a carboxylic acid on an E3 ligase ligand (e.g., derivatives of Thalidomide or VHL ligands) via standard amide bond formation. Subsequently, the Boc protecting group is removed under acidic conditions to reveal a new primary amine, which can then be coupled to the target protein ligand.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Cellular Machinery POI Target Protein (POI) PROTAC PROTAC Molecule (Ligand-Linker-Ligand) POI->PROTAC binds POI_Ub Ubiquitinated Target Protein POI->POI_Ub Poly-ubiquitination E3 E3 Ubiquitin Ligase PROTAC->E3 binds E3->POI   Ub Transfer Ub Ubiquitin (Ub) Ub->E3 Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded POI_Ub->Proteasome Recognition & Degradation

Mechanism of action for a PROTAC molecule.

Conclusion

This compound is a critical chemical tool for modern drug discovery, particularly in the development of PROTACs. Its deuterated nature provides advantages for analytical applications, while its bifunctional, selectively protected structure allows for controlled, stepwise synthesis of complex molecules. The synthetic protocols outlined in this guide offer researchers multiple effective routes to access this valuable compound, enabling further innovation in the field of targeted protein degradation.

References

Technical Guide: Identification and Core Principles of PROTAC Linker 22-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the core principles relevant to the identification and evaluation of PROTAC (Proteolysis Targeting Chimera) linkers, with a specific focus on the conceptual framework surrounding alkyl chain linkers, exemplified by PROTAC Linker 22 and its deuterated analog, PROTAC Linker 22-d4. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to PROTAC Linkers

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2][3] The length, composition, and rigidity of the linker are key determinants for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[3][4]

PROTAC Linker 22, chemically known as tert-butyl (2-aminoethyl)carbamate (NH2-C2-NH-Boc), is an alkyl chain-based linker. Its deuterated form, PROTAC Linker 22-d4 (NH2-C2-NH-Boc-d4), incorporates deuterium, a stable isotope of hydrogen. The inclusion of deuterium can potentially alter the pharmacokinetic and metabolic profiles of the resulting PROTAC molecule. While specific data on PROTACs incorporating Linker 22-d4 is limited in publicly available literature, this guide will focus on the fundamental principles of identifying and optimizing short alkyl linkers in PROTAC design.

Data Presentation: Impact of Alkyl Linker Properties on PROTAC Efficacy

The optimization of a PROTAC often involves synthesizing and evaluating a series of analogs with varying linker lengths and compositions. The following tables summarize representative data illustrating the impact of short alkyl chain linkers on PROTAC performance. The efficacy of a PROTAC is commonly quantified by its DC50 (concentration required for 50% degradation of the target protein) and Dmax (the maximum percentage of degradation).

Table 1: Effect of Alkyl Linker Length on Target Protein Degradation

PROTAC CompoundLinker MoietyLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-1Ethyl (as in Linker 22)215085
PROTAC-2Propyl37592
PROTAC-3Butyl43095
PROTAC-4Pentyl58090
PROTAC-5Hexyl620075

This data is representative and illustrates a common trend where an optimal linker length exists for maximal degradation efficiency.

Table 2: Influence of Linker Rigidity on PROTAC Activity

PROTAC CompoundLinker TypeDC50 (nM)Dmax (%)
PROTAC-3aFlexible (Butyl chain)3095
PROTAC-3bRigid (Cyclobutyl)1598
PROTAC-3cRigid (Phenyl)25060

This table illustrates how introducing rigidity into the linker can enhance potency, but also how an improper rigid structure can be detrimental to ternary complex formation.

Table 3: Physicochemical Properties of PROTACs with Different Alkyl Linkers

PROTAC CompoundLinkerMolecular Weight (Da)cLogPCell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-1Ethyl7504.25.1
PROTAC-3Butyl7784.84.3
PROTAC-5Hexyl8065.43.2

This data highlights the trade-offs in physicochemical properties as the alkyl linker length increases, which can impact cell permeability and bioavailability.

Experimental Protocols

The identification of an optimal PROTAC linker requires rigorous experimental evaluation. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is a standard assay to quantify the degradation of the target protein following PROTAC treatment.

a. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, HeLa, or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

b. Cell Lysis:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

c. Protein Quantification:

  • Collect the supernatant containing the protein lysates.

  • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.

d. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.

Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in living cells.

a. Cell Preparation:

  • Co-transfect HEK293T cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or Cereblon) fused to HaloTag®.

  • Plate the transfected cells in a 96-well plate.

b. Assay Procedure:

  • To the cells, add the HaloTag® NanoBRET™ 618 Ligand.

  • Treat the cells with a serial dilution of the PROTAC compound.

  • Incubate for the desired time at 37°C.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.

c. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

  • Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for ternary complex formation.

Visualizations

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC (Linker 22-d4) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Linker Identification and Optimization

Linker_Optimization_Workflow cluster_design Design & Synthesis cluster_screening In Vitro & Cellular Screening cluster_analysis Data Analysis & Selection Design Design Linker Analogs (Vary Length, Rigidity) Synthesis Chemical Synthesis of PROTAC Library Design->Synthesis Degradation_Assay Western Blot for Protein Degradation (DC50, Dmax) Synthesis->Degradation_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., NanoBRET™) Degradation_Assay->Ternary_Complex_Assay Permeability_Assay Cell Permeability Assay (e.g., PAMPA) Ternary_Complex_Assay->Permeability_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Permeability_Assay->SAR_Analysis Lead_Selection Select Lead PROTAC SAR_Analysis->Lead_Selection Lead_Selection->Design Iterative Optimization

Caption: A typical workflow for PROTAC linker optimization.

Logical Relationship: Linker Properties and PROTAC Efficacy

Linker_Properties_Relationship Linker_Properties Linker Properties Length Length Linker_Properties->Length Composition Composition (e.g., Alkyl, PEG) Linker_Properties->Composition Rigidity Rigidity Linker_Properties->Rigidity Attachment_Point Attachment Point Linker_Properties->Attachment_Point Ternary_Complex Ternary Complex Stability & Cooperativity Length->Ternary_Complex Physicochem Physicochemical Properties (Solubility, Permeability) Length->Physicochem Composition->Ternary_Complex Composition->Physicochem Rigidity->Ternary_Complex Rigidity->Physicochem Attachment_Point->Ternary_Complex PROTAC_Efficacy Overall PROTAC Efficacy (DC50, Dmax, PK/PD) Ternary_Complex->PROTAC_Efficacy Physicochem->PROTAC_Efficacy

Caption: Logical relationship of linker properties influencing PROTAC efficacy.

References

In-Depth Technical Guide on NH2-C2-NH-Boc-d4 (CAS Number 509148-73-6): A Deuterated Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NH2-C2-NH-Boc-d4, a deuterated bifunctional linker pivotal in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This document details the physicochemical properties, synthesis applications, and the mechanistic role of this linker in targeted protein degradation.

Core Compound Data

This compound, systematically named tert-butyl N-(2-amino-1,1,2,2-tetradeuterioethyl)carbamate, is a stable isotope-labeled version of the common PROTAC linker, NH2-C2-NH-Boc.[1] The incorporation of deuterium offers a valuable tool for researchers in drug development, particularly in pharmacokinetic and metabolic studies, where it can serve as a tracer for quantification.[1]

PropertyValueReference
CAS Number 509148-73-6[1]
Unlabeled CAS Number 57260-73-8[1]
Synonyms PROTAC Linker 22-d4, mono-BOC-ethylenediamine-1,1,2,2-D4, N-Boc-Ethylenediamine-D4
Molecular Formula C7H12D4N2O2[1]
Molecular Weight 164.24 g/mol
Appearance Not explicitly stated, but similar compounds are liquids or low-melting solids.
Purity ≥95.0% (based on similar non-deuterated compounds)
Solubility Soluble in organic solvents like DMSO and DCM.
Storage 2-8°C, protect from light.

The Role in PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The fundamental mechanism of action involves the PROTAC molecule inducing the formation of a ternary complex between the POI and the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to induce the degradation of more POI.

The linker is a critical component of the PROTAC, as its length, flexibility, and chemical composition influence the stability and geometry of the ternary complex, thereby affecting the efficiency and selectivity of protein degradation. Alkyl chains, such as the ethylenediamine core of this compound, are among the most commonly used linkers due to their synthetic tractability and flexibility.

Below is a diagram illustrating the general workflow of PROTAC-mediated protein degradation.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Workflow PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: General workflow of PROTAC-mediated protein degradation.

Experimental Protocols: Synthesis of a PROTAC using an Ethylenediamine-based Linker

The this compound linker possesses a Boc-protected amine and a free primary amine, allowing for sequential and controlled conjugation to the POI ligand and the E3 ligase ligand. A common synthetic strategy involves amide bond formation.

The following is a representative, generalized protocol for the synthesis of a PROTAC using a similar non-deuterated linker, tert-butyl (2-aminoethyl)carbamate. This can be adapted for the deuterated version.

Part 1: Coupling of the Linker to the Protein of Interest (POI) Ligand

This step typically involves the formation of an amide bond between the free amine of the linker and a carboxylic acid on the POI ligand.

  • Materials:

    • POI ligand with a carboxylic acid functional group (1.0 eq)

    • NH2-C2-NH-Boc (or this compound) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the POI ligand in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of NH2-C2-NH-Boc in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the POI-linker intermediate.

Part 2: Deprotection of the Boc Group

The Boc protecting group is removed to reveal a primary amine for subsequent coupling to the E3 ligase ligand.

  • Materials:

    • POI-linker intermediate (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the POI-linker intermediate in a 1:1 mixture of DCM and TFA.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine (as a TFA salt) is often used in the next step without further purification.

Part 3: Coupling to the E3 Ligase Ligand

The final step involves forming an amide bond between the deprotected amine of the POI-linker intermediate and a carboxylic acid on the E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand).

  • Materials:

    • E3 ligase ligand with a carboxylic acid functional group (1.0 eq)

    • Deprotected POI-linker intermediate (TFA salt, 1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the E3 ligase ligand in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add a solution of the deprotected POI-linker intermediate in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-16 hours under a nitrogen atmosphere, monitoring by LC-MS.

    • Work-up and purify the final PROTAC product using similar methods as in Part 1.

The logical flow of this synthesis is depicted in the following diagram:

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_products Intermediates & Final Product POI_ligand POI Ligand (with COOH) Coupling1 Amide Coupling (HATU, DIPEA) POI_ligand->Coupling1 Linker This compound Linker->Coupling1 E3_ligand E3 Ligase Ligand (with COOH) Coupling2 Amide Coupling (HATU, DIPEA) E3_ligand->Coupling2 Intermediate1 POI-Linker-NH-Boc Coupling1->Intermediate1 Deprotection Boc Deprotection (TFA) Intermediate2 POI-Linker-NH2 Deprotection->Intermediate2 Final_PROTAC Final PROTAC (POI-Linker-E3 Ligand) Coupling2->Final_PROTAC Intermediate1->Deprotection Intermediate2->Coupling2

Caption: A generalized workflow for the synthesis of a PROTAC.

Application in Targeting BRD4

As a specific example, linkers with similar alkyl chain structures have been used in the synthesis of PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BRD4 is a transcriptional co-activator implicated in the development of various cancers. PROTACs that induce the degradation of BRD4 have shown significant anti-proliferative effects in cancer cell lines.

The signaling pathway affected by BRD4 degradation involves the downregulation of oncogenes such as c-MYC. A BRD4-targeting PROTAC, by recruiting an E3 ligase like Cereblon (CRBN) or Von Hippel-Lindau (VHL), leads to the degradation of BRD4, thereby preventing the transcription of these oncogenes and inhibiting cancer cell growth.

The following diagram illustrates the signaling pathway impacted by a BRD4-degrading PROTAC.

BRD4_Signaling_Pathway Impact of BRD4-Degrading PROTAC on Signaling cluster_protac PROTAC Action cluster_cellular Cellular Process PROTAC BRD4-PROTAC BRD4 BRD4 PROTAC->BRD4 binds E3_Ligase E3 Ligase (e.g., VHL) PROTAC->E3_Ligase recruits Degradation BRD4 Degradation BRD4->Degradation leads to Transcription Transcription of Oncogenes (e.g., c-MYC) BRD4->Transcription promotes E3_Ligase->Degradation mediates Degradation->Transcription inhibits Proliferation Cancer Cell Proliferation Transcription->Proliferation drives

Caption: Signaling pathway affected by a BRD4-degrading PROTAC.

Conclusion

This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its deuterated nature provides advantages for pharmacokinetic studies, while its bifunctional design with orthogonal protecting groups allows for the streamlined synthesis of PROTACs. The ethylenediamine core offers a flexible and commonly employed linker structure for modulating the interaction between a target protein and an E3 ligase. A thorough understanding of its properties and synthetic applications, as outlined in this guide, is essential for the rational design and development of novel PROTAC-based therapeutics.

References

A Technical Guide to NH2-C2-NH-Boc (tert-Butyl (2-aminoethyl)carbamate): A Versatile Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 57260-73-8

Synonyms: N-Boc-ethylenediamine, tert-Butyl N-(2-aminoethyl)carbamate, (2-Aminoethyl)carbamic acid tert-butyl ester

This technical guide provides an in-depth overview of unlabeled NH2-C2-NH-Boc, a bifunctional molecule widely utilized in chemical biology and drug discovery. Its primary application lies in its role as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively degrade target proteins. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its properties, synthesis, and application in the context of targeted protein degradation.

Physicochemical and Computational Data

NH2-C2-NH-Boc is a colorless to light yellow liquid at room temperature.[1] Its chemical structure features a primary amine at one end and a tert-butoxycarbonyl (Boc)-protected amine at the other, connected by a two-carbon (C2) alkyl chain. This differential protection allows for selective and sequential chemical modifications, a crucial feature for its use in multi-step organic synthesis.[]

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₇H₁₆N₂O₂[3]
Molecular Weight 160.21 g/mol [3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 72-80 °C at 0.1 mmHg
Density 1.012 g/mL at 20 °C
Refractive Index n20/D 1.458
Solubility Soluble in polar solvents like water, alcohols, and ethers.
Storage 4°C, stored under nitrogen

Table 2: Computational Data

PropertyValueReference(s)
TPSA (Topological Polar Surface Area) 64.35 Ų
LogP 0.4698
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bonds 2

Synthesis of NH2-C2-NH-Boc

The synthesis of NH2-C2-NH-Boc typically involves the mono-protection of ethylenediamine. Two common methods are employed, utilizing either di-tert-butyl dicarbonate (Boc₂O) or tert-butyl phenyl carbonate as the Boc-protecting agent.

Method A: Synthesis using Di-tert-butyl dicarbonate

This method relies on the direct reaction of an excess of ethylenediamine with di-tert-butyl dicarbonate to favor the formation of the mono-protected product.

Experimental Protocol:

  • A mixture of 600 ml of ethylenediamine in 3 L of dioxane, 1.5 L of water, and 90 g of magnesium oxide is stirred at room temperature under an argon atmosphere.

  • A solution of 327 g of di-tert-butyl dicarbonate in 1.5 L of dioxane is added dropwise to the stirring mixture over 20 minutes.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The mixture is then suction filtered over Dicalit and concentrated under reduced pressure.

  • The resulting residue is heated to reflux five times with 500 ml of ether each time, and the ether is decanted off.

  • The remaining solid is dried and filtered.

  • The combined ethereal solutions are concentrated, and the resulting yellow oil is distilled under high vacuum to yield tert-butyl (2-aminoethyl)carbamate as a colorless oil.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Ethylenediamine Ethylenediamine (excess) Reaction Mono-Boc Protection Ethylenediamine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Reaction Solvent Dioxane/Water Solvent->Reaction Base Magnesium Oxide Base->Reaction Atmosphere Argon Atmosphere->Reaction Temperature Room Temperature Temperature->Reaction Product NH2-C2-NH-Boc Side_product tert-Butanol + CO₂ + Excess Ethylenediamine Reaction->Product Reaction->Side_product

Caption: Synthesis of NH2-C2-NH-Boc via Di-tert-butyl dicarbonate.

Method B: Synthesis using tert-Butyl Phenyl Carbonate

This method offers a simple and efficient alternative for the mono-carbamate protection of diamines.

Experimental Protocol:

  • tert-Butyl phenyl carbonate (0.33 mol) is added to a solution of 1,2-ethanediamine (0.33 mol) in absolute ethanol (200 mL) in a round-bottomed flask equipped with a stirring bar and a reflux condenser.

  • The reaction mixture is heated to reflux overnight (approximately 18 hours) at a maximum oil bath temperature of 80°C.

  • The mixture is cooled to room temperature and concentrated to about 150 mL using a rotary evaporator.

  • 300 mL of water is added, and the pH is adjusted to approximately 3 by the careful addition of aqueous HCl (2M).

  • The aqueous solution is extracted with CH₂Cl₂ (3 x 400 mL) to remove phenol.

  • The aqueous phase is then adjusted to pH 12 by the addition of aqueous NaOH (2M) and extracted with CH₂Cl₂ (5 x 500 mL).

  • The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated to afford the product as a yellow oil.

Application in PROTAC Synthesis: The dBET1 Case Study

NH2-C2-NH-Boc is a cornerstone in the synthesis of PROTACs, where it serves as the linker connecting a warhead that binds to a target protein and a ligand for an E3 ubiquitin ligase. A prominent example is the synthesis of dBET1, a PROTAC that targets the BRD4 protein for degradation by recruiting the Cereblon (CRBN) E3 ligase.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using NH2-C2-NH-Boc as a linker generally follows a three-step process:

  • Coupling of the target protein ligand to the linker: The free amine of NH2-C2-NH-Boc is reacted with a functionalized ligand for the protein of interest (e.g., (+)-JQ1 for BRD4).

  • Boc deprotection: The Boc protecting group on the other end of the linker is removed to expose a primary amine.

  • Coupling of the E3 ligase ligand: The newly exposed amine is then coupled to a functionalized E3 ligase ligand (e.g., a thalidomide derivative for CRBN).

G cluster_step1 Step 1: Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Coupling POI_Ligand Protein of Interest (POI) Ligand (e.g., JQ1) Intermediate1 POI-Linker-NH-Boc POI_Ligand->Intermediate1 Linker NH2-C2-NH-Boc Linker->Intermediate1 E3_Ligand E3 Ligase Ligand (e.g., Thalidomide derivative) PROTAC PROTAC (e.g., dBET1) E3_Ligand->PROTAC Intermediate2 POI-Linker-NH2 Intermediate1->Intermediate2 Intermediate2->PROTAC G cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation cluster_downstream Downstream Effects dBET1 dBET1 BRD4 BRD4 (Target Protein) dBET1->BRD4 binds CRBN CRBN (E3 Ligase) dBET1->CRBN binds Ub_BRD4 Polyubiquitinated BRD4 BRD4->Ub_BRD4 CRBN->Ub_BRD4 polyubiquitinates Ub Ubiquitin Ub->CRBN Proteasome 26S Proteasome Ub_BRD4->Proteasome recognized by Degraded_BRD4 Degraded BRD4 Proteasome->Degraded_BRD4 degrades cMYC c-MYC Transcription Degraded_BRD4->cMYC downregulates Proliferation Cell Proliferation cMYC->Proliferation promotes Apoptosis Apoptosis cMYC->Apoptosis inhibits

References

NH2-C2-NH-Boc-d4 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to NH2-C2-NH-Boc-d4

For researchers, scientists, and drug development professionals, understanding the properties and synthesis of deuterated linker molecules is crucial for advancing modern therapeutic modalities like proteomics targeting chimeras (PROTACs). This guide provides a comprehensive overview of this compound, a deuterated building block used in the synthesis of PROTACs and other complex molecules.

Core Molecular Data

The incorporation of deuterium in place of hydrogen can offer significant advantages in drug development, primarily by altering metabolic profiles and enhancing pharmacokinetic properties. Below is a summary of the key quantitative data for this compound and its non-deuterated counterpart.

PropertyThis compoundN-Boc-ethylenediamine (NH2-C2-NH-Boc)
Molecular Weight 164.24 g/mol [1]160.21 g/mol [2]
Chemical Formula C₇H₁₂D₄N₂O₂[1]C₇H₁₆N₂O₂[2]
Common Synonyms PROTAC Linker 22-d4[1]tert-butyl (2-aminoethyl)carbamate
Primary Use PROTAC Linker SynthesisPeptide Synthesis, Building Block

Synthesis and Experimental Protocols

The synthesis of this compound follows the general principles of selective mono-Boc protection of ethylenediamine, with the starting material being deuterated ethylenediamine. Below are detailed experimental protocols adapted for the synthesis of the non-deuterated analog, which are directly applicable for the deuterated version.

Protocol 1: Direct Protection with Di-tert-butyl dicarbonate (Boc₂O)

This method relies on the slow addition of the protecting agent to an excess of the diamine to favor mono-substitution.

Materials:

  • Ethylenediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • 2N NaOH solution

Procedure:

  • In a well-ventilated fume hood, dissolve ethylenediamine in dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of Boc₂O in dichloromethane dropwise to the cooled ethylenediamine solution with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding water.

  • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

  • Extract the product into dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mono-Boc protected product.

Protocol 2: Mono-Boc Protection via in situ Mono-Protonation

This protocol enhances selectivity by deactivating one of the amine groups through protonation.

Materials:

  • Ethylenediamine

  • Hydrochloric acid (HCl) or Chlorotrimethylsilane (Me₃SiCl)

  • Methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Diethyl ether

  • 2N NaOH solution

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Cool a solution of methanol to 0°C and saturate it with one equivalent of HCl gas or add one equivalent of freshly distilled Me₃SiCl dropwise.

  • Carefully add one equivalent of ethylenediamine to the acidic methanol solution at 0°C. A white precipitate may form.

  • Allow the mixture to warm to room temperature and stir for a short period.

  • Add water, followed by a solution of one equivalent of Boc₂O in methanol.

  • Stir the reaction mixture at room temperature for 1 hour or until completion as monitored by TLC.

  • Evaporate the methanol and add diethyl ether to remove any unreacted diamine.

  • Treat the residue with a 2N NaOH solution to neutralize the HCl salt.

  • Extract the product with dichloromethane.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the mono-Boc protected product.

Application in PROTAC Synthesis: A Logical Workflow

This compound serves as a crucial linker component in the assembly of PROTACs. The general workflow involves the sequential attachment of a ligand for the target protein and a ligand for an E3 ubiquitin ligase to the linker.

PROTAC_Synthesis_Workflow cluster_linker Linker Preparation cluster_ligands Ligand Synthesis cluster_coupling PROTAC Assembly Linker This compound Coupling1 First Coupling Reaction (e.g., Amide Bond Formation) Linker->Coupling1 TargetLigand Target Protein Ligand TargetLigand->Coupling1 E3Ligand E3 Ligase Ligand Coupling2 Second Coupling Reaction E3Ligand->Coupling2 Intermediate Linker-Ligand Intermediate Coupling1->Intermediate Deprotection Boc Deprotection (e.g., with TFA or HCl) Intermediate->Deprotection Deprotection->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: A logical workflow for the synthesis of a PROTAC molecule utilizing a Boc-protected diamine linker.

This workflow illustrates the strategic use of the Boc protecting group, which allows for the controlled, sequential addition of the two different ligands to the linker, ultimately forming the tripartite PROTAC molecule. The deuteration of the linker can be a key design element to improve the metabolic stability and overall pharmacokinetic profile of the final PROTAC.

References

The Crucial Connector: An In-depth Technical Guide to PROTAC Linker Composition

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eradicate disease-causing proteins.[1][2] A PROTAC molecule is comprised of three essential components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two entities.[1][3] While the ligands confer specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of PROTAC linkers, their diverse functions, and the experimental methodologies used to characterize their impact on PROTAC activity.

The Multifaceted Role of the PROTAC Linker

The primary function of the linker is to bridge the POI and the E3 ligase, thereby facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). This induced proximity is essential for the E3 ligase to efficiently transfer ubiquitin to the POI, marking it for degradation by the proteasome. The characteristics of the linker, including its length, composition, rigidity, and attachment points, profoundly influence the geometry and stability of this ternary complex. An optimal linker promotes favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex. Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and diminished degradation efficiency.

Furthermore, the linker significantly impacts the drug-like properties of the PROTAC molecule. Due to their bivalent nature, PROTACs are typically large molecules that often fall outside of Lipinski's "rule of five," presenting challenges for cell permeability and oral bioavailability. The linker's composition can be modified to improve solubility and other physicochemical properties.

Types of PROTAC Linkers

PROTAC linkers can be broadly categorized based on their chemical composition and flexibility. The choice of linker type is a critical aspect of PROTAC design and is often optimized empirically for each specific target and E3 ligase pair.

1. Flexible Linkers:

  • Alkyl Chains: These are the most common type of linker, offering a high degree of conformational flexibility. Their simple structure is synthetically accessible and easy to modify. This flexibility can allow the PROTAC to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex. However, high flexibility can also lead to an entropic penalty upon binding and may contribute to poor physicochemical properties.

  • Polyethylene Glycol (PEG) Chains: PEG linkers are also widely used and can enhance the solubility of PROTACs. The ether oxygens in the PEG chain can act as hydrogen bond acceptors.

2. Rigid Linkers: These linkers provide more conformational constraint, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding. Rigid linkers can also improve selectivity by disfavoring the formation of off-target ternary complexes. Examples include:

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide conformational restriction.

  • Cycloalkanes and Heterocycles: Incorporating cyclic structures like piperazine and piperidine can improve the solubility and stability of the ternary complex.

3. Functional or "Smart" Linkers: Recent innovations have led to the development of linkers with additional functionalities, allowing for conditional activation of the PROTAC.

  • Photoswitchable Linkers: These linkers, often containing an azobenzene moiety, can change their conformation in response to light, enabling spatiotemporal control over PROTAC activity.

  • Photocleavable and Self-Immolative Linkers: These linkers can be cleaved by light or a specific intracellular trigger, respectively, to release the active PROTAC.

Data Presentation: Impact of Linker Composition on PROTAC Efficacy

The optimization of PROTAC linkers is an empirical process that relies on the systematic variation of linker length and composition and the subsequent evaluation of their impact on protein degradation. The following tables summarize key quantitative data for different PROTACs, illustrating the effect of linker modifications on their degradation potency (DC50) and maximal degradation (Dmax).

PROTAC TargetE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4VHLPEG1023>95
BRD4VHLPEG134.9>95
BRD4VHLPEG161.8>95
BRD4CRBNAlkyl9>1000<20
BRD4CRBN3xPEG9~500~40
ERCRBNPEG4~100~80
ERCRBNPEG8<10>90
ERCRBNPEG12~50~85

Table 1: Impact of Linker Length on PROTAC Efficacy. This table demonstrates that for a given target and E3 ligase pair, there is often an optimal linker length that results in the most potent degradation. For the BRD4-VHL PROTAC, increasing the PEG linker length from 10 to 16 atoms led to a significant improvement in DC50. Similarly, for an ER-CRBN PROTAC, a PEG linker of 8 atoms was more effective than shorter or longer versions.

PROTAC TargetE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Key ObservationReference
BRD4CRBNAlkyl Chain>1000<20Alkyl linker is ineffective.
BRD4CRBNPEG Chain~500~40PEG linker shows moderate activity.
TBK1CRBNFlexible (Alkyl/Ether)Sub-µMN/AFlexible linkers were essential for potent degradation.
BRAF(V600E)VHLRigid (Piperazine-based)<10>90Rigid linker improved pharmacological properties.

Table 2: Impact of Linker Composition on PROTAC Efficacy. This table highlights how the chemical nature of the linker can dramatically affect PROTAC activity. For a BRD4-CRBN PROTAC, replacing an alkyl linker with a PEG linker of the same length improved degradation. In other cases, flexible linkers were found to be crucial for the degradation of TBK1, while a rigid piperazine-based linker was successfully used in a BRAF degrader.

Mandatory Visualization

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTACs form a ternary complex with the POI and an E3 ligase, leading to ubiquitination and degradation.

PROTAC_Workflow PROTAC Evaluation Workflow start PROTAC Design & Synthesis biophysical Biophysical Assays (Ternary Complex Formation) start->biophysical cellular Cellular Degradation Assays (Western Blot, etc.) biophysical->cellular Confirm Ternary Complex optimization Linker Optimization (Length, Composition) cellular->optimization Assess DC50/Dmax lead_candidate Lead Candidate cellular->lead_candidate Optimal Degradation optimization->start Iterative Redesign

Caption: A typical workflow for the design, synthesis, and evaluation of PROTAC molecules.

Linker_Properties_Relationship Linker Properties and PROTAC Efficacy cluster_design Design Parameters cluster_properties Biophysical & Physicochemical Properties cluster_outcome Biological Outcome Linker_Length Length Ternary_Complex Ternary Complex Stability & Cooperativity Linker_Length->Ternary_Complex Influences Linker_Composition Composition (Alkyl, PEG, Rigid) Linker_Composition->Ternary_Complex Influences Physicochem Solubility & Permeability Linker_Composition->Physicochem Impacts Attachment_Points Attachment Points Attachment_Points->Ternary_Complex Influences Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation_Efficacy Determines Physicochem->Degradation_Efficacy Affects

Caption: The relationship between linker design parameters and the ultimate degradation efficacy of a PROTAC.

Experimental Protocols

Detailed methodologies are crucial for the rational design and evaluation of PROTACs. Below are protocols for key experiments cited in the field.

Protocol 1: PROTAC Synthesis

This protocol outlines a general, modular approach for synthesizing a PROTAC.

1. Synthesis of Warhead-Linker Fragment:

  • Couple the protein of interest (POI) ligand (warhead) to one end of a bifunctional linker.

  • Common coupling reactions include amide bond formation or click chemistry.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purify the product by column chromatography or high-performance liquid chromatography (HPLC).

2. Synthesis of E3 Ligase Ligand-Linker Fragment:

  • Similarly, couple the E3 ligase ligand to the other end of the linker or a separate linker fragment.

  • Purify the resulting product.

3. Final PROTAC Assembly:

  • Couple the two fragments using a suitable reaction (e.g., amide bond formation, click chemistry).

  • Monitor the reaction to completion.

4. Purification:

  • Purify the final PROTAC molecule using reverse-phase HPLC to achieve high purity (>95%).

5. Characterization:

  • Confirm the identity and purity of the PROTAC by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry.

Protocol 2: Ternary Complex Formation Assays

Biophysical assays are used to quantitatively measure the binding affinities and kinetics of ternary complex formation in a controlled, cell-free environment.

A. Surface Plasmon Resonance (SPR)

  • Objective: To measure the kinetics (on-rate, off-rate) and affinity (KD) of binary and ternary complex formation.

  • Protein Preparation: Use highly purified POI and E3 ligase proteins.

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis:

    • Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary affinity.

    • In a separate experiment, immobilize the POI and flow the PROTAC over the surface.

  • Ternary Complex Analysis:

    • Prepare a constant concentration of the POI in the running buffer.

    • Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the POI.

    • Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis: Subtract the reference flow cell data. Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for the ternary complex.

B. Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the thermodynamic parameters (KD, ΔH, n) of binding and to assess cooperativity.

  • Binary Titrations:

    • Titration 1 (PROTAC into POI): Fill the ITC cell with the POI solution and the syringe with the PROTAC solution.

    • Titration 2 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution.

  • Ternary Titration:

    • Fill the ITC cell with a solution containing both the E3 ligase and the POI.

    • Fill the syringe with the PROTAC solution. The resulting thermogram will represent the formation of the ternary complex.

  • Data Analysis: Integrate the raw ITC data to obtain the heat change per injection. Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine KD, ΔH, and stoichiometry (n) for each interaction. Analyze the ternary titration data to determine the apparent binding affinity and calculate the cooperativity factor (α).

C. Fluorescence Polarization (FP)

  • Objective: To measure binding affinities in solution, particularly useful for high-throughput screening.

  • Assay Principle: A fluorescently labeled tracer (e.g., a fluorescent PROTAC or a fluorescent ligand that competes with the PROTAC) will have a low fluorescence polarization value when free in solution. Upon binding to a larger protein, its tumbling rate slows, and the polarization value increases.

  • Binary Affinity Measurement:

    • Add a fixed, low concentration of the fluorescent PROTAC to wells.

    • Add increasing concentrations of the purified target protein or E3 ligase.

  • Ternary Complex Measurement:

    • Pre-form a binary complex of the fluorescent PROTAC and one of the proteins (at a concentration that gives a significant polarization signal).

    • Titrate in the third component (the other protein). An increase in fluorescence polarization indicates the formation of the ternary complex.

  • Data Analysis: Plot the change in millipolarization (mP) units against the protein concentration and fit the data to a suitable binding isotherm to determine the dissociation constant (Kd).

Protocol 3: Cellular Degradation Assays

These assays are performed in a cellular context to measure the ability of a PROTAC to induce the degradation of the target protein.

A. Western Blotting

  • Objective: To quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells in multi-well plates.

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the POI.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., β-actin or GAPDH). Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.

B. NanoLuc® Luciferase-based Assays

  • Objective: A highly sensitive, quantitative, and high-throughput method to measure protein degradation in live cells.

  • Principle: The target protein is endogenously tagged with a small luciferase subunit (e.g., HiBiT) using CRISPR/Cas9 gene editing. The luminescence, which is proportional to the amount of tagged protein, is measured by adding a substrate and a larger luciferase subunit (LgBiT).

  • Cell Line Generation: Generate a stable cell line expressing the HiBiT-tagged POI.

  • Assay Procedure:

    • Plate the engineered cells in a multi-well plate (e.g., 96- or 384-well).

    • Treat cells with a dilution series of the PROTAC for the desired time.

    • Add the Nano-Glo® HiBiT Lytic Reagent, which lyses the cells and contains the LgBiT protein and substrate.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to a cell viability readout performed in parallel. Plot the normalized signal against the PROTAC concentration to determine DC50 and Dmax.

Conclusion

The heterobifunctional linker is a critical component in the design of effective PROTACs. A deep understanding of the interplay between linker composition, length, and flexibility is essential for optimizing PROTAC performance. While early approaches often relied on trial-and-error, the field is moving towards more rational design principles, aided by computational modeling and a growing body of empirical data. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of novel linker designs, enabling the development of next-generation protein degraders with enhanced therapeutic potential.

References

The Gold Standard: A Technical Guide to NH2-C2-NH-Boc-d4 for Mass Spectrometry Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NH2-C2-NH-Boc-d4 (tert-butyl (2-aminoethyl-d4)carbamate), a deuterated stable isotope-labeled (SIL) internal standard crucial for quantitative bioanalysis by mass spectrometry. This document outlines the core principles of its application, synthesis, and the validation of bioanalytical methods, offering detailed protocols and data presentation to support its use in regulated environments.

Introduction: The Role of Stable Isotope-Labeled Internal Standards

In quantitative liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is essential for correcting variability throughout the analytical process. An ideal IS should mimic the analyte's behavior during sample preparation, chromatography, and ionization.[1][2] Stable isotope-labeled internal standards, such as those labeled with deuterium (²H or D), ¹³C, or ¹⁵N, are considered the gold standard for these applications.[2][3]

This compound is the deuterated form of a common building block in medicinal chemistry and serves as an excellent IS for its non-labeled analog or for analytes containing the ethylenediamine core. Its key advantages include:

  • Co-elution: It behaves nearly identically to the analyte during chromatographic separation.

  • Similar Ionization Efficiency: It experiences similar ionization suppression or enhancement in the mass spectrometer source, a phenomenon known as the matrix effect.[3]

  • Correction for Sample Loss: It accurately reflects the loss of analyte during sample extraction and preparation steps.

The use of a SIL-IS like this compound significantly enhances the accuracy, precision, and robustness of quantitative bioanalytical methods, which is a requirement for regulatory submissions to bodies like the U.S. Food and Drug Administration (FDA).

Synthesis of this compound

The synthesis of this compound involves the selective mono-protection of commercially available ethylenediamine-d4. Achieving mono-protection of a symmetric diamine is a common synthetic challenge, as the reaction can easily yield a mixture of unprotected, mono-protected, and di-protected products. Several methods have been developed to achieve high yields of the mono-Boc-protected product. Below is a representative protocol adapted for the deuterated analog.

Experimental Protocol: Selective Mono-Boc Protection of Ethylenediamine-d4

This protocol is based on the principle of protonating one amine group to render it less nucleophilic, allowing the other to react with the Boc-anhydride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethylenediamine-d464.1310.0 g0.156
Methanol (MeOH)32.04100 mL-
Chlorotrimethylsilane (Me₃SiCl)108.6416.9 g (19.8 mL)0.156
Di-tert-butyl dicarbonate (Boc₂O)218.2534.0 g0.156
Deionized Water18.0250 mL-
Sodium Hydroxide (2N)40.00As needed-
Dichloromethane (DCM)84.93200 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethylenediamine-d4 in 80 mL of anhydrous methanol. Cool the solution to 0 °C in an ice bath.

  • Mono-protonation: Slowly add chlorotrimethylsilane (Me₃SiCl) dropwise to the cooled solution. The Me₃SiCl reacts with methanol to generate HCl in situ, which protonates one of the amine groups of the diamine.

  • Boc Protection: After the addition is complete, allow the mixture to stir at 0 °C for 15 minutes. In a separate beaker, dissolve Di-tert-butyl dicarbonate (Boc₂O) in 20 mL of methanol. Add this solution dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Add 50 mL of deionized water to the flask.

    • Adjust the pH of the solution to >12 using a 2N NaOH solution.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_reagents Starting Materials cluster_process Reaction Steps cluster_products Products D4_Diamine Ethylenediamine-d4 Protonation 1. Mono-protonation at 0°C D4_Diamine->Protonation Boc2O Boc Anhydride (Boc₂O) Protection 2. N-Boc Protection Boc2O->Protection Solvent Methanol (MeOH) Solvent->Protonation HCl_Source Me₃SiCl HCl_Source->Protonation Protonation->Protection Workup 3. Aqueous Work-up & Extraction Protection->Workup Purification 4. Purification Workup->Purification Final_Product This compound Purification->Final_Product

Caption: A workflow for the synthesis of this compound.

Application in Quantitative Bioanalysis

This compound is used as an internal standard for the quantification of an analyte in a biological matrix (e.g., plasma, urine, tissue homogenate). The fundamental principle is that a known amount of the IS is added to every sample, calibrator, and quality control (QC) sample at the beginning of the sample preparation process.

The analyte concentration is determined by the ratio of the analyte's mass spectrometry peak area to the internal standard's peak area. This ratio is plotted against the known concentrations of the calibration standards to generate a calibration curve.

Data Presentation: Representative Bioanalytical Method Validation Data

The following tables present example data from a hypothetical bioanalytical method validation for "Analyte X" using this compound as the internal standard. This data illustrates the expected performance of a robust LC-MS/MS assay.

Table 1: Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Analyte X250.2150.110025
This compound (IS)165.2109.110018

Table 2: Calibration Curve Performance

Concentration (ng/mL)Accuracy (%)Precision (%CV)
1 (LLOQ)104.58.2
2.5101.25.6
1098.74.1
5099.53.5
200100.82.8
80099.12.1
1000 (ULOQ)101.53.3
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Table 3: Inter-day Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low QC32.9899.36.5
Medium QC150152.1101.44.2
High QC750745.599.43.1
Experimental Protocol: Bioanalytical Sample Preparation and Analysis

Objective: To quantify Analyte X in human plasma using this compound as an internal standard.

Procedure:

  • Prepare Stock Solutions:

    • Analyte X Stock: 1.00 mg/mL in methanol.

    • Internal Standard (IS) Stock: 1.00 mg/mL of this compound in methanol.

  • Prepare Working Solutions:

    • Prepare serial dilutions of Analyte X stock to create calibration standard working solutions.

    • Prepare an IS working solution at 100 ng/mL in 50:50 methanol:water.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of study samples, calibration standards, or QC samples into a 96-well plate.

    • Add 200 µL of the IS working solution in acetonitrile to each well.

    • Mix/vortex for 2 minutes to precipitate plasma proteins.

    • Centrifuge the plate at 4000 rpm for 10 minutes.

    • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Logical and Experimental Workflow Diagrams

Internal_Standard_Logic Principle of SIL Internal Standard Use cluster_input Inputs cluster_process Analytical Process (with variability) cluster_output Measurement & Calculation Analyte Analyte in Matrix (Unknown Concentration) Preparation Sample Preparation (e.g., Extraction) Analyte->Preparation IS Internal Standard (IS) (Known Concentration) IS->Preparation Injection LC Injection Preparation->Injection Ionization MS Ionization (Matrix Effects) Injection->Ionization Analyte_Response Analyte Peak Area Ionization->Analyte_Response IS_Response IS Peak Area Ionization->IS_Response Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Result Calculate Concentration via Calibration Curve Ratio->Result

Caption: Logic of using a SIL-IS to correct for process variability.

Bioanalytical_Workflow Bioanalytical Sample Preparation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Aliquot 1. Aliquot Plasma Sample (50 µL) Add_IS 2. Add IS in Acetonitrile (200 µL) Aliquot->Add_IS Vortex 3. Vortex to Precipitate Proteins Add_IS->Vortex Centrifuge 4. Centrifuge Vortex->Centrifuge Transfer 5. Transfer Supernatant Centrifuge->Transfer LCMS 6. Inject into LC-MS/MS System Transfer->LCMS Quantify 7. Quantify using Peak Area Ratios LCMS->Quantify

Caption: A typical bioanalytical workflow using protein precipitation.

Conclusion

This compound is a highly effective stable isotope-labeled internal standard for demanding quantitative mass spectrometry applications. Its properties allow it to closely track the analyte of interest through complex sample preparation and analysis workflows, correcting for variability and matrix effects. By following robust synthesis and validation protocols, researchers can develop highly accurate and precise bioanalytical methods suitable for drug development and clinical research, ensuring data integrity and compliance with regulatory standards.

References

An In-depth Technical Guide on the Core Principles of Using Deuterated Compounds in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds, molecules in which one or more hydrogen atoms (¹H) are replaced by their heavier, stable isotope deuterium (²H or D), have become indispensable tools in modern scientific research.[1] This strategic isotopic substitution provides a subtle yet powerful method to investigate reaction mechanisms, trace metabolic pathways, and enhance the therapeutic properties of pharmaceuticals.[2][3] This technical guide provides a comprehensive overview of the fundamental principles, experimental methodologies, and key applications of deuterated compounds for researchers, scientists, and drug development professionals.

What are Deuterated Compounds?

Deuterium is a stable isotope of hydrogen, containing one proton and one neutron in its nucleus, giving it approximately twice the mass of protium (¹H).[4] This mass difference is the primary origin of the unique physicochemical properties of deuterated compounds that are exploited in various scientific disciplines. The substitution of hydrogen with deuterium does not significantly alter the molecule's shape or biological activity, allowing it to be used as a probe without perturbing the system under investigation.[2]

The Deuterium Isotope Effect: A Fundamental Principle

The most significant consequence of the mass difference between hydrogen and deuterium is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond in their rate-determining step will proceed more slowly when a deuterium atom is substituted at that position. This phenomenon is a cornerstone of the application of deuterated compounds in research.

The Kinetic Isotope Effect (KIE) in Drug Discovery and Development

The KIE is a powerful tool for elucidating reaction mechanisms and is a key strategy in modern drug design to improve the pharmacokinetic and safety profiles of drug candidates.

Primary Kinetic Isotope Effect (PKIE)

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed during the rate-determining step of a reaction. For C-H bond cleavage, the magnitude of the PKIE (kH/kD) is typically in the range of 2 to 8, indicating that the reaction is 2 to 8 times slower for the deuterated compound.

Secondary Kinetic Isotope Effect (SKIE)

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. SKIEs are generally smaller than PKIEs but can provide valuable information about changes in hybridization or the steric environment of the reaction center during the transition state.

Applications of KIE in Mechanistic Studies

By measuring the KIE, researchers can gain insights into the transition state of a reaction. A significant KIE suggests that C-H bond cleavage is involved in the rate-limiting step. This information is crucial for understanding enzymatic reactions and for designing enzyme inhibitors.

Enhancing Pharmacokinetic Properties through Deuteration

One of the most impactful applications of deuterated compounds is in drug development, where the "deuterium switch" strategy is employed to improve a drug's pharmacokinetic (PK) profile.

Slowing Metabolic Clearance

Many drugs are cleared from the body through metabolism by cytochrome P450 (CYP) enzymes, which often involves the oxidation of a C-H bond. By replacing a metabolically labile hydrogen with deuterium, the rate of metabolism at that site can be significantly reduced due to the KIE. This can lead to a longer drug half-life (t½) and increased overall drug exposure (AUC).

Reducing Formation of Toxic Metabolites

In some cases, drug metabolism can lead to the formation of reactive or toxic metabolites. By slowing down a problematic metabolic pathway through deuteration, the formation of these undesirable metabolites can be minimized, potentially leading to a safer drug.

Comparative Pharmacokinetic Data of Deuterated vs. Non-Deuterated Drugs

The strategic placement of deuterium can lead to significant improvements in the pharmacokinetic profiles of drugs. The following tables summarize key pharmacokinetic parameters for some notable deuterated drugs compared to their non-deuterated counterparts.

DrugParameterDeuteratedNon-deuteratedFold ChangeReference(s)
Deutetrabenazine Half-life (t½) of active metabolites~9-10 hours~2-5 hours~2-4x increase
Cmax of total active metabolitesLowerHigherLower peak exposure
AUC of total active metabolites~2-fold higher-~2x increase
Deucravacitinib N-demethylation pathwayReducedMajor pathway-
Overall ClearanceLowerHigher-
Deutivacaftor (CTP-656) Half-life (t½)~15.9 hoursShorterLonger half-life
In vitro metabolic stabilityMarkedly enhancedLower-
d9-Methadone AUC5.7-fold increase-5.7x increase
Clearance0.9 ± 0.3 L/h/kg4.7 ± 0.8 L/h/kg~5.2x decrease

Deuterated Compounds as Internal Standards in Bioanalysis

The Gold Standard for Quantitative LC-MS

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard for achieving accurate and precise measurements. Deuterated analogs of the analyte are the most commonly used SIL-ISs.

Advantages of Deuterated Internal Standards

Deuterated internal standards are ideal because they have nearly identical chemical and physical properties to the analyte. This means they co-elute chromatographically and experience the same extraction recovery and matrix effects (ion suppression or enhancement). By calculating the ratio of the analyte's response to the deuterated internal standard's response, any variability in the analytical process can be effectively normalized.

Applications in Metabolic Profiling and Mechanistic Elucidation

Tracing Metabolic Pathways

Deuterated compounds are invaluable tools for tracing the metabolic fate of drugs and endogenous molecules. Since deuterium is a stable, non-radioactive isotope, it can be safely administered, and its incorporation into metabolites can be tracked by mass spectrometry or NMR spectroscopy. This allows for the unambiguous identification of metabolic pathways.

Investigating Enzyme Mechanisms

The KIE provides a powerful method to probe the mechanisms of enzyme-catalyzed reactions. By synthesizing substrates with deuterium at specific positions, researchers can determine which C-H bonds are broken during the enzymatic transformation and whether this bond cleavage is rate-limiting.

Synthesis of Deuterated Compounds

The preparation of deuterated compounds can be achieved through various synthetic strategies. Common methods include:

  • Catalytic Hydrogen-Deuterium Exchange: This method involves the exchange of protons for deuterons from a deuterium source, such as D₂O or D₂ gas, in the presence of a metal catalyst.

  • Reduction with Deuterated Reagents: Unsaturated functional groups can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).

  • Use of Deuterated Building Blocks: Complex deuterated molecules can be synthesized from smaller, commercially available deuterated starting materials.

  • Enzymatic Synthesis: Enzymes can be used to stereoselectively incorporate deuterium into molecules.

Experimental Protocols

Protocol for Determining the Kinetic Isotope Effect in a Metabolic Reaction

Objective: To determine the KIE of a drug candidate's metabolism by comparing the rate of disappearance of the deuterated and non-deuterated compounds in a human liver microsome (HLM) incubation.

Methodology:

  • Prepare Solutions:

    • Stock solutions of the non-deuterated (light) and deuterated (heavy) compound in a suitable organic solvent (e.g., DMSO).

    • A working solution containing an equimolar mixture of the light and heavy compounds.

    • Human liver microsomes (HLMs) suspended in a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • NADPH regenerating system.

    • Quenching solution: Cold acetonitrile containing a suitable internal standard.

  • Incubation:

    • Pre-warm the HLM suspension to 37°C.

    • Initiate the reaction by adding the working solution of the light/heavy compound mixture to the HLM suspension.

    • Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to the cold quenching solution to stop the reaction.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentrations of the light and heavy compounds at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining light and heavy compound versus time.

    • Determine the rate constants (kH and kD) from the slopes of the linear regression lines.

    • Calculate the KIE as the ratio kH/kD.

Protocol for In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a compound.

Methodology:

  • Prepare Incubation Mixture:

    • Prepare a suspension of human liver microsomes (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer (pH 7.4).

    • Prepare a working solution of the test compound.

  • Incubation:

    • In a 96-well plate, add the test compound to the HLM incubation mixture.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding an NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t1/2) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t1/2 = 0.693/k).

    • Calculate the intrinsic clearance (Clint).

Protocol for Bioanalytical Method Validation Using a Deuterated Internal Standard

Objective: To validate an LC-MS/MS method for the quantification of a drug in a biological matrix (e.g., plasma) using a deuterated internal standard.

Methodology:

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a stock solution of the analyte and the deuterated internal standard.

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte.

    • Prepare at least three levels of QC samples (low, medium, and high) in the same manner.

  • Sample Preparation:

    • To a specific volume of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the deuterated internal standard solution.

    • Perform a sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove matrix interferences.

    • Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Monitor the specific mass transitions for the analyte and the deuterated internal standard.

  • Method Validation Parameters:

    • Selectivity: Analyze blank matrix from at least six different sources to ensure no interference at the retention times of the analyte and IS.

    • Linearity: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration. The curve should have a correlation coefficient (r²) ≥ 0.99.

    • Accuracy and Precision: Analyze replicate QC samples at low, medium, and high concentrations on different days. The accuracy (% bias) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should be ≤15% (≤20% at the LLOQ).

    • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that in neat solution. The IS should track the matrix effect of the analyte.

    • Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Mandatory Visualizations

KIE_in_Drug_Metabolism cluster_0 Non-Deuterated Drug (C-H) cluster_1 Deuterated Drug (C-D) Drug_CH Drug (R-H) Metabolite_H Metabolite (R-OH) Drug_CH->Metabolite_H Fast Metabolism (kH) CYP450 Drug_CD Drug (R-D) Metabolite_D Metabolite (R-OH) Drug_CD->Metabolite_D Slow Metabolism (kD) KIE = kH / kD > 1 Increased_PK Improved Pharmacokinetics (Longer Half-life, Higher Exposure) Metabolite_D->Increased_PK Deuterated_Drug_Metabolism_Workflow Start Hypothesis: Deuteration at a specific site will improve PK profile Synthesis Synthesize Deuterated and Non-deuterated Analogs Start->Synthesis In_Vitro In Vitro Metabolic Stability Assay (e.g., HLMs) Synthesis->In_Vitro KIE_Study Kinetic Isotope Effect (KIE) Determination Synthesis->KIE_Study In_Vivo In Vivo Pharmacokinetic Study (e.g., in rodents) In_Vitro->In_Vivo KIE_Study->In_Vivo Data_Analysis Compare PK Parameters: t½, AUC, Cmax, CL In_Vivo->Data_Analysis Decision Decision: Proceed to further development? Data_Analysis->Decision Decision->Synthesis No, redesign End Optimized Drug Candidate Decision->End Yes CYP450_Catalytic_Cycle Cytochrome P450 Catalytic Cycle Fe3 CYP-Fe³⁺ Fe3_RH CYP-Fe³⁺(RH) Fe3->Fe3_RH + RH Fe2_RH CYP-Fe²⁺(RH) Fe3_RH->Fe2_RH + e⁻ Fe2_O2_RH CYP-Fe²⁺(O₂)(RH) Fe2_RH->Fe2_O2_RH + O₂ Fe3_O2_RH CYP-Fe³⁺(O₂⁻)(RH) Fe2_O2_RH->Fe3_O2_RH + e⁻ Fe3_OOH_RH CYP-Fe³⁺(OOH⁻)(RH) Fe3_O2_RH->Fe3_OOH_RH + 2H⁺ FeO3_RH [CYP-Fe⁴⁺=O(RH)]•⁺ Fe3_OOH_RH->FeO3_RH - H₂O FeOH3_R CYP-Fe³⁺(OH⁻)(R•) FeO3_RH->FeOH3_R H• abstraction (Rate-limiting step) KIE observed here Fe3_ROH CYP-Fe³⁺(ROH) FeOH3_R->Fe3_ROH Rebound Fe3_ROH->Fe3 - ROH

References

A Technical Guide to the Solubility and Stability of Deuterated, Boc-Protected Amine Linkers: A Case Study of NH2-C2-NH-Boc-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available solubility and stability data for the specific molecule NH2-C2-NH-Boc-d4 is limited. This guide provides a comprehensive framework of standard methodologies and best practices for determining these critical parameters for this and structurally similar compounds. The presented data is illustrative and intended to serve as a template for experimental design and data presentation.

Introduction

This compound is a deuterated, Boc-protected ethylenediamine-based linker. Such linkers are integral components in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs), where they connect a target protein binder to an E3 ligase ligand.[1][2] The physicochemical properties of these linkers, specifically their solubility and stability, are paramount as they can significantly influence the developability, in vivo and in vitro assay performance, and overall efficacy of the final drug candidate.[3]

This technical guide outlines the standard experimental protocols for evaluating the solubility and stability of this compound and similar molecules. It provides a structured approach to data generation and presentation, essential for drug discovery and development programs.

Solubility Assessment

Solubility is a critical parameter that affects absorption and bioavailability.[3][4] For drug discovery compounds, a solubility of >60 µg/mL is often considered a good target. Both kinetic and thermodynamic solubility are important to assess.

2.1 Kinetic Solubility

Kinetic solubility measures the concentration of a compound in solution when added from a concentrated organic stock (typically DMSO) to an aqueous buffer. It is a high-throughput method well-suited for early-stage drug discovery.

Illustrative Kinetic Solubility Data for this compound

Solvent SystemTemperature (°C)MethodIllustrative Solubility (µg/mL)
PBS (pH 7.4)25Nephelometry> 150
FaSSIF37Direct UV> 200
FeSSIF37Direct UV> 200
Water25LC-MS/MS> 250

2.2 Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent after an extended incubation period, ensuring equilibrium between the dissolved and solid states. This is considered the "true" solubility and is crucial for formulation development.

Illustrative Thermodynamic Solubility Data for this compound

Solvent SystemTemperature (°C)Incubation Time (h)MethodIllustrative Solubility (µg/mL)
PBS (pH 7.4)2524Shake-Flask (HPLC-UV)125
0.1 N HCl (pH 1.2)3724Shake-Flask (HPLC-UV)> 500 (as hydrochloride salt)
Water2548Shake-Flask (HPLC-UV)210
Acetonitrile2524Shake-Flask (HPLC-UV)> 1000
Methanol2524Shake-Flask (HPLC-UV)> 1000

Stability Assessment

Evaluating the chemical stability of a molecule is essential for determining appropriate storage conditions, shelf-life, and identifying potential degradation pathways. For Boc-protected amines, stability is primarily influenced by acidic conditions, which can cleave the Boc group. The deuterium labeling in this compound is expected to enhance metabolic stability by strengthening the C-H bond, a common site of metabolism.

3.1 Forced Degradation Studies

Forced degradation, or stress testing, is performed under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Illustrative Forced Degradation Data for this compound

ConditionTime (h)Temperature (°C)% Degradation (Illustrative)Major Degradant(s) (Illustrative)
0.1 N HCl2460> 95%Boc-deprotected product
0.1 N NaOH2460< 2%None observed
3% H₂O₂2425< 5%Minor oxidative species
Photolytic (ICH Q1B)2425< 1%None observed
Thermal4880< 2%None observed

3.2 Long-Term Stability

Long-term stability studies are conducted under controlled storage conditions as per ICH guidelines to establish the re-test period or shelf life.

Illustrative Long-Term Stability Data for this compound (Solid State)

ConditionTime (Months)% Assay (Illustrative)Appearance
25°C / 60% RH1299.5White to off-white solid
40°C / 75% RH699.2White to off-white solid
5°C1299.8White to off-white solid

Experimental Protocols

4.1 Kinetic Solubility Assay Protocol

This protocol outlines a general procedure for determining kinetic solubility using a plate-based method with LC-MS/MS quantification.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare 10 mM DMSO stock solution of this compound prep2 Prepare aqueous buffer (e.g., PBS pH 7.4) assay1 Dispense DMSO stock into a 96-well plate prep2->assay1 assay2 Add aqueous buffer to achieve final concentrations assay1->assay2 assay3 Shake for 2 hours at 25°C assay2->assay3 assay4 Filter to remove precipitate using a solubility filter plate assay3->assay4 analysis1 Analyze filtrate by LC-MS/MS assay4->analysis1 analysis2 Quantify concentration against a calibration curve analysis1->analysis2 G cluster_prep Preparation cluster_incubation Equilibration cluster_analysis Analysis prep1 Add excess solid this compound to a vial prep2 Add a known volume of the desired solvent prep1->prep2 inc1 Shake/agitate at a constant temperature (e.g., 25°C) prep2->inc1 inc2 Incubate for 24-48 hours to reach equilibrium inc1->inc2 analysis1 Centrifuge or filter the suspension inc2->analysis1 analysis2 Withdraw an aliquot of the supernatant analysis1->analysis2 analysis3 Analyze by HPLC-UV against a standard curve analysis2->analysis3 G cluster_conditions Stress Conditions start Prepare solutions of this compound in stress media acid Acidic (e.g., 0.1 N HCl) start->acid base Basic (e.g., 0.1 N NaOH) start->base oxidative Oxidative (e.g., 3% H2O2) start->oxidative thermal Thermal (e.g., 80°C) start->thermal analysis Analyze samples at time points (e.g., 0, 4, 8, 24h) by a stability-indicating HPLC method acid->analysis base->analysis oxidative->analysis thermal->analysis end Identify degradants and calculate % degradation analysis->end

References

Applications of Boc-Protected Diamines in Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules. Among these, the tert-butyloxycarbonyl (Boc) group is a preeminent choice for the protection of amines due to its stability under a wide range of reaction conditions and its facile, acid-labile removal.[1][2] This technical guide provides a comprehensive overview of the applications of Boc-protected diamines, versatile building blocks that have found extensive use in medicinal chemistry, materials science, and asymmetric synthesis. Particular emphasis is placed on the selective mono-protection of diamines, a critical step that unlocks their synthetic potential.

Selective Mono-Boc Protection of Diamines

A significant challenge in the utilization of symmetrical or unsymmetrical diamines is the ability to selectively protect only one of the amino groups. This mono-protection is essential for subsequent derivatization at the free amino group. Several methodologies have been developed to achieve this, with the "one-pot" procedure involving the in situ generation of a mono-hydrochloride salt being a particularly efficient approach.[3][4][5]

Experimental Protocols for Mono-Boc Protection

Protocol 1: Mono-Boc Protection of 1,6-Hexanediamine

This protocol describes a straightforward method for the mono-Boc protection of a linear aliphatic diamine.

  • Reagents and Materials:

    • 1,6-Hexanediamine (58.0 g, 0.5 mol)

    • Triethylamine (14.4 g, 0.1 mol)

    • Di-tert-butyl dicarbonate (Boc₂O) (21.8 g, 0.1 mol)

    • Dichloromethane (DCM) (400 mL)

    • Water

  • Procedure:

    • Dissolve 1,6-hexanediamine and triethylamine in 300 mL of DCM in a reaction vessel.

    • Slowly add a solution of Boc₂O in 100 mL of DCM dropwise to the diamine solution. The solution will turn cloudy.

    • Stir the reaction mixture at room temperature overnight.

    • Filter the reaction mixture.

    • Wash the filtrate with water three times.

    • Remove the solvent under reduced pressure to obtain the product.

  • Yield: 73.0% (15.0 g)

Protocol 2: Mono-Boc Protection of 1,3-Diaminopropane

This method provides a high-yield synthesis of mono-Boc-protected 1,3-diaminopropane.

  • Reagents and Materials:

    • 1,3-Diaminopropane (0.93 mL, 11.1 mmol)

    • Di-tert-butyl dicarbonate (Boc₂O) (0.84 mL, 3.7 mmol)

    • Dichloromethane (DCM) (30 mL)

    • Brine (50 mL)

    • Ethyl acetate (2 x 100 mL)

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 1,3-diaminopropane in DCM under a nitrogen atmosphere and cool to 0°C.

    • Add Boc₂O to the solution.

    • Stir the reaction mixture at room temperature for 3 hours.

    • Add brine to the reaction mixture and extract with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the product by column chromatography.

  • Yield: 100% based on Boc₂O (658 mg)

Protocol 3: "One-Pot" Mono-Boc Protection of (1R,2R)-1,2-Diaminocyclohexane

This protocol utilizes the in situ generation of HCl from chlorotrimethylsilane to achieve selective mono-protonation, followed by Boc protection.

  • Reagents and Materials:

    • (1R,2R)-1,2-Diaminocyclohexane tartrate salt

    • 4N NaOH

    • Anhydrous methanol

    • Chlorotrimethylsilane (Me₃SiCl) (1 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1 eq)

    • Water

    • Diethyl ether

    • 2N NaOH

    • Dichloromethane

    • Anhydrous Na₂SO₄

  • Procedure:

    • Treat the (1R,2R)-cyclohexane-1,2-diamine tartrate salt with 4N NaOH to obtain the free diamine.

    • Add anhydrous methanol and cool to 0°C.

    • Add Me₃SiCl dropwise. A white precipitate may form.

    • Allow the mixture to warm to room temperature.

    • Add water (1 mL), followed by a solution of Boc₂O in methanol.

    • Stir the mixture at room temperature for 1 hour.

    • Dilute with water and wash the aqueous layer with diethyl ether.

    • Adjust the pH of the aqueous layer to >12 with 2N NaOH.

    • Extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous Na₂SO₄ and remove the solvent.

  • Yield: 66%

Comparative Data for Mono-Boc Protection of Aliphatic Diamines

The efficiency of mono-Boc protection can vary depending on the structure of the diamine and the reaction conditions employed. The following table summarizes the yields for the mono-Boc protection of various acyclic and cyclic diamines using the HCl/Boc₂O method.

DiamineProductYield (%)Purity (%)
EthylenediamineN-Boc-ethylenediamine87>97
1,3-DiaminopropaneN-Boc-1,3-diaminopropane75>97
1,4-DiaminobutaneN-Boc-1,4-diaminobutane65>97
1,5-DiaminopentaneN-Boc-1,5-diaminopentane74>97
(1R,2R)-1,2-DiaminocyclohexaneN-Boc-(1R,2R)-1,2-diaminocyclohexane80>97
N-Methyl-1,3-diaminopropaneN'-Boc-N-methyl-1,3-diaminopropane72>97
1-Phenyl-1,2-diaminoethaneN¹-Boc-1-phenyl-1,2-diaminoethane95>97

Applications in the Synthesis of Bioactive Molecules and Materials

Mono-Boc-protected diamines are invaluable precursors for the synthesis of a wide array of functional molecules, including ureas, guanidines, polyamines, and heterocyclic compounds.

Synthesis of Guanidines

The guanidinium group is a key functional motif in many biologically active molecules. Boc-protected diamines can be converted to their corresponding guanidines through various methods, including the use of N,N'-di-Boc-thiourea activated by reagents like cyanuric chloride (TCT). This approach avoids the use of toxic heavy metals.

Protocol 4: Synthesis of N,N'-Di-Boc-Protected Guanidines

  • Reagents and Materials:

    • Mono-Boc-protected diamine

    • N,N'-Di-Boc-thiourea

    • Cyanuric chloride (TCT)

    • N-methylmorpholine (NMM)

    • 4-Dimethylaminopyridine (DMAP) (catalytic)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Activate N,N'-di-Boc-thiourea with TCT in THF.

    • Add the mono-Boc-protected diamine, NMM, and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature.

    • Upon completion, work up the reaction to isolate the N,N'-di-Boc-protected guanidine derivative.

  • Yield: Up to 95%

The following diagram illustrates the general workflow for the synthesis of a guanidinylated compound from a mono-Boc-protected diamine.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_final Final Product Diamine Diamine Mono-Boc-Protection Mono-Boc-Protection Diamine->Mono-Boc-Protection Boc2O Boc2O Boc2O->Mono-Boc-Protection Mono-Boc-Diamine Mono-Boc-Diamine Mono-Boc-Protection->Mono-Boc-Diamine Yields: 65-95% Guanidinylation Guanidinylation Mono-Boc-Diamine->Guanidinylation Protected_Guanidine Protected_Guanidine Guanidinylation->Protected_Guanidine e.g., using N,N'-di-Boc-thiourea/TCT Deprotection Deprotection Protected_Guanidine->Deprotection Acidic Conditions Guanidinylated_Compound Guanidinylated_Compound Deprotection->Guanidinylated_Compound

Workflow for the Synthesis of Guanidinylated Compounds.
Synthesis of Polyamines and their Derivatives

Selectively protected diamines are crucial for the synthesis of more complex polyamines and their conjugates, which have applications in drug delivery and as radiotracers. Solid-phase synthesis provides an efficient method for the construction of polyamine scaffolds, where primary and secondary amines can be orthogonally protected with groups like Dde and Boc, respectively.

The general strategy involves the stepwise assembly of an oxopolyamine chain on a solid support, followed by reduction and selective deprotection/functionalization.

G Start Solid Support Amide_Coupling Stepwise Amide Bond Coupling Start->Amide_Coupling Oxopolyamine Resin-Bound Oxopolyamine Amide_Coupling->Oxopolyamine Reduction Reduction (e.g., BH3/THF) Oxopolyamine->Reduction Polyamine_Resin Resin-Bound Polyamine Reduction->Polyamine_Resin Orthogonal_Protection Orthogonal Protection (e.g., Dde for 1°, Boc for 2°) Polyamine_Resin->Orthogonal_Protection Protected_Polyamine Selectively Protected Polyamine on Resin Orthogonal_Protection->Protected_Polyamine Selective_Deprotection Selective Deprotection (e.g., Dde removal) Protected_Polyamine->Selective_Deprotection Functionalization Functionalization of Free Amine Selective_Deprotection->Functionalization Cleavage Cleavage from Resin Functionalization->Cleavage Final_Product Functionalized Polyamine Cleavage->Final_Product

Solid-Phase Synthesis of Functionalized Polyamines.
Solid-Phase Synthesis of Peptide Nucleic Acids (PNAs)

Boc-protected diamine-based monomers are employed in the solid-phase synthesis of Peptide Nucleic Acids (PNAs), which are synthetic analogs of DNA and RNA. The Boc group protects the amino terminus of the PNA backbone during chain elongation.

Protocol 5: Solid-Phase Synthesis of PNA Oligomers

  • Materials:

    • Boc-protected PNA monomers

    • Solid support (e.g., TentaGel resin)

    • Coupling reagent (e.g., TBTU)

    • In situ neutralization reagents

    • Cleavage cocktail

  • General Procedure:

    • The first Boc-protected PNA monomer is coupled to the solid support.

    • Deprotection: The Boc group is removed with an acidic solution (e.g., TFA).

    • Neutralization: The resin is neutralized.

    • Coupling: The next Boc-protected PNA monomer is activated with a coupling reagent and added to the resin.

    • Steps 2-4 are repeated until the desired PNA sequence is assembled.

    • Cleavage: The PNA oligomer is cleaved from the solid support.

  • Average Yield per cycle: 97.1% for a model 17-mer PNA.

Asymmetric Synthesis

Chiral, non-racemic Boc-protected diamines are highly valuable as ligands in asymmetric catalysis and as chiral building blocks. For instance, mono-Boc-protected (1R,2R)-1,2-diaminocyclohexane is a precursor to a variety of chiral ligands used in transition metal-catalyzed reactions. The synthesis of these chiral diamine derivatives often starts with the resolution of the racemic diamine, followed by selective mono-Boc protection as described in Protocol 3.

Deprotection of Boc-Protected Diamines

The final step in many synthetic sequences involving Boc-protected diamines is the removal of the Boc group to liberate the free amine. This is typically achieved under acidic conditions.

Protocol 6: General Procedure for Boc Deprotection

  • Reagents:

    • Boc-protected diamine derivative

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, ethyl acetate)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Dissolve the Boc-protected compound in a suitable solvent such as DCM.

    • Add an excess of the acidic deprotection reagent (e.g., TFA or a solution of HCl).

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

    • For workup, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected diamine.

The following diagram provides a decision-making workflow for selecting an appropriate Boc deprotection method based on the substrate's sensitivity.

G Start Boc-Protected Amine Acid_Sensitive Is the substrate acid-sensitive? Start->Acid_Sensitive Strong_Acid Use strong acid (TFA or HCl) Acid_Sensitive->Strong_Acid No Mild_Acid Consider milder acidic conditions (e.g., Lewis acids like ZnBr2) Acid_Sensitive->Mild_Acid Yes End Deprotected Amine Strong_Acid->End Thermal Consider thermal deprotection Mild_Acid->Thermal Or Mild_Acid->End Thermal->End

Decision Workflow for Boc Deprotection.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using NH2-C2-NH-Boc-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the efficacy, solubility, and cell permeability of the PROTAC. This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the deuterated, alkyl chain-based linker, NH2-C2-NH-Boc-d4. The incorporation of deuterium can potentially alter the pharmacokinetic and metabolic profiles of the resulting PROTAC.[2]

The synthetic strategy outlined herein is a modular approach that allows for the sequential coupling of the POI and E3 ligase ligands to the diamine linker. This method is exemplified by the synthesis of a PROTAC targeting Bruton's tyrosine kinase (BTK), a clinically validated target in various B-cell malignancies.[3] Pomalidomide, a well-established ligand for the Cereblon (CRBN) E3 ligase, will be used as the E3 ligase-recruiting element.[4]

Core Concepts and Signaling Pathway

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[5] This catalytic mechanism allows for the degradation of proteins that have been traditionally considered "undruggable."

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival. Upon BCR activation, BTK is phosphorylated and in turn phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2). This initiates a signaling cascade that ultimately leads to the activation of transcription factors, such as NF-κB, which promote cell survival and proliferation. By degrading BTK, a PROTAC can effectively shut down this pro-survival signaling pathway in B-cell malignancies.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Degradation BTK Degradation BTK->Degradation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation PROTAC BTK PROTAC PROTAC->BTK Induces

Caption: BTK signaling pathway and the intervention point for a BTK-targeting PROTAC.

Experimental Protocols

This section provides a step-by-step guide for the synthesis of a BTK-targeting PROTAC using the this compound linker. The synthesis involves three main stages:

  • Coupling of the BTK inhibitor with a carboxylic acid handle to the free amine of the linker.

  • Deprotection of the Boc group to expose the second amine.

  • Coupling of the resulting intermediate with a pomalidomide derivative bearing a carboxylic acid.

Materials and Reagents
  • This compound (PROTAC Linker)

  • BTK inhibitor with a carboxylic acid handle (e.g., a derivative of ibrutinib)

  • Pomalidomide-C6-COOH (CRBN Ligand)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Ethyl acetate

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol, Hexanes/Ethyl Acetate)

Protocol 1: Synthesis of Intermediate 1 (BTK Ligand-Linker Conjugate)

This protocol describes the amide coupling of the BTK inhibitor to the this compound linker.

Procedure:

  • To a solution of the BTK inhibitor with a carboxylic acid handle (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a DCM/Methanol gradient) to afford Intermediate 1.

Protocol 2: Synthesis of Intermediate 2 (Boc Deprotection)

This step removes the tert-butyloxycarbonyl (Boc) protecting group to reveal the terminal amine.

Procedure:

  • Dissolve Intermediate 1 (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.

  • The resulting amine intermediate 2 (as a TFA salt) is typically used in the next step without further purification.

Protocol 3: Synthesis of the Final PROTAC

This final step involves the coupling of Intermediate 2 with the pomalidomide-based CRBN ligand.

Procedure:

  • To a solution of Pomalidomide-C6-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of Intermediate 2 (TFA salt, 1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

Data Presentation

The following tables provide representative quantitative data for the synthesis of a hypothetical BTK-targeting PROTAC (BTK-d4-PROTAC) based on typical yields and purities observed in similar PROTAC syntheses.

Table 1: Synthesis of Intermediate 1

CompoundMolecular Weight ( g/mol )Starting Amount (mg)EquivalentsYield (%)Purity (HPLC)
BTK Inhibitor-COOH~4501001.0->98%
This compound194.2847.51.1->95%
Intermediate 1 ~626 - - 70-85 >95%

Table 2: Synthesis of Final PROTAC

CompoundMolecular Weight ( g/mol )Starting Amount (mg)EquivalentsYield (%)Purity (HPLC)
Intermediate 2 (TFA salt)~6401001.1--
Pomalidomide-C6-COOH401.41591.0->98%
Final BTK-d4-PROTAC ~909 - - 40-60 >98%

Table 3: Characterization of Final PROTAC

AnalysisExpected Result
¹H NMR Peaks corresponding to the BTK inhibitor, linker, and pomalidomide moieties. Integration should be consistent with the final structure.
LC-MS A single major peak with the expected mass-to-charge ratio (m/z) for the final PROTAC.

Visualizations

Experimental Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of the BTK-d4-PROTAC.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Amide Coupling POI_Ligand BTK Inhibitor-COOH Intermediate1 Intermediate 1 (BTK-Linker-Boc-d4) POI_Ligand->Intermediate1 HATU, DIPEA, DMF Linker This compound Linker->Intermediate1 Intermediate1_deprotect Intermediate 1 Intermediate2 Intermediate 2 (BTK-Linker-NH2-d4) Intermediate2_coupling Intermediate 2 Intermediate1_deprotect->Intermediate2 TFA, DCM E3_Ligand Pomalidomide-C6-COOH Final_PROTAC Final BTK-d4-PROTAC E3_Ligand->Final_PROTAC HATU, DIPEA, DMF Intermediate2_coupling->Final_PROTAC

Caption: Workflow for the synthesis of a BTK-targeting PROTAC.

PROTAC Mechanism of Action

This diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Protein of Interest (POI) (e.g., BTK) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ternary_Complex_ub Ternary Complex Ub Ubiquitin Ubiquitinated_POI Ubiquitinated POI Ub->Ubiquitinated_POI Ubiquitinated_POI_deg Ubiquitinated POI Ternary_Complex_ub->Ubiquitinated_POI E2/E3 Mediated Proteasome 26S Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Ubiquitinated_POI_deg->Proteasome

Caption: General mechanism of PROTAC-induced protein degradation.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the synthesis of PROTACs using the this compound linker. The modular nature of this synthetic route allows for the facile substitution of the POI and E3 ligase ligands, enabling the generation of PROTAC libraries for structure-activity relationship studies. The successful synthesis and characterization of these molecules are critical steps in the development of novel targeted protein degraders for therapeutic applications.

References

Application Notes and Protocols: Incorporating NH2-C2-NH-Boc-d4 into Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard building blocks into peptides is a critical strategy in modern drug discovery and chemical biology. These modifications can enhance peptide stability, modulate biological activity, and introduce novel functionalities. NH2-C2-NH-Boc-d4, a deuterated and Boc-protected ethylenediamine linker, is a valuable tool for such modifications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. The deuterium labeling offers the advantage of altering metabolic profiles and can be used as a tracer in pharmacokinetic studies.

These application notes provide a comprehensive guide to the incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). Detailed protocols for coupling, deprotection, and analysis are provided, along with expected outcomes and troubleshooting advice.

Key Applications

The primary application for incorporating this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker serves as a flexible spacer between the target-binding ligand and the E3 ligase-binding ligand.

The Ubiquitin-Proteasome Pathway and PROTAC Mechanism of Action

PROTAC_Pathway cluster_0 Ubiquitination Cascade cluster_1 PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer Ternary Ternary Complex (POI-PROTAC-E3) E3->Ternary Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 AMP_PPi AMP + PPi PROTAC PROTAC (with NH2-C2-NH-d4 linker) PROTAC->Ternary Target Target Protein (POI) Target->Ternary Ternary->E3 Recycled Ternary->PROTAC Recycled PolyUb_Target Polyubiquitinated Target Protein Ternary->PolyUb_Target Polyubiquitination Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The PROTAC-mediated protein degradation pathway.

Data Presentation: Coupling Efficiency of Bifunctional Linkers

The successful incorporation of a non-standard building block like this compound is highly dependent on the choice of coupling reagents and reaction conditions. While specific data for the deuterated linker is not extensively published, the following table summarizes typical coupling efficiencies observed for similar small, flexible N-Boc protected diamine linkers in Fmoc-based SPPS.[1]

Coupling ReagentActivatorBaseTypical Reaction Time (h)Expected Coupling Efficiency (%)Notes
HBTU HOBtDIPEA1 - 295 - 99A common and reliable choice. Double coupling may be required for difficult sequences.
HATU HOAtDIPEA0.5 - 1> 99Generally more efficient than HBTU, especially for sterically hindered couplings.[2][3]
DIC/HOBt HOBt-2 - 490 - 98A cost-effective option, though reaction times are longer.
PyBOP -DIPEA1 - 295 - 99Effective for reducing racemization.

Efficiency can be sequence-dependent and may be influenced by the resin and preceding amino acids.

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis using Fmoc/tBu chemistry. They can be adapted for automated synthesizers.

Workflow for Incorporating this compound

SPPS_Workflow Start Start with Fmoc-protected peptide on resin Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Linker_Coupling 2. Linker Coupling (this compound + Coupling Reagents) Wash1->Linker_Coupling Wash2 Wash (DMF) Linker_Coupling->Wash2 Boc_Deprotection 3. On-Resin Boc Deprotection (TFA/DCM) Wash2->Boc_Deprotection Wash3 Wash (DCM, DMF) Boc_Deprotection->Wash3 Further_Modification 4. Further Modification (e.g., coupling of E3 ligase ligand) Wash3->Further_Modification Final_Cleavage 5. Final Cleavage and Deprotection (TFA cocktail) Further_Modification->Final_Cleavage Purification 6. Purification and Analysis (RP-HPLC, LC-MS) Final_Cleavage->Purification

Caption: General workflow for incorporating the linker into a peptide.

Protocol 1: Coupling of this compound to the Peptide-Resin

This protocol describes the coupling of the linker to the N-terminus of the growing peptide chain on the solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Shaker or bubbler for mixing

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.

  • Preparation of Coupling Solution: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated linker solution to the resin. Mix at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, repeat the coupling step (double coupling).

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Drying: Dry the resin under vacuum for further use or proceed to the next step.

Protocol 2: On-Resin Deprotection of the Boc Group

This protocol is for the removal of the Boc protecting group from the incorporated linker to expose a primary amine for further functionalization.

Materials:

  • Peptide-resin with the incorporated Boc-protected linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable base for neutralization

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin with DCM (5 x 1 min) to remove excess TFA.

  • Neutralization: Treat the resin with a solution of 10% DIPEA in DMF (2 x 5 minutes) to neutralize the trifluoroacetate salt of the amine.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min). The resin is now ready for the coupling of the next building block (e.g., an E3 ligase ligand).

Protocol 3: Final Cleavage and Purification

This protocol describes the cleavage of the final peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIS)

  • Cold diethyl ether

  • Centrifuge

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Resin Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Mix at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by RP-HPLC.

  • Analysis: Characterize the purified peptide by LC-MS and/or MALDI-TOF to confirm its identity and purity.

  • Lyophilization: Lyophilize the pure peptide fractions to obtain a fluffy white powder.

Analytical Characterization

The successful incorporation of the this compound linker should be confirmed at various stages of the synthesis and after purification.

Analytical TechniquePurposeExpected Outcome
Kaiser Test To monitor the presence of free primary amines after coupling.A negative result (yellow beads) indicates complete coupling.
LC-MS To determine the molecular weight of the crude and purified peptide.The observed mass should correspond to the calculated mass of the peptide with the incorporated deuterated linker.
RP-HPLC To assess the purity of the peptide and for purification.A major peak corresponding to the desired product.
NMR Spectroscopy For detailed structural confirmation of the final product.The presence of signals corresponding to the linker and the absence of the Boc group. The deuterium labeling will result in the absence of specific proton signals.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete linker coupling (positive Kaiser test) Steric hindrance; inefficient coupling reagents.Use a more efficient coupling reagent like HATU. Perform a double coupling. Increase the reaction time.
Low final yield Incomplete coupling at various steps; premature cleavage of the peptide from the resin.Ensure complete coupling at each step. Use a resin and linker combination that is stable to the deprotection conditions.
Side products observed in LC-MS Incomplete deprotection of side-chain protecting groups; side reactions during cleavage.Optimize the cleavage cocktail and time. Ensure proper scavengers are used.

Conclusion

The incorporation of this compound into peptides is a straightforward process using standard solid-phase peptide synthesis techniques. Careful selection of coupling reagents and monitoring of the reaction progress are key to achieving high yields and purity. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully utilize this valuable building block in their synthetic endeavors, particularly in the development of novel PROTACs and other targeted therapeutics.

References

using NH2-C2-NH-Boc-d4 as an internal standard in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Quantitative Analysis of Amine-Containing Compounds in Biological Matrices using a Deuterated Internal Standard by LC-MS/MS

Internal Standard: NH2-C2-NH-Boc-d4 (tert-butyl (2-aminoethyl-d4)carbamate)

Introduction

In the fields of drug discovery, development, and clinical research, the accurate quantification of novel chemical entities in complex biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[1] However, challenges such as matrix effects, variations in sample recovery, and instrument drift can compromise data quality.[2] The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to mitigate these issues.[3] A SIL-IS, such as a deuterated version of the analyte, is chemically and physically almost identical to the target compound, ensuring it experiences the same variations during sample preparation and analysis.[4] This co-elution and co-ionization behavior allows for highly accurate and precise correction, leading to reliable quantification.[5]

This application note details a robust LC-MS/MS method for the quantification of a hypothetical primary amine-containing analyte, "Analyte X," in human plasma. The method employs This compound as the internal standard. This deuterated standard is an ideal mimic for analytes containing a mono-Boc-protected ethylenediamine linker, a common structural motif in modern pharmaceuticals.

Analyte and Internal Standard

CompoundStructureChemical FormulaExact Mass
Analyte X (Hypothetical)R-NH-CH2-CH2-NH-BocVariesVaries
Internal Standard (this compound)NH2-CD2-CD2-NH-BocC7H12D4N2O2164.16

For the purpose of this note, we will assume Analyte X has a precursor mass of 350.2 Da.

Experimental Protocols

Materials and Reagents
  • Analyte X: Reference standard (≥98% purity)

  • This compound: Internal Standard (IS) (Isotopic Purity ≥98%)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water (all LC-MS grade)

  • Biological Matrix: Pooled Human Plasma (K2-EDTA)

  • Equipment: Analytical balance, vortex mixer, centrifuge, calibrated pipettes, 96-well deep-well plates.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Analyte X and IS into separate volumetric flasks and dissolve in MeOH to a final concentration of 1 mg/mL.

  • Intermediate Solutions: Prepare a series of working solutions for Analyte X by serial dilution in 50:50 ACN:Water to create calibration standards.

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the IS primary stock solution in ACN to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of standards, quality controls (QCs), or unknown plasma samples into a 96-well plate.

  • Add 200 µL of the Internal Standard Spiking Solution (50 ng/mL in ACN) to each well.

  • Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot Plasma Sample (50 µL) add_is 2. Add IS in Acetonitrile (200 µL of 50 ng/mL) plasma->add_is vortex 3. Vortex Mix (2 min) add_is->vortex centrifuge 4. Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant 5. Transfer Supernatant (100 µL) centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: Protein precipitation sample preparation workflow.
LC-MS/MS Method

The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Liquid Chromatography Parameters

Parameter Condition
LC System UPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min, hold for 0.5 min, return to 5% B
Run Time 5.0 minutes
Injection Volume 5 µL

| Column Temp. | 40 °C |

Table 2: Mass Spectrometry Parameters

Parameter Condition
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Analyte X 350.2 145.1 100 25

| This compound (IS) | 165.2 | 110.1 | 100 | 15 |

Results and Discussion

The use of this compound as an internal standard provides excellent performance for the quantification of Analyte X. The deuterated standard co-elutes with the analyte, ensuring that any matrix-induced ion suppression or enhancement is effectively corrected. This principle is illustrated in the diagram below.

G cluster_logic Principle of Internal Standard Correction node_analyte Analyte X Signal (Affected by Matrix) node_ratio {Ratio (Analyte / IS) Corrected Signal} node_analyte->node_ratio Calculate Ratio node_is IS (d4) Signal (Affected by Matrix) node_is->node_ratio Calculate Ratio node_variability {Sources of Variability • Sample Prep Loss • Matrix Effects • Injection Volume} node_variability->node_analyte Impacts Both node_variability->node_is Impacts Both

Caption: Logic of stable isotope-labeled internal standard correction.
Calibration Curve and Linearity

The method demonstrated excellent linearity over the desired concentration range. The analyte/IS peak area ratio was plotted against the nominal concentration of the calibration standards.

Table 4: Calibration Curve Performance

Parameter Result
Concentration Range 1.0 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coeff. (r²) > 0.998

| Mean Accuracy | 97.5% - 102.3% |

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated using quality control (QC) samples at four concentration levels.

Table 5: Summary of Precision and Accuracy Data

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) (n=6) Intra-day Accuracy (%Bias) (n=6) Inter-day Precision (%CV) (n=18) Inter-day Accuracy (%Bias) (n=18)
LLOQ 1.0 6.8 -1.5 8.2 -0.9
Low QC 3.0 5.2 2.1 6.5 1.7
Mid QC 100 3.1 -0.5 4.3 -1.2
High QC 800 2.5 1.3 3.8 0.6

(LLOQ: Lower Limit of Quantification)

The results are well within the accepted bioanalytical method validation guidelines, demonstrating the robustness and reliability of the method.

Conclusion

This application note presents a highly selective, accurate, and precise LC-MS/MS method for the quantification of an amine-containing compound ("Analyte X") in human plasma. The use of the deuterated internal standard, This compound , is critical to the method's success, effectively compensating for analytical variability and ensuring data of the highest quality. This protocol is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or clinical studies requiring robust bioanalysis.

References

Application Note: A Novel Workflow for Quantitative Proteomics Using Deuterated Amine-Reactive Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a powerful analytical approach for the comprehensive and quantitative analysis of proteins in complex biological samples. Mass spectrometry (MS)-based methodologies, in particular, have become indispensable tools for biomarker discovery and the elucidation of cellular mechanisms. Chemical labeling of peptides with stable isotopes is a widely used strategy to enable relative and absolute quantification of proteins between different samples.

This application note describes a proof-of-concept workflow for quantitative proteomics utilizing NH2-C2-NH-Boc-d4 , a deuterated amine-reactive compound. While primarily known as a linker for Proteolysis Targeting Chimeras (PROTACs)[1][2], its free amine group, once deprotected, allows it to be used as a simple isotopic labeling reagent for primary amines on peptides. This workflow provides a cost-effective alternative for differential expression analysis.

The described protocol outlines a two-plex quantitative strategy, comparing a "light" (unlabeled or labeled with the non-deuterated analog) and a "heavy" (labeled with this compound) state. This enables the relative quantification of thousands of proteins from cell lysates or other biological samples.

Principle of the Method

The workflow is based on stable isotope labeling of peptides at the N-terminus and at the epsilon-amino group of lysine residues. Following protein extraction and enzymatic digestion, the resulting peptide mixtures are chemically labeled. The tert-butyloxycarbonyl (Boc) protecting group on this compound is first removed, and the now reactive primary amine is coupled to the peptides. The mass difference introduced by the four deuterium atoms allows for the differentiation and relative quantification of peptides from two different sample conditions by mass spectrometry.

The labeled peptide samples are mixed, subjected to liquid chromatography for separation, and then analyzed by tandem mass spectrometry (MS/MS). The relative signal intensities of the "light" and "heavy" peptide pairs in the mass spectrometer are used to determine the relative abundance of the corresponding protein in the original samples.

Experimental Workflow

The overall experimental workflow for this quantitative proteomics approach is depicted below. It involves sample preparation, protein digestion, peptide labeling, fractionation, and LC-MS/MS analysis, followed by data processing.

Quantitative_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_digestion Protein Digestion cluster_labeling Peptide Labeling cluster_analysis Analysis p1 Cell Lysis & Protein Extraction p2 Protein Quantification (BCA Assay) p1->p2 p3 Reduction & Alkylation p2->p3 p4 Trypsin Digestion p3->p4 p5a Sample A: 'Light' Labeling p4->p5a p5b Sample B: 'Heavy' Labeling (this compound) p4->p5b p6 Mix Labeled Peptides (1:1) p5a->p6 p5b->p6 p7 Peptide Fractionation (e.g., High pH RP-HPLC) p6->p7 p8 LC-MS/MS Analysis p7->p8 p9 Data Analysis & Quantification p8->p9

Fig. 1: General workflow for quantitative proteomics using amine-reactive isotopic labeling.

Detailed Experimental Protocols

Protein Extraction and Digestion
  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse cells in a suitable lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bicinchoninic acid (BCA) assay.

  • Reduction and Alkylation:

    • Take an equal amount of protein from each sample (e.g., 100 µg).

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 30 minutes at 37°C.

    • Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.

  • Protein Digestion:

    • Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge and dry the peptides under vacuum.

Peptide Labeling with this compound

Note: This protocol assumes the use of the non-deuterated analog (NH2-C2-NH-Boc) for the 'light' channel. If this is unavailable, a label-free quantification of one sample can be compared to the heavy-labeled sample, though this may introduce more variability.

  • Reagent Preparation:

    • Prepare a 100 mM solution of this compound in anhydrous DMSO.

    • Prepare a 100 mM solution of the corresponding non-deuterated ('light') reagent in anhydrous DMSO.

    • Prepare a 4% (v/v) solution of triethylamine (TEA) in DMSO.

  • Boc Deprotection (Performed immediately before labeling):

    • To 10 µL of the 100 mM deuterated reagent stock, add 10 µL of trifluoroacetic acid (TFA).

    • Incubate for 30 minutes at room temperature.

    • Neutralize the reaction by adding 10 µL of 1 M HEPES buffer, pH 7.5. The deprotected, deuterated amine is now ready for peptide coupling.

    • Repeat for the non-deuterated reagent.

  • Labeling Reaction:

    • Reconstitute the dried peptide samples (from two different conditions, A and B) in 50 µL of 100 mM HEPES, pH 7.5.

    • To sample A, add the deprotected 'light' reagent.

    • To sample B, add the deprotected 'heavy' (deuterated) reagent.

    • Add 5 µL of the 4% TEA solution to each sample.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Quenching:

    • Quench the reaction by adding 8 µL of 5% hydroxylamine or 50 mM Tris to each tube and incubating for 15 minutes.

  • Sample Pooling and Desalting:

    • Combine the 'light' and 'heavy' labeled peptide samples.

    • Desalt the mixed sample using a C18 SPE cartridge.

    • Dry the final labeled peptide mixture under vacuum.

Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis:

    • Reconstitute the final peptide mix in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.[3][4]

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[5]

  • Data Analysis:

    • Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Search the data against a relevant protein database (e.g., UniProt/Swiss-Prot) with the following modifications specified:

      • Carbamidomethylation of cysteine as a fixed modification.

      • Oxidation of methionine and N-terminal acetylation as variable modifications.

      • The specific mass additions for the 'light' and 'heavy' labels on peptide N-termini and lysine residues.

    • Perform protein quantification based on the intensity ratios of the heavy/light peptide pairs.

Data Presentation

Quantitative proteomics data is typically presented in tables that list the identified proteins, their accession numbers, sequence coverage, number of unique peptides, and the calculated expression ratios between the compared conditions.

Table 1: Example of Quantitative Proteomics Data

Protein AccessionGene NameProtein Description# Unique PeptidesSequence Coverage (%)Ratio H/Lp-valueRegulation
P02768ALBSerum albumin32781.050.89Unchanged
P60709ACTBActin, cytoplasmic 121650.980.92Unchanged
P08670VIMVimentin15423.120.002Up-regulated
Q06830PRDX1Peroxiredoxin-18350.450.008Down-regulated
P14618HSPA578 kDa glucose-regulated protein11282.890.011Up-regulated

Application Example: Analysis of a Cellular Signaling Pathway

Quantitative proteomics is frequently used to study how cellular signaling pathways are altered in response to stimuli or in disease states. For instance, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, crucial for cell growth and proliferation, is often dysregulated in cancer. A quantitative proteomics experiment could compare a cancer cell line before and after treatment with an EGFR inhibitor.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

References

Application Notes and Protocols: Coupling of NH2-C2-NH-Boc-d4 with E3 Ligase Ligands for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful therapeutic modality for targeted protein degradation.[1][2][3] These molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in the efficacy of a PROTAC, influencing the stability and geometry of the ternary complex.

This document provides detailed application notes and protocols for the coupling of a specific deuterated linker, NH2-C2-NH-Boc-d4, with common E3 ligase ligands. The incorporation of deuterium can offer advantages in terms of metabolic stability and pharmacokinetic profiles. The protocols outlined below are based on established synthetic methodologies for PROTAC synthesis and are intended to serve as a guide for researchers in the field of targeted protein degradation.

E3 Ubiquitin Ligase Signaling Pathway

The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells. E3 ubiquitin ligases are key components of this system, providing substrate specificity for ubiquitination. The general mechanism of action for a PROTAC involves hijacking an E3 ligase to induce the degradation of a specific target protein.

E3_Ligase_Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex recruits Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination catalyzes E2 E2-Ub E2->Ternary_Complex associates Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation Degradation of POI Proteasome->Degradation mediates

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following sections provide detailed protocols for the coupling of the amine linker, this compound, to two widely used E3 ligase ligands: a pomalidomide-based Cereblon (CRBN) ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase.

Protocol 1: Coupling of this compound with a Pomalidomide-based CRBN Ligand via Nucleophilic Aromatic Substitution (SNA_r_)

This protocol describes the coupling of the primary amine of the linker to a fluorinated pomalidomide precursor.

Workflow Diagram:

SNAr_Workflow Start Start Materials: - 4-Fluoro-thalidomide - this compound - DIPEA - DMSO Reaction Reaction Setup: - Dissolve reactants in DMSO - Add DIPEA - Heat at 90-110 °C Start->Reaction Monitoring Reaction Monitoring: - TLC or LC-MS Reaction->Monitoring Workup Aqueous Workup: - Dilute with EtOAc - Wash with water and brine Monitoring->Workup Reaction Complete Purification Purification: - Flash column chromatography Workup->Purification Characterization Characterization: - 1H NMR, 13C NMR, HRMS Purification->Characterization Final_Product Final Product: Pomalidomide-C2-NH-Boc-d4 Characterization->Final_Product

Caption: Experimental workflow for the SNAr coupling reaction.

Materials and Reagents:

  • 4-Fluoro-thalidomide

  • This compound (PROTAC Linker 22-d4)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-fluoro-thalidomide (1.0 eq) in anhydrous DMSO, add this compound (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at 90-110 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired pomalidomide-linker conjugate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Coupling of this compound with a VHL Ligand via Amide Bond Formation

This protocol describes the amide coupling of the primary amine of the linker to a carboxylic acid-functionalized VHL ligand.

Workflow Diagram:

Amide_Coupling_Workflow Start Start Materials: - VHL-COOH ligand - this compound - HATU, DIPEA - Anhydrous DMF Reaction Reaction Setup: - Dissolve reactants in DMF - Add HATU and DIPEA - Stir at room temperature Start->Reaction Monitoring Reaction Monitoring: - TLC or LC-MS Reaction->Monitoring Workup Aqueous Workup: - Dilute with EtOAc - Wash with aq. LiCl Monitoring->Workup Reaction Complete Purification Purification: - Flash column chromatography Workup->Purification Characterization Characterization: - 1H NMR, 13C NMR, HRMS Purification->Characterization Final_Product Final Product: VHL-linker conjugate Characterization->Final_Product

Caption: Experimental workflow for the amide coupling reaction.

Materials and Reagents:

  • VHL ligand with a carboxylic acid handle (e.g., (S,R,S)-AHPC-COOH)

  • This compound (PROTAC Linker 22-d4)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Aqueous Lithium Chloride (LiCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the VHL-COOH ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer with aqueous LiCl solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired VHL-linker conjugate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation

The following table summarizes representative quantitative data for the coupling reactions of amine-containing linkers with E3 ligase ligands, based on literature precedents. Please note that yields may vary depending on the specific substrates and reaction conditions.

E3 Ligase Ligand TypeCoupling ReactionCoupling PartnerReagents and ConditionsTypical Yield (%)Reference
CRBN (Pomalidomide precursor) Nucleophilic Aromatic SubstitutionPrimary/Secondary Amine LinkerDIPEA, DMSO, 90-130 °C30-89%
VHL (Carboxylic acid derivative) Amide CouplingAmine LinkerHATU, DIPEA, DMF, rt75-85%
IAP (Carboxylic acid derivative) Amide CouplingAmine LinkerEDC, HOBt, DMF, rt81-89%
MDM2 (Carboxylic acid derivative) Amide CouplingAmine LinkerHATU, DIPEA, DMF, rt~70%

Conclusion

The protocols and data presented provide a comprehensive guide for the successful coupling of the deuterated linker, this compound, with various E3 ligase ligands. The choice of coupling strategy is dependent on the functional groups present on the E3 ligase ligand. Careful optimization of reaction conditions and purification procedures is crucial for obtaining high yields and purity of the desired PROTAC intermediates. The subsequent deprotection of the Boc group will yield a free amine, ready for conjugation to a ligand for the protein of interest, thus completing the PROTAC synthesis.

References

Application Notes and Protocols for Pharmacokinetic Studies with Deuterated Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmacokinetic (PK) and drug metabolism (DMPK) studies, the precise quantification of drug candidates and their metabolites within biological matrices is essential for evaluating their absorption, distribution, metabolism, and excretion (ADME) properties.[1] The use of stable isotope-labeled compounds, particularly those incorporating deuterium, has become a powerful strategy in drug development.[2][3] Deuteration, the substitution of a hydrogen atom with its heavy isotope deuterium, can lead to a more stable chemical bond.[4] This increased stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond makes it more resistant to enzymatic cleavage, a phenomenon known as the "kinetic isotope effect".[3]

This alteration can significantly slow down the rate of metabolism, particularly by cytochrome P450 (CYP) enzymes, potentially leading to an improved pharmacokinetic profile. The benefits can include increased drug exposure (AUC), a longer half-life (t½) which may reduce dosing frequency, and altered metabolite profiles that could reduce the formation of toxic metabolites. Deuterated compounds are also invaluable as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), as their chemical properties are nearly identical to the analyte, but their different mass allows for accurate quantification.

These application notes provide detailed protocols for conducting pharmacokinetic studies comparing a deuterated drug candidate to its non-deuterated counterpart, from in vitro metabolic stability assays to in vivo studies in rodent models, followed by bioanalytical quantification using LC-MS/MS.

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This protocol outlines a general procedure to compare the metabolic stability of a deuterated compound with its non-deuterated analog.

Objective: To determine the rate of disappearance of the test compounds when incubated with human liver microsomes, a primary source of drug-metabolizing enzymes.

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, prepare the incubation mixture containing the test compound and human liver microsomes in phosphate buffer.

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction:

    • Immediately stop the reaction by adding the aliquot to a tube containing cold acetonitrile with 0.1% formic acid. This will precipitate the proteins and halt enzymatic activity.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot provides the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Compare the calculated half-lives of the deuterated and non-deuterated compounds.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol provides a general framework for an in vivo pharmacokinetic study in rats to compare the PK profiles of a deuterated compound and its non-deuterated analog.

Objective: To determine and compare key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Appropriate formulation vehicle

  • Male Sprague-Dawley rats (or other suitable rodent model)

  • EDTA-coated blood collection tubes

  • Centrifuge

  • -80°C freezer

Procedure:

  • Animal Dosing:

    • Administer the deuterated and non-deuterated compounds to separate groups of rats via the desired route (e.g., oral gavage, intravenous injection). A crossover design, where each animal receives both compounds with a washout period in between, is ideal to minimize inter-individual variability.

  • Blood Sample Collection:

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) after dosing.

    • Collect blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma, using a deuterated internal standard.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters for both the deuterated and non-deuterated compounds.

Protocol 3: Bioanalytical Sample Preparation and LC-MS/MS Analysis

This protocol describes a general procedure for the quantification of a small molecule drug in plasma using a deuterated internal standard.

Objective: To accurately measure the concentration of the analyte in plasma samples.

A. Sample Preparation: Protein Precipitation (PPT)

Materials:

  • Plasma samples

  • Deuterated internal standard (IS) solution

  • Cold acetonitrile (ACN) containing 0.1% formic acid

  • 96-well plates

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a 96-well plate, add 50 µL of the internal standard solution.

  • Add 300 µL of cold ACN with 0.1% formic acid to precipitate the proteins.

  • Vortex the plate for 2 minutes to ensure thorough mixing.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

B. Sample Preparation: Liquid-Liquid Extraction (LLE)

Materials:

  • Plasma samples

  • Deuterated internal standard (IS) solution

  • Methyl tert-butyl ether (MTBE) or other suitable organic solvent

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 200 µL of plasma, add 50 µL of the internal standard solution and vortex briefly.

  • Add 1 mL of MTBE to the plasma sample.

  • Vortex for 5 minutes to extract the analyte into the organic phase.

  • Centrifuge at 4,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a suitable reconstitution solution for LC-MS/MS analysis.

C. LC-MS/MS Analysis

Instrumentation:

  • A suitable UHPLC system coupled to a triple quadrupole mass spectrometer.

Typical LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient to achieve separation of the analyte from endogenous interferences (e.g., 5-95% B over 3 minutes).

MS/MS Detection:

  • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Optimize the MRM transitions (parent ion -> product ion) for both the analyte and the deuterated internal standard.

Quantification:

  • Prepare a calibration curve by spiking known concentrations of the analyte into blank plasma.

  • Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.

  • Quantify the concentration of the analyte in the unknown samples by interpolating their peak area ratios (analyte/internal standard) from the calibration curve.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
Non-deuterated Drug
Deuterated Drug

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)

ParameterNon-deuterated DrugDeuterated Drug
Cmax (ng/mL)
Tmax (h)
AUC₀₋t (ngh/mL)
AUC₀₋inf (ngh/mL)
t½ (h)
CL/F (mL/h/kg)
Vd/F (L/kg)

Visualizations

experimental_workflow cluster_invitro In Vitro Metabolic Stability cluster_invivo In Vivo Pharmacokinetics cluster_bioanalysis Bioanalytical Workflow prep_invitro Prepare Incubation Mixtures (Drug + HLMs) initiate_reaction Initiate Reaction (Add NADPH) prep_invitro->initiate_reaction sampling Time-Point Sampling initiate_reaction->sampling quench Quench Reaction (Cold ACN) sampling->quench process_invitro Sample Processing (Centrifuge) quench->process_invitro analysis_invitro LC-MS/MS Analysis process_invitro->analysis_invitro data_analysis_invitro Data Analysis (Calculate t½) analysis_invitro->data_analysis_invitro sample_prep Sample Preparation (PPT or LLE with IS) analysis_invitro->sample_prep dosing Animal Dosing (Deuterated & Non-deuterated) blood_collection Blood Sample Collection dosing->blood_collection plasma_prep Plasma Preparation (Centrifuge) blood_collection->plasma_prep bioanalysis Bioanalysis (LC-MS/MS) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (Calculate Parameters) bioanalysis->pk_analysis bioanalysis->sample_prep lc_separation LC Separation (Reversed-Phase) sample_prep->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification

Caption: Experimental workflow for pharmacokinetic studies.

kinetic_isotope_effect cluster_non_deuterated Non-Deuterated Drug cluster_deuterated Deuterated Drug drug_ch Drug with C-H bond cyp450_ch CYP450 Enzyme drug_ch->cyp450_ch Metabolism metabolite_ch Metabolite cyp450_ch->metabolite_ch excretion_ch Rapid Excretion metabolite_ch->excretion_ch drug_cd Drug with C-D bond cyp450_cd CYP450 Enzyme drug_cd->cyp450_cd Slower Metabolism (Kinetic Isotope Effect) metabolite_cd Metabolite cyp450_cd->metabolite_cd excretion_cd Slower Excretion metabolite_cd->excretion_cd

Caption: The kinetic isotope effect on drug metabolism.

logical_relationship cluster_arms Study Arms cluster_analysis Bioanalysis (LC-MS/MS) pk_study Pharmacokinetic Study Design non_deuterated_arm Non-Deuterated Compound pk_study->non_deuterated_arm deuterated_arm Deuterated Compound pk_study->deuterated_arm quantification_nd Quantify Non-Deuterated Drug (using Deuterated IS) non_deuterated_arm->quantification_nd quantification_d Quantify Deuterated Drug (using another IS or labeled version) deuterated_arm->quantification_d comparison Comparative PK Analysis quantification_nd->comparison quantification_d->comparison outcome Determine Impact of Deuteration on: - Half-life (t½) - Clearance (CL) - Exposure (AUC) comparison->outcome

Caption: Logical relationship for comparative PK analysis.

References

Application Note: Verification of PROTAC Synthesis Incorporating a Deuterated Linker

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific target proteins. A typical PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The synthesis of these complex molecules requires rigorous analytical verification to ensure identity, purity, and stability. This application note provides detailed protocols for the analytical verification of a PROTAC synthesized with a deuterated N-Boc-1,2-diaminoethane-d4 linker (NH2-C2-NH-Boc-d4). The incorporation of a deuterated linker offers a unique mass signature that can be leveraged for enhanced tracking and differentiation in complex biological systems.

The primary techniques for verifying the successful synthesis of the final PROTAC molecule are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods confirm the chemical structure and assess the purity of the synthesized compound.

Analytical Techniques for PROTAC Verification

Successful PROTAC synthesis is typically verified using a combination of chromatographic and spectroscopic techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for PROTAC analysis. It provides information on both the purity of the compound via liquid chromatography (LC) and its molecular weight via mass spectrometry (MS). For PROTACs containing the this compound linker, high-resolution mass spectrometry (HRMS) is crucial for confirming the incorporation of the four deuterium atoms by identifying the corresponding mass shift.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the precise chemical structure of the PROTAC. These techniques confirm that the warhead, linker, and E3 ligase ligand are correctly assembled. The absence of signals corresponding to the starting materials and the appearance of new, expected signals indicate a successful reaction. Due to the deuterium labeling (d4) on the ethylene part of the linker, the corresponding proton signals will be absent in the ¹H NMR spectrum, providing a clear marker for the linker's presence.

Experimental Workflow

The overall process for the synthesis and verification of a PROTAC is a sequential workflow. It begins with the individual synthesis of the key components, followed by their assembly and the final purification and verification of the PROTAC molecule.

G cluster_0 Synthesis & Purification cluster_1 Analytical Verification A Synthesize Target Ligand D Couple Ligands to Linker A->D B Synthesize E3 Ligase Ligand B->D C Synthesize this compound Linker C->D E Final PROTAC Purification (e.g., HPLC) D->E F LC-MS Analysis E->F Purified PROTAC G NMR Spectroscopy (1H, 13C) H Purity & Identity Confirmation F->H G->H I Verified PROTAC Stock H->I

Figure 1: A generalized workflow for the synthesis and analytical verification of a PROTAC molecule.

PROTAC Mechanism of Action

The synthesized and verified PROTAC molecule functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

G A PROTAC D Ternary Complex (Target-PROTAC-E3) A->D B Target Protein B->D C E3 Ligase C->D F Poly-ubiquitinated Target Protein D->F Poly-ubiquitination E Ubiquitin (Ub) E->D ATP G Proteasome F->G Recognition & Unfolding G->C Recycled H Degraded Protein (Peptides) G->H Proteolysis

Figure 2: The signaling pathway for PROTAC-mediated protein degradation.

Experimental Protocols

Protocol 1: LC-MS Analysis of Final PROTAC

Objective: To determine the purity and confirm the molecular weight of the final PROTAC molecule.

Materials:

  • Synthesized PROTAC sample (dissolved in DMSO or mobile phase)

  • LC-MS system (e.g., Agilent 1260 Infinity II LC with 6545XT AdvanceD-Q-TOF)

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Vials for autosampler

Methodology:

  • Prepare a 1 mg/mL stock solution of the purified PROTAC in DMSO.

  • Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Set up the LC-MS method with the following parameters:

    • LC Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • MS Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • MS Scan Range: m/z 100 – 2000.

    • Gas Temp: 325 °C.

    • Sheath Gas Flow: 11 L/min.

  • Run the sample.

  • Analyze the data:

    • Integrate the peak area in the chromatogram (e.g., at 254 nm) to determine the purity percentage.

    • Extract the mass spectrum for the main peak and identify the [M+H]⁺ ion. Compare the observed mass to the calculated exact mass of the deuterated PROTAC.

Protocol 2: NMR Spectroscopy

Objective: To confirm the chemical structure of the final PROTAC.

Materials:

  • Purified PROTAC sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR spectrometer (e.g., Bruker 400 MHz)

  • NMR tubes

Methodology:

  • Dissolve ~5 mg of the purified PROTAC in 0.6 mL of a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum. Key points for analysis include:

    • Confirming the presence of characteristic peaks for the target ligand and the E3 ligase ligand.

    • Verifying the disappearance of signals from the reactive groups of the starting materials.

    • Noting the absence of a proton signal for the -CH₂-CH₂- portion of the linker, which is a direct confirmation of successful deuteration and incorporation.

  • Acquire a ¹³C NMR spectrum to confirm the carbon backbone of the molecule.

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Compare the observed chemical shifts with predicted values.

Data Presentation

Quantitative data from the analytical verification should be summarized for clarity.

Table 1: Summary of LC-MS Verification Data

ParameterExpected ValueObserved ValueResult
Retention Time (min)N/A (Method-dependent)7.85-
Purity by UV (254 nm)>95%98.2%Pass
Calculated Mass [M+H]⁺e.g., 950.5123--
Observed Mass [M+H]⁺-950.5128Pass
Mass Error (ppm)< 5 ppm0.53Pass

Note: Expected mass is a hypothetical value for a PROTAC containing the this compound linker and should be calculated for the specific molecule being synthesized.

Table 2: Key ¹H NMR Signal Confirmation

MoietyKey Proton Signal (ppm)Expected IntegrationObserved IntegrationResult
Target Ligand Aromatic He.g., δ 7.5-8.24H4HPass
E3 Ligase Ligand Aliphatic He.g., δ 1.5-2.56H6HPass
Linker -NH-e.g., δ 6.8 (broad)2H2HPass
Linker -CD₂-CD₂-N/A0HNo signal observedPass
Boc protecting groupe.g., δ 1.459H9HPass

Note: Chemical shifts (ppm) are hypothetical and will vary based on the specific PROTAC structure and NMR solvent used.

Application Note: Synthesis and Use of a Deuterated Internal Standard for Mass Spectrometry using NH2-C2-NH-Boc-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and application of a custom deuterated internal standard for quantitative mass spectrometry analysis. The protocol utilizes the commercially available deuterated linker, NH2-C2-NH-Boc-d4, to introduce a stable isotope label onto a target analyte containing a carboxylic acid functional group. The resulting internal standard is ideal for use in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, offering improved accuracy and precision by correcting for variability in sample preparation and instrument response. Detailed experimental procedures for the coupling of the linker to the analyte, deprotection of the Boc group, and subsequent sample preparation for LC-MS analysis are provided.

Introduction

In quantitative mass spectrometry, particularly in complex biological matrices, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for achieving the highest levels of accuracy and precision.[1] A SIL internal standard is a form of the analyte of interest where one or more atoms have been replaced with a heavier isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2] These standards exhibit nearly identical chemical and physical properties to the unlabeled analyte, ensuring they co-elute chromatographically and experience similar ionization effects in the mass spectrometer.[1] This allows for reliable correction of variations that can occur during sample preparation, injection, and analysis.[3]

This compound is a deuterated and mono-Boc-protected ethylenediamine linker. The presence of four deuterium atoms provides a +4 Da mass shift, which is sufficient for clear differentiation from the unlabeled analyte in the mass spectrometer. The free primary amine allows for covalent coupling to analytes, while the tert-butyloxycarbonyl (Boc) protecting group on the second amine prevents unwanted side reactions during the initial coupling step. This application note details a two-step process to synthesize a custom internal standard by first coupling this compound to a carboxylic acid-containing analyte, followed by the removal of the Boc protecting group.

Experimental Protocols

Part 1: Synthesis of the Deuterated Internal Standard

This part of the protocol describes the chemical reactions to conjugate the this compound linker to a generic carboxylic acid-containing analyte ("Analyte-COOH").

Materials:

  • Analyte-COOH

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[4]

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Standard laboratory glassware and magnetic stirrer

Step 1.1: Amide Coupling of Analyte-COOH with this compound

This step forms an amide bond between the carboxylic acid of the analyte and the free amine of the deuterated linker.

  • In a clean, dry round-bottom flask, dissolve the Analyte-COOH (1 equivalent) in anhydrous DMF.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 equivalents) in a small amount of anhydrous DMF.

  • Add the this compound solution to the activated analyte solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected, deuterated analyte conjugate.

Step 1.2: Deprotection of the Boc Group

This step removes the Boc protecting group to yield the final deuterated internal standard.

  • Dissolve the crude product from Step 1.1 in a solution of 20-50% TFA in DCM.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting crude product is the deuterated internal standard ("IS").

Step 1.3: Purification of the Internal Standard

  • The crude IS can be purified using an appropriate technique such as solid-phase extraction (SPE) or preparative HPLC.

  • For SPE, condition a C18 cartridge with methanol followed by water. Load the crude IS dissolved in a small amount of a suitable solvent. Wash with a low percentage of organic solvent in water to remove salts and polar impurities. Elute the purified IS with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

  • Combine the fractions containing the pure IS and evaporate the solvent.

  • Characterize the final product by high-resolution mass spectrometry to confirm its identity and purity.

Part 2: Sample Preparation for Quantitative Analysis using the Deuterated Internal Standard

This part of the protocol describes the use of the newly synthesized deuterated internal standard in a typical bioanalytical sample preparation workflow (e.g., for plasma samples).

Materials:

  • Biological matrix (e.g., plasma, urine)

  • Synthesized deuterated internal standard (IS)

  • Acetonitrile (ACN)

  • Formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Step 2.1: Protein Precipitation

  • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 10 µL of the deuterated internal standard working solution (concentration should be optimized based on the expected analyte concentration).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

Step 2.2: Final Sample Preparation

  • Carefully transfer the supernatant to a clean vial for LC-MS analysis.

  • Depending on the sensitivity requirements, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of the mobile phase.

Quantitative Data Presentation

The use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of quantitative measurements. The following tables present a hypothetical comparison of analytical performance for the quantification of "Analyte-X" with and without the use of its deuterated internal standard.

Table 1: Comparison of Method Precision

MethodAnalyte Concentration (ng/mL)NMean Measured Concentration (ng/mL)Standard DeviationCoefficient of Variation (%CV)
Without IS 1069.81.212.2%
1006105.311.811.2%
10006985.695.79.7%
With Deuterated IS 10610.10.44.0%
100699.53.53.5%
100061008.228.22.8%

Table 2: Comparison of Method Accuracy and Recovery

MethodSpiked Concentration (ng/mL)NMean Measured Concentration (ng/mL)Accuracy (%Bias)Mean Extraction Recovery (%)Recovery %RSD
Without IS 1038.9-11.0%75%15.2%
5003545.5+9.1%82%12.5%
With Deuterated IS 1039.8-2.0%N/AN/A
5003507.0+1.4%N/AN/A

*With a stable isotope-labeled internal standard that tracks the analyte through the extraction process, the absolute recovery is less critical as the ratio of analyte to IS is the primary measurement.

Diagrams

experimental_workflow cluster_synthesis Internal Standard Synthesis cluster_sample_prep Sample Preparation Analyte_COOH Analyte-COOH Coupling Amide Coupling Analyte_COOH->Coupling NH2_Linker This compound NH2_Linker->Coupling EDC_NHS EDC / NHS EDC_NHS->Coupling Boc_Protected_IS Boc-Protected Deuterated IS Coupling->Boc_Protected_IS Deprotection Boc Deprotection Boc_Protected_IS->Deprotection TFA TFA TFA->Deprotection Purified_IS Purified Deuterated IS Deprotection->Purified_IS Spike_IS Spike with Deuterated IS Purified_IS->Spike_IS Biological_Sample Biological Sample Biological_Sample->Spike_IS Protein_Precipitation Protein Precipitation (ACN) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS_Analysis LC-MS Analysis Supernatant->LCMS_Analysis

Caption: Overall experimental workflow from internal standard synthesis to sample preparation for LC-MS analysis.

signaling_pathway_analogy cluster_analyte Analyte cluster_is Internal Standard Analyte Analyte Analyte_MS_Signal Analyte MS Signal Analyte->Analyte_MS_Signal Ionization Quantification Accurate Quantification Analyte_MS_Signal->Quantification IS Deuterated IS IS_MS_Signal IS MS Signal IS->IS_MS_Signal Ionization IS_MS_Signal->Quantification Correction Factor Sample_Prep Sample Preparation Variability Sample_Prep->Analyte_MS_Signal Introduces Error Sample_Prep->IS_MS_Signal Mirrors Error Matrix_Effects Matrix Effects Matrix_Effects->Analyte_MS_Signal Introduces Error Matrix_Effects->IS_MS_Signal Mirrors Error

Caption: Logical relationship illustrating how a deuterated internal standard corrects for analytical variability.

References

Application Notes and Protocols for Developing Targeted Protein Degradation Assays with Custom PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that offer a novel therapeutic modality for targeting disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.

The development of effective and selective custom PROTACs requires a robust suite of assays to characterize their activity at each step of the mechanism of action. This document provides detailed application notes and protocols for key experiments in the targeted protein degradation workflow, from initial target engagement to final protein knockdown.

PROTAC Mechanism of Action and Experimental Workflow

The catalytic cycle of a PROTAC involves several key steps that can be interrogated experimentally:

  • Binary Engagement: The PROTAC must independently bind to both the target protein (POI) and the E3 ligase.

  • Ternary Complex Formation: The PROTAC brings the POI and the E3 ligase into close proximity to form a stable ternary complex. This is a critical step for efficient degradation.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin to the POI.

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the proteasome.

A typical experimental workflow for evaluating a custom PROTAC involves a series of assays to assess each of these steps, ultimately leading to the determination of its degradation efficiency and potency.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC Ternary POI:PROTAC:E3 PROTAC->Ternary Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary POI_Ub Ub-POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation POI_Ub->Proteasome Recognition

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_assays Biochemical & Cellular Assays cluster_evaluation Evaluation Design Custom PROTAC Synthesis Target_Engagement Target Engagement (NanoBRET) Design->Target_Engagement Ternary_Complex Ternary Complex Formation Target_Engagement->Ternary_Complex Ubiquitination Ubiquitination Assay Ternary_Complex->Ubiquitination Degradation Protein Degradation (DC50/Dmax) Ubiquitination->Degradation Selectivity Proteomic Profiling Degradation->Selectivity Lead_Optimization Lead Optimization Selectivity->Lead_Optimization

Caption: Experimental Workflow for Custom PROTACs.

Data Presentation: Key Degradation Parameters

The efficacy of a PROTAC is primarily defined by its potency (DC50) and maximal degradation (Dmax). These parameters are crucial for comparing and optimizing PROTAC candidates.

  • DC50 (Half-maximal Degradation Concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.

  • Dmax (Maximum Degradation): The maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value signifies a more efficacious PROTAC.

Table 1: Example Degradation Data for Custom PROTACs Targeting Protein X

PROTAC IDTarget ProteinCell LineTreatment Time (h)DC50 (nM)Dmax (%)
PROTAC-001Protein XHEK293242592
PROTAC-002Protein XHEK2932415075
PROTAC-003Protein XHeLa244588

Experimental Protocols

Protocol 1: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the steps to determine the potency and efficacy of a custom PROTAC by measuring the degradation of the target protein using traditional Western blotting.

Materials:

  • Cell line expressing the target protein

  • Custom PROTACs

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Treatment: Prepare a serial dilution of the custom PROTAC in cell culture medium. Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours). Include a vehicle-only control (DMSO).

  • Cell Lysis: After incubation, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the antibody incubation steps for the loading control antibody.

    • Develop the blot using an ECL substrate and capture the signal.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal for each sample.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: HiBiT Assay for Real-Time Protein Degradation

The HiBiT protein tagging system allows for the sensitive and quantitative measurement of protein degradation in real-time in living cells. This protocol requires a cell line where the target protein is endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.

Materials:

  • CRISPR-edited cell line expressing the HiBiT-tagged target protein

  • LgBiT protein (can be delivered via plasmid, mRNA, or a stable cell line)

  • Nano-Glo® Live Cell Reagent

  • White, opaque multi-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HiBiT-tagged cells in a white, opaque multi-well plate.

  • LgBiT Delivery (if not a stable line): If required, transfect the cells with a plasmid or mRNA encoding the LgBiT protein.

  • PROTAC Treatment: Prepare a serial dilution of the custom PROTAC in assay medium.

  • Assay Setup: Add the Nano-Glo® Live Cell Reagent to the cells and incubate to allow for substrate equilibration.

  • Kinetic Measurement: Add the PROTAC dilutions to the cells and immediately begin measuring luminescence at regular intervals using a plate-based luminometer.

  • Data Analysis:

    • Normalize the luminescence signal at each time point to the signal at time zero for each concentration.

    • Plot the normalized luminescence over time to visualize the degradation kinetics.

    • From the kinetic data, calculate the degradation rate, Dmax, and DC50.

Protocol 3: NanoBRET™ Target Engagement Assay

This assay measures the binding of the PROTAC to its target protein within living cells, providing insights into cell permeability and target engagement.

Materials:

  • Cells expressing the target protein fused to NanoLuc® luciferase

  • A fluorescent tracer that binds to the target protein

  • Custom PROTACs

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Procedure:

  • Cell Seeding: Seed the NanoLuc®-fusion expressing cells in a multi-well plate.

  • PROTAC and Tracer Addition: Prepare dilutions of the custom PROTAC and the fluorescent tracer in Opti-MEM®. Add these to the cells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the extracellular inhibitor.

  • BRET Measurement: Incubate for a specified period and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • A decrease in the BRET ratio with increasing PROTAC concentration indicates displacement of the tracer and engagement of the target by the PROTAC.

    • Plot the BRET ratio against the PROTAC concentration to determine the IC50 value for target engagement.

Protocol 4: In Vitro Ubiquitination Assay

This biochemical assay directly measures the PROTAC-mediated ubiquitination of the target protein.

Materials:

  • Purified recombinant target protein

  • Purified recombinant E1, E2, and E3 ligase (e.g., VHL or Cereblon complex)

  • Ubiquitin

  • ATP

  • Custom PROTACs

  • Ubiquitination reaction buffer

  • Anti-ubiquitin antibody

  • Anti-target protein antibody

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the reaction buffer.

  • PROTAC Addition: Add the custom PROTAC at various concentrations.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with an anti-target protein antibody to visualize a ladder of higher molecular weight bands corresponding to the ubiquitinated protein. Alternatively, probe with an anti-ubiquitin antibody after immunoprecipitation of the target protein.

Protocol 5: Ternary Complex Formation Assay (NanoBRET™)

This live-cell assay monitors the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Materials:

  • Cells co-expressing the target protein fused to NanoLuc® and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®

  • HaloTag® NanoBRET™ 618 Ligand

  • Custom PROTACs

Procedure:

  • Cell Seeding and Labeling: Seed the co-expressing cells and label them with the HaloTag® NanoBRET™ 618 Ligand.

  • PROTAC Treatment: Treat the cells with a serial dilution of the custom PROTAC.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • BRET Measurement: Measure the donor and acceptor emissions.

  • Data Analysis:

    • Calculate the BRET ratio. An increase in the BRET ratio indicates the formation of the ternary complex.

    • Plot the BRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where at high concentrations, the formation of binary complexes can reduce the ternary complex population (the "hook effect").

Conclusion

The successful development of custom PROTACs relies on a systematic and multi-faceted approach to assay development and execution. The protocols outlined in this document provide a comprehensive framework for characterizing the key aspects of PROTAC function, from target engagement and ternary complex formation to ubiquitination and ultimately, protein degradation. By employing these assays, researchers can effectively screen, optimize, and advance novel PROTACs as next-generation therapeutics.

References

Application Notes and Protocols for Solid-Phase PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] A typical PROTAC consists of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][3] This ternary complex formation (POI-PROTAC-E3 ligase) leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]

Solid-phase synthesis offers significant advantages for the rapid generation of PROTAC libraries, facilitating the optimization of linker length and composition, which is crucial for efficient protein degradation. This approach simplifies purification and allows for the systematic variation of the three PROTAC components. These application notes provide a step-by-step guide to the solid-phase synthesis of PROTACs, covering key methodologies, experimental protocols, and data presentation.

PROTAC Signaling Pathway

The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for Solid-Phase PROTAC Synthesis

The solid-phase synthesis of PROTACs generally follows a modular and systematic workflow, allowing for the efficient assembly of the final molecule.

Solid_Phase_PROTAC_Synthesis_Workflow Start Start: Select Solid Support Resin_Prep Resin Swelling and Preparation Start->Resin_Prep First_Component Step 1: Attach First Component (E3 Ligase Ligand or Linker) Resin_Prep->First_Component Deprotection1 Deprotection First_Component->Deprotection1 Second_Component Step 2: Couple Second Component (Linker or POI Ligand) Deprotection1->Second_Component Deprotection2 Deprotection Second_Component->Deprotection2 Third_Component Step 3: Couple Third Component (POI Ligand) Deprotection2->Third_Component Cleavage Step 4: Cleavage from Resin Third_Component->Cleavage Purification Step 5: Purification and Analysis (RP-HPLC, MS) Cleavage->Purification End Final PROTAC Purification->End

Caption: General workflow for solid-phase PROTAC synthesis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key steps in solid-phase PROTAC synthesis. The synthesis of a BRD4-targeting PROTAC using a pomalidomide-based CRBN ligand and the BET inhibitor JQ1 as the POI ligand is described as an example.

Protocol 1: On-Resin Synthesis of a Pomalidomide-Based PROTAC

This protocol outlines the synthesis of a PROTAC with an amide linkage.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino-linker (e.g., Fmoc-4-aminobutanoic acid)

  • Pomalidomide

  • (+)-JQ1-COOH

  • Coupling reagents: HATU, HOBt, DIC, HBTU

  • Bases: DIPEA, N-methylmorpholine

  • Solvents: DMF, CH2Cl2

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: TFA/TIPS/H2O (95:2.5:2.5)

  • Scavengers (e.g., triisopropylsilane (TIPS))

Procedure:

  • Resin Preparation:

    • Swell 2-chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g) in DMF for 1 hour.

    • Wash the resin with DMF (3x) and CH2Cl2 (3x).

  • Loading of the First Building Block (Linker):

    • Dissolve Fmoc-protected amino-linker (2 eq) and DIPEA (4 eq) in CH2Cl2.

    • Add the solution to the resin and shake at room temperature for 4 hours.

    • Cap any unreacted sites with a solution of CH2Cl2:MeOH:DIPEA (17:2:1) for 1 hour.

    • Wash the resin with CH2Cl2 (4x) and DMF (4x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF (5x).

  • Coupling of the E3 Ligase Ligand (Pomalidomide derivative):

    • Pre-activate a carboxylic acid derivative of pomalidomide (2 eq) with HATU (1.95 eq) and DIPEA (4 eq) in DMF for 15 minutes.

    • Add the activated solution to the resin and shake at room temperature for 4 hours.

    • Wash the resin with DMF (5x) and CH2Cl2 (5x).

  • Coupling of the POI Ligand ((+)-JQ1-COOH):

    • In a separate flask, pre-activate (+)-JQ1-COOH (2 eq) with HBTU (1.95 eq) and DIPEA (4 eq) in DMF for 15 minutes.

    • Add the activated solution to the resin and shake at room temperature overnight.

    • Wash the resin with DMF (5x) and CH2Cl2 (5x).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with the cleavage cocktail (TFA/TIPS/H2O; 95:2.5:2.5) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude PROTAC by adding cold diethyl ether.

    • Centrifuge and decant the ether.

  • Purification:

    • Dissolve the crude product in a minimal amount of DMSO or DMF.

    • Purify by reverse-phase HPLC (RP-HPLC) using a suitable gradient of acetonitrile and water containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final PROTAC.

Protocol 2: On-Resin Synthesis via Click Chemistry

This protocol utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) for linker conjugation.

Materials:

  • Azide-functionalized resin

  • Alkyne-functionalized E3 ligase ligand

  • Azide-functionalized POI ligand

  • Copper(I) source (e.g., CuSO4·5H2O)

  • Reducing agent (e.g., sodium ascorbate)

  • Ligand (e.g., TBTA)

  • Solvents: DMF, t-BuOH/H2O

Procedure:

  • Resin Preparation:

    • Swell azide-functionalized resin in DMF.

  • Click Reaction:

    • To the resin, add the alkyne-functionalized E3 ligase ligand (1.5 eq), CuSO4·5H2O (0.1 eq), sodium ascorbate (0.5 eq), and TBTA (0.1 eq) in a mixture of DMF and t-BuOH/H2O.

    • Shake the reaction mixture at room temperature for 12 hours.

    • Wash the resin with DMF, water, and CH2Cl2.

  • Subsequent Coupling and Cleavage:

    • Proceed with the coupling of the POI ligand and subsequent cleavage as described in Protocol 1.

Data Presentation

Quantitative data from the synthesis and characterization of PROTACs should be summarized for clarity and comparison.

Table 1: Summary of Solid-Phase PROTAC Synthesis Yields and Purity

PROTAC IDTarget POIE3 Ligase LigandLinker TypeCoupling ChemistryOverall Yield (%)Purity (%)
PROTAC-1BRD4PomalidomidePEG4Amide Coupling10>99
PROTAC-2H-PGDSPomalidomideAlkylAmide Coupling-97
PROTAC-3BRD4VHLAlkylClick (CuAAC)5>95
PROTAC-4H-PGDSPomalidomideAlkylUrea Formation->95
PROTAC-5BRD4PomalidomideAlkyl (C3)Amide Coupling10>99
PROTAC-6BRD4PomalidomideAlkyl (C4)Amide Coupling2>99
PROTAC-7BRD4PomalidomideAlkyl (C8)Amide Coupling2>99

Yields and purities are highly dependent on the specific sequence, coupling efficiency, and purification method.

Table 2: Common Reagents and Conditions for Solid-Phase PROTAC Synthesis

StepReagent/ConditionConcentration/RatioTimeNotes
Resin Loading DIPEA in CH2Cl24 eq4 hUse of a non-nucleophilic base is crucial.
Fmoc Deprotection 20% Piperidine in DMFv/v20 minEnsure complete removal of the Fmoc group.
Amide Coupling HATU/DIPEA in DMF1.95 eq / 4 eq4 h - OvernightPre-activation of the carboxylic acid is recommended.
Click Chemistry CuSO4/NaAsc in DMF/tBuOH/H2O0.1 eq / 0.5 eq12 hTBTA can be used to stabilize Cu(I).
Cleavage TFA/TIPS/H2O95:2.5:2.52 hUse appropriate scavengers to prevent side reactions.

Conclusion

Solid-phase synthesis is a powerful strategy for the efficient and modular construction of PROTAC molecules. By providing a solid support for the sequential addition of building blocks, this methodology facilitates the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies. The protocols and data presented here offer a comprehensive guide for researchers entering the exciting field of targeted protein degradation. The versatility of solid-phase chemistry allows for the incorporation of diverse linkers, E3 ligase ligands, and POI ligands, enabling the development of novel and potent PROTACs for therapeutic applications.

References

Application of Deuterated Ethylenediamine-Based PROTAC Linkers in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker plays a crucial role in the efficacy of the PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.

This document focuses on the application of PROTACs utilizing an ethylenediamine-based linker, specifically the deuterated variant NH2-C2-NH-Boc-d4 (PROTAC Linker 22-d4), in the context of cancer cell line studies. While direct studies employing this specific deuterated linker are not yet prevalent in published literature, we will draw upon data from structurally similar and well-characterized PROTACs to provide comprehensive application notes and protocols. The inclusion of deuterium in the linker aims to enhance the metabolic stability and pharmacokinetic profile of the PROTAC, a strategy gaining traction in drug development to improve therapeutic efficacy and reduce off-target effects.[1][2]

Principle of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. The bifunctional nature of the PROTAC allows it to simultaneously bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.

Featured Application: Targeting BET Proteins in Cancer

A prominent application of PROTACs in oncology is the targeting of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BRD4 is a critical regulator of oncogenes such as c-MYC and is implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC) and acute myeloid leukemia (AML).[3] PROTACs that induce the degradation of BRD4 have shown superior anti-cancer activity compared to small molecule inhibitors that only block its function.

To illustrate the application of a PROTAC with a flexible aliphatic linker, we will use ARV-771 as a representative example. ARV-771 is a potent BET degrader that utilizes a flexible linker to connect a BET-binding moiety to a von Hippel-Lindau (VHL) E3 ligase ligand.

Quantitative Data Summary

The following tables summarize the in vitro activity of the BET-targeting PROTAC ARV-771 in various cancer cell lines.

Table 1: Degradation Potency of ARV-771 in 22Rv1 Castration-Resistant Prostate Cancer Cells

Target ProteinDC50 (nM)
BRD2< 5
BRD3< 5
BRD4< 5

DC50: Concentration required for 50% degradation of the target protein.

Table 2: Anti-proliferative and Apoptotic Activity of a BRD4-targeting PROTAC (dBET1) in MV4;11 Acute Myeloid Leukemia Cells

ParameterValue
IC50 (Cell Proliferation, 24h)0.14 µM
Apoptosis InductionSignificant increase after 4h

IC50: Concentration required for 50% inhibition of cell proliferation. dBET1 is another well-characterized BRD4-targeting PROTAC that recruits the Cereblon (CRBN) E3 ligase.

Experimental Protocols

Protocol 1: Western Blotting for BRD4 Degradation

Objective: To determine the extent of BRD4 protein degradation in cancer cells following treatment with a PROTAC.

Materials:

  • Cancer cell line (e.g., 22Rv1, MV4;11)

  • Complete cell culture medium

  • PROTAC of interest (e.g., ARV-771) dissolved in DMSO

  • Proteasome inhibitor (e.g., MG132 or Carfilzomib)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Treatment: The following day, treat the cells with increasing concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO). For a positive control for proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BRD4 and a loading control (GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

  • Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of PROTAC-induced protein degradation on cancer cell viability.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • PROTAC of interest

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

  • PROTAC Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.

  • Incubation: Incubate the cells for a desired period (e.g., 72 hours).

  • Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.

    • For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure the luminescent signal, which is proportional to the amount of ATP present.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data and determine the IC50 value.

Visualizations

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC PROTAC (e.g., ARV-771) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycle Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of PROTAC-mediated protein degradation.

BRD4_Signaling_Pathway BRD4 BRD4 Super_Enhancer Super-Enhancers BRD4->Super_Enhancer Binds to acetylated histones RNAPII RNA Polymerase II BRD4->RNAPII cMYC_Gene c-MYC Gene Super_Enhancer->cMYC_Gene Activates RNAPII->cMYC_Gene Transcription_Factors Transcription Factors Transcription_Factors->RNAPII cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Cell_Proliferation Cell Proliferation & Survival cMYC_Protein->Cell_Proliferation PROTAC BRD4-targeting PROTAC (e.g., ARV-771) PROTAC->BRD4 Induces Degradation Experimental_Workflow start Cancer Cell Culture treatment PROTAC Treatment (Dose- and Time-course) start->treatment harvest Cell Harvest & Lysis treatment->harvest viability_assay Cell Viability Assay (IC50 Determination) treatment->viability_assay protein_quant Protein Quantification harvest->protein_quant western_blot Western Blot (BRD4 Degradation) protein_quant->western_blot data_analysis Data Analysis western_blot->data_analysis viability_assay->data_analysis

References

Application Notes and Protocols for Metabolic Stability Assays of Deuterated PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of specific target proteins through the ubiquitin-proteasome system. A key challenge in the development of PROTACs is their often-poor metabolic stability, which can limit their in vivo efficacy. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a promising strategy to enhance the metabolic stability of PROTACs. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE) that can slow down metabolism at the site of deuteration.[1] This application note provides detailed protocols for assessing the metabolic stability of deuterated PROTACs and presents a comparative analysis of a hypothetical deuterated PROTAC with its non-deuterated counterpart.

Principle of Deuteration for Enhanced Metabolic Stability

The primary advantage of deuteration lies in the kinetic isotope effect (KIE). The greater mass of deuterium compared to hydrogen results in a lower vibrational frequency of the C-D bond, requiring more energy for its cleavage.[1] Since many metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-limiting step, replacing a hydrogen at a metabolically labile position with deuterium can significantly slow down the rate of metabolism.[2] This can lead to a longer half-life, increased exposure, and potentially a more favorable pharmacokinetic profile for the drug candidate.

Experimental Protocols

In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol outlines the procedure for determining the metabolic stability of a deuterated PROTAC and its non-deuterated analog using human liver microsomes.

Materials:

  • Test compounds (deuterated and non-deuterated PROTACs)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (IS) for LC-MS/MS analysis

  • Control compounds (e.g., a high-clearance compound and a low-clearance compound)

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds, control compounds, and internal standard in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.

    • In a 96-well plate, add the test compound or control compound to the wells.

    • Initiate the metabolic reaction by adding the pre-warmed HLM suspension and NADPH regenerating system to the wells. The final concentration of the test compound is typically 1 µM.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing the internal standard) to the respective wells.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[1]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).[3]

LC-MS/MS Method for Quantification of Deuterated and Non-Deuterated PROTACs

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good separation of the analyte and internal standard.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the compound.

  • Multiple Reaction Monitoring (MRM):

    • Optimize the precursor-to-product ion transitions for the non-deuterated PROTAC, the deuterated PROTAC, and the internal standard.

    • The precursor ion for the deuterated PROTAC will have a higher m/z value corresponding to the number of deuterium atoms incorporated. The product ions may or may not retain the deuterium label, depending on the fragmentation pattern.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation

The following tables present illustrative data for a hypothetical PROTAC, "PROTAC-H," and its deuterated analog, "PROTAC-D."

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

Compoundt½ (min)CLint (µL/min/mg protein)
PROTAC-H1546.2
PROTAC-D4515.4
Control (High Clearance)5138.6
Control (Low Clearance)> 60< 11.6

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Illustrative)

CompoundCmax (ng/mL)AUC (ng*h/mL)T½ (h)
PROTAC-H2507502.5
PROTAC-D50020005.0

Visualizations

PROTAC_Mechanism POI POI Ternary Ternary POI->Ternary PolyUb_POI PolyUb_POI Ternary->PolyUb_POI Ubiquitination E3 E3 E3->Ternary PROTAC PROTAC PROTAC->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Ub Ub Ub->Ternary Degradation Degradation Proteasome->Degradation Degradation

Metabolic_Stability_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Sample Processing & Analysis cluster_3 Data Analysis A Prepare PROTAC Stock Solutions (Deuterated & Non-deuterated) D Combine PROTAC, Microsomes, and NADPH System A->D B Prepare Human Liver Microsome Suspension B->D C Prepare NADPH Regenerating System C->D E Incubate at 37°C D->E F Collect Samples at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction with Acetonitrile + Internal Standard F->G H Centrifuge to Precipitate Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Parent Compound Remaining I->J K Calculate Half-Life (t½) and Intrinsic Clearance (CLint) J->K

Discussion

The illustrative data presented in Tables 1 and 2 demonstrate the potential impact of deuteration on the metabolic stability and pharmacokinetic profile of a PROTAC. The increased half-life and reduced intrinsic clearance of PROTAC-D in human liver microsomes suggest a slower rate of metabolism compared to its non-deuterated counterpart. This improved in vitro stability translates to a more favorable in vivo pharmacokinetic profile, with higher plasma concentrations and a longer half-life.

It is crucial to identify the metabolic "soft spots" of a PROTAC molecule to guide a rational deuteration strategy. Mass spectrometry-based metabolite identification studies can pinpoint the sites of metabolism, allowing for targeted deuteration. By strategically placing deuterium atoms at these labile positions, the metabolic stability can be significantly improved without altering the pharmacological activity of the PROTAC.

Conclusion

Metabolic stability is a critical parameter in the development of PROTAC-based therapeutics. Deuteration offers a powerful and efficient strategy to enhance the metabolic stability of PROTACs, leading to improved pharmacokinetic properties. The protocols and information provided in this application note serve as a comprehensive guide for researchers to assess the metabolic stability of deuterated PROTACs and to rationally design more effective drug candidates.

References

Troubleshooting & Optimization

troubleshooting low yield in PROTAC synthesis with alkyl linkers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers with solutions to common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on troubleshooting low yields when using alkyl linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields in PROTAC synthesis involving alkyl linkers?

Low yields are a frequent challenge in PROTAC synthesis. Pharmaceutical development of these complex molecules often faces issues with low yields and scalability.[1] For alkyl-linker-based PROTACs, common causes include:

  • Poor Solubility: The hydrophobic nature of alkyl chains, combined with potentially large, hydrophobic warheads and E3 ligase ligands, can lead to poor solubility of starting materials or intermediates in common organic solvents, resulting in incomplete reactions.[2]

  • Inefficient Coupling Reactions: The final step of joining the two large fragments is often challenging. Amide coupling reactions, for instance, can result in low to moderate yields (e.g., 14–41%) or, in difficult cases, very low yields (1–2%).[3]

  • Side Reactions: The flexibility of some alkyl linkers can promote intramolecular cyclization, where the reactive ends of a molecule react with each other rather than with the intended reaction partner.

  • Steric Hindrance: Bulky groups near the points of linker attachment on either the target protein ligand or the E3 ligase ligand can physically block the reactive sites, slowing down or preventing the desired reaction.[4]

Q2: How does the choice of linker composition and length affect synthetic yield?

The linker is not just a passive spacer; its length and chemical makeup are critical.[5]

  • Length: While optimizing linker length is crucial for biological activity, it also impacts synthesis. Very long, flexible alkyl chains can increase the probability of intramolecular side reactions.

  • Composition: Simple alkyl chains are hydrophobic. Incorporating polar functional groups (like ethers in PEG linkers) can improve solubility and potentially increase reaction efficiency. However, the synthesis of these modified linkers can be more complex.

  • Rigidity: Introducing rigid elements like piperazine or triazole rings can pre-organize the molecule, potentially reducing the entropic penalty of the reaction and disfavoring cyclization.

Q3: Which synthetic routes are commonly employed for alkyl-linker PROTACs, and what are their pitfalls?

A modular approach is common, where the warhead, linker, and E3 ligase ligand are synthesized separately and then coupled together. The final coupling step is often the most problematic. A frequent strategy involves an amide bond formation between a carboxylic acid on one fragment and an amine on the other. While robust, this reaction can be low-yielding if not optimized. Another method is the alkylation of an amine or phenol, but this can also suffer from side reactions and require careful control of conditions. Click chemistry approaches, like copper-catalyzed azide-alkyne cycloaddition (CuAAC), are increasingly used for their high efficiency and mild reaction conditions, often providing higher yields with fewer byproducts than traditional methods.

Troubleshooting Guide for Low Yields

This section provides a systematic approach to diagnosing and solving low-yield issues.

Problem 1: Incomplete Reaction or Low Conversion Rate

  • Symptoms: Analysis (e.g., LC-MS, TLC) shows a large proportion of unreacted starting materials even after extended reaction times.

  • Root Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Poor Solubility of Reagents 1. Solvent Screening: Test different solvents or solvent mixtures (e.g., DMF, DMSO, NMP, or mixtures with THF/DCM).2. Increase Temperature: Gently heat the reaction mixture, monitoring for potential degradation or side product formation.3. Sonication: Use an ultrasonic bath to help dissolve suspended solids.
Inefficient Coupling Chemistry 1. Change Coupling Reagent: If a standard reagent (e.g., HATU) is ineffective, try an alternative with a different mechanism (e.g., T3P). See Table 1 for a comparison.2. Optimize Stoichiometry: Increase the equivalents of the coupling reagent and/or base (typically 1.1 to 1.5 eq. of coupling agent and 2-3 eq. of base).3. Pre-activation: Allow the carboxylic acid component to stir with the coupling reagent and base for 15-30 minutes before adding the amine component.
Steric Hindrance 1. Increase Reaction Time/Temperature: Allow more time for the sterically hindered reaction to proceed.2. Use Less Bulky Reagents: Select coupling reagents that are less sterically demanding.3. Re-evaluate Linker Attachment Point: If possible, redesign the synthesis to attach the linker at a more accessible position on the ligand.

Problem 2: Multiple Products and Difficult Purification

  • Symptoms: Crude reaction mixture shows several spots on TLC or multiple peaks in LC-MS, indicating the formation of significant side products.

  • Root Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Intramolecular Cyclization 1. High Dilution: Run the reaction at a very low concentration (e.g., <0.01 M) to favor the intermolecular reaction between the two PROTAC halves over the intramolecular reaction.2. Slow Addition: Add one of the reactants slowly via syringe pump to the other reactant already in the reaction vessel.
Side Reactions with Functional Groups 1. Protecting Groups: Ensure all other reactive functional groups on the warhead and E3 ligase ligand (e.g., other amines, hydroxyls, carboxylic acids) are appropriately protected.2. Milder Conditions: Switch to milder coupling reagents or run the reaction at a lower temperature (e.g., 0 °C or room temperature instead of elevated heat).
Racemization 1. Use Additives: For peptide-like couplings, add racemization suppressants like HOBt or OxymaPure®.2. Control Base: Use a non-nucleophilic base like DIPEA or 2,4,6-collidine and avoid excess amounts.

Data & Protocols

Table 1: Comparison of Common Amide Coupling Reagents
Coupling ReagentActivating AgentCommon BaseKey AdvantagesPotential DrawbacksTypical Yield Range
HATU (Imidazolium)DIPEA, TEAHigh reactivity, fast, effective for hindered couplings.Expensive, can cause racemization.Moderate to High
HBTU (Benzotriazole)DIPEA, TEALess expensive than HATU, good reactivity.Slightly less reactive than HATU.Moderate to High
EDC (Carbodiimide)DMAP, HOBtWater-soluble byproducts, easy to remove.Can form N-acylurea byproduct, lower reactivity.Low to Moderate
T3P® (Phosphonic Anhydride)Pyridine, DIPEAHigh reactivity, clean byproducts (water-soluble).Can be corrosive, may require careful handling.Low to Moderate
Experimental Protocol: General Amide Coupling for PROTAC Synthesis

This protocol describes a general procedure for the final coupling step in a PROTAC synthesis.

  • Reagent Preparation:

    • Dissolve the carboxylic acid-terminated fragment (1.0 eq) in anhydrous DMF (to a final concentration of ~0.1 M).

    • In a separate vial, dissolve the amine-terminated fragment (1.0 - 1.1 eq).

  • Carboxylic Acid Activation:

    • To the stirred solution of the carboxylic acid, add a non-nucleophilic base such as DIPEA (2.0 - 3.0 eq).

    • Add the coupling reagent (e.g., HATU, 1.1 - 1.2 eq) portion-wise.

    • Stir the mixture at room temperature for 15-30 minutes. This is the "pre-activation" step.

  • Coupling Reaction:

    • Add the solution of the amine-terminated fragment to the activated carboxylic acid mixture.

    • Allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction's progress every 1-2 hours using LC-MS. Check for the consumption of starting materials and the appearance of the desired product mass.

    • The reaction is typically complete within 2-24 hours.

  • Work-up:

    • Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue using flash column chromatography (e.g., silica gel with a gradient of methanol in DCM) or by preparative reverse-phase HPLC to yield the pure PROTAC.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis start Fragment 1 (e.g., Warhead-Linker) + Fragment 2 (e.g., E3 Ligand) reaction Coupling Reaction (e.g., Amide formation, Click chemistry) start->reaction Optimized Conditions crude Crude PROTAC Mixture reaction->crude Reaction Work-up purification Purification (HPLC / Flash Chromatography) crude->purification analysis Characterization (NMR, LC-MS, HRMS) purification->analysis final Pure, Verified PROTAC analysis->final

Caption: A typical workflow for PROTAC synthesis, from starting fragments to the final, characterized molecule.

Low_Yield_Troubleshooting_Logic Troubleshooting Logic for Low PROTAC Yield cluster_diagnosis Diagnosis: Analyze Reaction Outcome cluster_solutions Potential Solutions start Low Synthetic Yield cause1 Incomplete Conversion (High Starting Material) start->cause1 cause2 Multiple Side Products start->cause2 sol_solubility Improve Solubility (Solvent Screen, Temp) cause1->sol_solubility If reagents insoluble sol_coupling Optimize Coupling (Reagents, Stoichiometry) cause1->sol_coupling If reagents soluble sol_dilution Use High Dilution / Slow Addition cause2->sol_dilution If cyclization suspected sol_protect Check Protecting Groups / Use Milder Conditions cause2->sol_protect If non-specific reactions

Caption: A decision-making diagram for troubleshooting low yields in PROTAC alkyl linker synthesis.

References

Technical Support Center: Optimizing Boc Deprotection of Short Diamine Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the N-Boc deprotection of short diamine linkers. It is intended for researchers, scientists, and drug development professionals to help navigate and resolve common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Boc deprotection is incomplete. What are the common causes and how can I resolve this?

Incomplete deprotection is a frequent issue and can often be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acid. If the acid is too weak or used in insufficient amounts, the reaction may not proceed to completion.[1][2][3][4]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. While many deprotections occur at room temperature, some substrates may require longer reaction times or gentle heating.[5]

  • Poor Solvent Quality: The presence of moisture can interfere with the reaction. Ensure that anhydrous solvents are used.

  • Steric Hindrance: Although less common with short diamine linkers, steric hindrance around the Boc-protected amine can slow down the reaction rate.

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of the acid. For instance, if using 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), consider increasing it to 50%.

  • Extend Reaction Time: Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time as needed.

  • Consider a Stronger Acid System: If TFA is not effective, a stronger acid system such as 4M Hydrogen Chloride (HCl) in 1,4-dioxane can be used.

  • Ensure Anhydrous Conditions: Use fresh, anhydrous solvents and reagents to avoid interference from moisture.

Q2: I am observing side products after deprotection. What could be the cause?

The most common side reaction during Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation (t-Bu⁺) that is generated during the acidic cleavage of the Boc group. Electron-rich functional groups are particularly susceptible to this tert-butylation.

To prevent this side reaction:

  • Use Scavengers: The addition of "scavengers" to the reaction mixture is highly recommended to trap the t-butyl cation. Common scavengers include:

    • Triethylsilane (TES) or Triisopropylsilane (TIS)

    • Thioanisole

    • Anisole

    • Water

Q3: My product is an oily residue after workup. How can I obtain a solid product?

Oily residues are often the result of the deprotected amine forming a salt with residual TFA, which may not be crystalline. Here are some strategies to obtain a solid product:

  • Co-evaporation: After the initial removal of the bulk of the TFA by rotary evaporation, co-evaporate the residue with a non-polar solvent like toluene or isopropanol. This helps to azeotropically remove residual TFA.

  • Salt Form Conversion: Convert the TFA salt to the HCl salt, which often has a higher tendency to crystallize. This can be done by dissolving the residue in a minimal amount of a suitable solvent and carefully adding a solution of HCl in an organic solvent (e.g., diethyl ether or dioxane).

  • Free-basing and Purification: If the free amine is stable, you can neutralize the TFA salt with a mild base (e.g., saturated sodium bicarbonate solution) and extract the free amine into an organic solvent. Subsequent purification by chromatography may be necessary.

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical Reaction TimeTemperatureReference
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)30 min - 2 hoursRoom Temperature
Hydrochloric Acid (HCl)4M1,4-Dioxane30 min - 4 hoursRoom Temperature

Table 2: Common Scavengers to Prevent t-Butylation

ScavengerTypical ConcentrationPurposeReference
Triisopropylsilane (TIS)2.5 - 5% (v/v)Highly effective carbocation scavenger.
Triethylsilane (TES)2.5 - 5% (v/v)Effective carbocation scavenger.
Thioanisole2.5 - 5% (v/v)Protects sulfur-containing residues.
Water2.5% (v/v)Can act as a scavenger.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a general and widely used method for the deprotection of Boc-protected amines.

Materials:

  • Boc-protected diamine linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Triisopropylsilane - TIS, optional)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected diamine linker in anhydrous DCM (e.g., 0.1 M concentration).

  • If required, add a scavenger (e.g., TIS, 2.5-5% v/v).

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v) at 0 °C.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Workup Option A (TFA Salt): Co-evaporate the residue with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected diamine can often be used directly in the next step.

  • Workup Option B (Free Amine): Dissolve the residue in a suitable organic solvent and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free diamine.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another standard procedure for Boc deprotection and often yields the hydrochloride salt of the amine, which can be easier to handle as a solid.

Materials:

  • Boc-protected diamine linker

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected diamine linker in a minimal amount of a suitable solvent like methanol or dioxane.

  • Add the 4M HCl in 1,4-dioxane solution.

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.

Visualizations

Boc_Deprotection_Workflow cluster_start Start cluster_reaction Deprotection cluster_monitoring Monitoring cluster_workup Workup cluster_product Product start_node Boc-Protected Diamine Linker reaction_node Dissolve in Anhydrous DCM Add Scavenger (optional) Add Acid (TFA or HCl/Dioxane) start_node->reaction_node monitor_node Monitor by TLC/LC-MS reaction_node->monitor_node decision_node Reaction Complete? monitor_node->decision_node decision_node->reaction_node No (extend time/adjust conditions) workup_node Quench/Neutralize Solvent Removal decision_node->workup_node Yes product_node Purified Diamine Linker (Free Base or Salt) workup_node->product_node

Caption: General workflow for Boc deprotection of short diamine linkers.

Troubleshooting_Incomplete_Deprotection cluster_causes Potential Causes cluster_solutions Solutions problem Incomplete Deprotection (Observed by TLC/LC-MS) cause1 Insufficient Acid Concentration/Strength problem->cause1 cause2 Inadequate Reaction Time/Temperature problem->cause2 cause3 Poor Reagent/ Solvent Quality problem->cause3 solution1 Increase Acid (e.g., 20% -> 50% TFA) or use 4M HCl/Dioxane cause1->solution1 solution2 Extend Reaction Time or Gently Heat cause2->solution2 solution3 Use Fresh, Anhydrous Reagents and Solvents cause3->solution3

Caption: Troubleshooting guide for incomplete Boc deprotection.

References

Technical Support Center: Overcoming Solubility Challenges of Short Hydrophobic PROTAC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges associated with short, hydrophobic linkers in Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why do PROTACs with short, hydrophobic linkers often have poor solubility?

A1: PROTACs are inherently large molecules, often falling into the "beyond rule of 5" chemical space, which predisposes them to low aqueous solubility.[1][2] Short, hydrophobic linkers, typically composed of alkyl chains, further exacerbate this issue by increasing the molecule's lipophilicity.[3][4] This high lipophilicity can lead to poor solvation in aqueous media, resulting in precipitation and handling difficulties during experiments.[3]

Q2: What are the downstream consequences of poor PROTAC solubility?

A2: Poor aqueous solubility is a primary factor contributing to low oral bioavailability. It can also negatively impact various stages of the drug discovery process, including:

  • Inaccurate in vitro assay results: Precipitation in assay media can lead to underestimated potency and efficacy.

  • Challenges in formulation development: Developing suitable formulations for in vivo studies becomes more complex and resource-intensive.

  • Reduced cell permeability: While seemingly counterintuitive, very high lipophilicity can sometimes hinder effective membrane crossing.

  • Potential for non-specific binding and toxicity.

Q3: How can I assess the solubility of my PROTAC?

A3: Several methods can be employed to determine the aqueous solubility of your PROTAC. A common and reliable method is the shake-flask method . Other techniques include:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): To quantify the amount of dissolved PROTAC.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS): For more sensitive and specific quantification.

  • Nephelometry: To measure turbidity as an indicator of precipitation.

Q4: What is the "hydrophobic collapse" phenomenon and how does it relate to linker solubility?

A4: "Hydrophobic collapse" refers to the process where a flexible molecule, in an aqueous environment, folds to minimize the exposure of its nonpolar surfaces to water. For a PROTAC with a hydrophobic alkyl linker, this can lead to the adoption of folded conformations in water. Conversely, in a nonpolar environment like a cell membrane, the linker may adopt a more extended conformation, exposing polar parts of the molecule and potentially hindering cell permeability.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and testing of PROTACs with low solubility.

Problem Possible Cause Suggested Solution(s)
Precipitation in stock solution (e.g., DMSO) - PROTAC concentration is too high.- Purity issues.- Prepare a fresh stock solution at a lower concentration.- Filter the stock solution through a 0.22 µm syringe filter.- Verify the purity of the compound using LC-MS or NMR.
Precipitation when diluting into aqueous buffer/media - Poor aqueous solubility of the PROTAC.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution. However, be mindful of the solvent tolerance of your assay.- Use formulation strategies: Consider preparing an amorphous solid dispersion (ASD) with polymers like HPMCAS.- Incorporate solubilizing excipients: Surfactants or cyclodextrins can be used to improve solubility.
Inconsistent results in cell-based assays - PROTAC precipitation in the cell culture media.- Visually inspect the wells for precipitation after adding the PROTAC.- Perform a solubility test in the specific cell culture media you are using.- Lower the final concentration of the PROTAC in the assay.- Consider using a different linker chemistry to improve solubility (see linker modification strategies below).
Low apparent cell permeability despite high lipophilicity - The PROTAC may be adopting an unfavorable conformation for membrane crossing (see "hydrophobic collapse").- Modify the linker to include some polarity: Replacing methylene groups with oxygen atoms to create a PEG-like linker can improve permeability.- Introduce rigid, polar motifs: Incorporating elements like piperidine or piperazine can enhance both solubility and permeability.

Strategies for Improving Solubility of PROTACs with Short Hydrophobic Linkers

Linker Modification Strategies

The composition of the linker is a critical determinant of a PROTAC's physicochemical properties. While short, hydrophobic linkers can be synthetically accessible, minor modifications can significantly improve solubility.

  • Incorporate Polar Functional Groups: The introduction of polar groups such as ethers, amines, or amides within the alkyl chain can increase hydrophilicity.

  • Utilize Polyethylene Glycol (PEG) Linkers: PEG linkers are well-known for their ability to enhance the aqueous solubility of PROTACs. Even short PEG chains can have a substantial impact.

  • Introduce Heterocycles: Incorporating saturated heterocycles like piperazine and piperidine can improve solubility and introduce some rigidity to the linker.

  • Employ "Click Chemistry" Moieties: Triazole rings, often formed via "click chemistry," can add polarity to the linker.

Linker Type Advantages Disadvantages
Alkyl Chains - Synthetically accessible- High conformational freedom- Hydrophobic, leading to poor aqueous solubility
PEG Chains - Excellent hydrophilicity, improves water solubility- Good biocompatibility- May have reduced metabolic stability- Can be more challenging to synthesize
Rigid Linkers (e.g., with piperidine/piperazine) - Can improve cell permeability and solubility- May pre-organize the PROTAC into an active conformation- Less conformational flexibility, which could hinder ternary complex formation
Formulation Strategies

For PROTACs with persistent solubility issues, formulation approaches can be highly effective.

  • Amorphous Solid Dispersions (ASDs): This is a well-established technique to enhance the solubility of poorly soluble drugs. The PROTAC is dispersed in a polymer matrix in an amorphous state, which has higher energy and thus better solubility than the crystalline form. Polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS) have been shown to be effective for PROTACs.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium, enhancing drug solubilization.

  • Lipid-Based Nanoparticles and Liposomes: Encapsulating the PROTAC within these delivery systems can improve solubility and overall efficacy.

Experimental Protocols

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Assessment

This protocol outlines the determination of the thermodynamic solubility of a PROTAC in a specific buffer (e.g., phosphate-buffered saline, PBS).

Materials:

  • PROTAC compound

  • Desired buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • HPLC-UV or LC-MS system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the PROTAC in a suitable organic solvent (e.g., DMSO) at known concentrations to generate a calibration curve.

  • Sample Preparation: Add an excess amount of the PROTAC to a known volume of the buffer in a sealed vial. The goal is to have undissolved solid remaining after equilibration.

  • Equilibration: Place the vials in a thermostatic shaker set to a specific temperature (e.g., 25°C or 37°C) and shake for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20-30 minutes to pellet the undissolved solid.

  • Sample Analysis: Carefully collect the supernatant and dilute it appropriately with the mobile phase used for analysis.

  • Quantification: Analyze the diluted supernatant using a validated HPLC-UV or LC-MS method.

  • Calculation: Use the calibration curve to determine the concentration of the PROTAC in the supernatant. This concentration represents the thermodynamic solubility.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This is a common laboratory-scale method for preparing ASDs to improve PROTAC solubility.

Materials:

  • PROTAC compound

  • Polymer excipient (e.g., HPMCAS)

  • A common solvent for both the PROTAC and the polymer (e.g., methanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve both the PROTAC and the polymer in the chosen solvent in a round-bottom flask. The drug-to-polymer ratio needs to be optimized (e.g., 10-20% w/w drug loading).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.

  • Drying: Dry the resulting solid film under a high vacuum in a vacuum oven for at least 24 hours to remove any residual solvent.

  • Characterization: The resulting solid dispersion can be characterized by techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm its amorphous nature.

  • Dissolution Testing: The dissolution rate and solubility of the ASD can then be compared to the unformulated PROTAC.

Visualizations

PROTAC_Solubility_Workflow Troubleshooting Workflow for Poor PROTAC Solubility start PROTAC exhibits poor solubility assess Assess Solubility (e.g., Shake-Flask Method) start->assess strategy Select Improvement Strategy assess->strategy linker_mod Linker Modification strategy->linker_mod Chemical Modification formulation Formulation Strategy strategy->formulation Physical Formulation add_polar Incorporate Polar Groups (Ethers, Amines) linker_mod->add_polar use_peg Use PEG Linker linker_mod->use_peg add_hetero Add Heterocycles (Piperidine, Piperazine) linker_mod->add_hetero asd Amorphous Solid Dispersion (ASD) formulation->asd sedds Self-Emulsifying System (SEDDS) formulation->sedds evaluate Re-evaluate Solubility & Activity add_polar->evaluate use_peg->evaluate add_hetero->evaluate asd->evaluate sedds->evaluate

Caption: A workflow for addressing poor PROTAC solubility.

Linker_Impact_on_Properties Impact of Linker Properties on PROTAC Behavior linker PROTAC Linker (Short, Hydrophobic) solubility Low Aqueous Solubility linker->solubility permeability Potentially Low Cell Permeability (due to Hydrophobic Collapse) linker->permeability bioavailability Poor Oral Bioavailability solubility->bioavailability assay_issues In Vitro Assay Artifacts solubility->assay_issues permeability->bioavailability

Caption: Consequences of a short, hydrophobic PROTAC linker.

References

Technical Support Center: Addressing Isotopic Instability of Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the isotopic instability of deuterated standards in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is isotopic instability of deuterated standards and why is it a concern?

Isotopic instability, commonly referred to as back-exchange, is a chemical process where deuterium atoms on a deuterated internal standard are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1] This is a critical issue in quantitative mass spectrometry because it alters the mass-to-charge ratio (m/z) of the internal standard. The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn causes an overestimation of the analyte's concentration, compromising the accuracy and reliability of the analytical results.[1][2] In severe cases, complete deuterium loss can even generate a false positive signal for the unlabeled analyte.[3]

Q2: What are the primary factors that contribute to the isotopic instability of deuterated standards?

Several factors can promote the back-exchange of deuterium for hydrogen:

  • pH: The rate of exchange is highly dependent on the pH of the solution. It is generally slowest at a pH of approximately 2.5-3 and increases significantly in both acidic (below pH 2.5) and, more dramatically, basic conditions.[4]

  • Temperature: Higher temperatures accelerate the rate of hydrogen-deuterium exchange. As a general rule, the rate of exchange can increase significantly with a rise in temperature.

  • Solvent Composition: Protic solvents, such as water, methanol, and ethanol, can readily donate protons and facilitate deuterium exchange. Aprotic solvents like acetonitrile, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) are less likely to cause this issue.

  • Position of the Deuterium Label: The stability of the deuterium label is highly dependent on its position within the molecule. Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly labile and prone to exchange. Deuterium atoms on carbon atoms adjacent to carbonyl groups can also be susceptible to exchange through keto-enol tautomerism, especially under acidic or basic conditions. Labels on aromatic rings or aliphatic chains are generally more stable.

  • Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can sometimes catalyze the exchange process.

Q3: How can I prevent or minimize isotopic back-exchange?

Preventing isotopic back-exchange is crucial for accurate quantification. Here are some best practices:

  • Proper Storage: Store deuterated standards in a cool, dry, and dark environment. For long-term storage, freezing at -20°C or below is often recommended.

  • Solvent Selection: Whenever possible, use aprotic solvents to dissolve and store deuterated standards. If aqueous solutions are necessary, use a buffer with a pH as close to the point of minimum exchange (around pH 2.5-3) as analyte stability allows.

  • Temperature Control: Keep standard solutions, samples, and autosampler compartments cooled to minimize exchange during storage and analysis.

  • Selection of Standards: Choose deuterated standards with deuterium labels on stable positions (e.g., aromatic or aliphatic carbons) and avoid those with labels on heteroatoms or other labile sites. A higher degree of deuteration (e.g., d4 or higher) can also help to shift the mass sufficiently away from the analyte's natural isotopic distribution.

  • Minimize Incubation Times: Reduce the time that the deuterated standard is in contact with potentially problematic solvents or matrices before analysis.

Q4: I am observing a gradual decrease in my deuterated internal standard signal over a sequence of injections. Is this indicative of isotopic exchange?

A progressive decrease in the signal of the deuterated internal standard over time can indeed be a strong indicator of isotopic exchange, particularly if the standard is stored in a protic solvent or at a non-optimal pH in the autosampler. This phenomenon, known as back-exchange, can occur as the standard is exposed to the mobile phase or sample matrix over time. To confirm this, you can perform a stability study by incubating the standard in your typical sample diluent and mobile phase and analyzing it at different time points.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

  • Symptom: High variability in quality control samples, poor accuracy, or a drift in the analyte/internal standard response ratio.

  • Possible Cause: Isotopic exchange of the deuterated internal standard.

  • Troubleshooting Workflow:

    Troubleshooting Workflow for Inaccurate Results start Inaccurate/Inconsistent Results check_storage Review Storage & Handling (Solvent, pH, Temperature) start->check_storage stability_study Perform Stability Study (Protocol Below) check_storage->stability_study analyze_data Analyze Stability Data stability_study->analyze_data exchange_confirmed Isotopic Exchange Confirmed analyze_data->exchange_confirmed optimize_conditions Optimize Conditions (Solvent, pH, Temp) exchange_confirmed->optimize_conditions Yes select_new_standard Select More Stable Standard (e.g., 13C-labeled or different D-position) exchange_confirmed->select_new_standard No (other issue) resolved Issue Resolved optimize_conditions->resolved select_new_standard->resolved

    Caption: Troubleshooting workflow for inaccurate quantitative results.

Issue 2: Appearance of an Unlabeled Analyte Peak in the Internal Standard Solution

  • Symptom: A peak corresponding to the unlabeled analyte is observed when injecting a solution containing only the deuterated internal standard.

  • Possible Cause: Isotopic back-exchange has occurred, converting the deuterated standard to the unlabeled analyte.

  • Troubleshooting Steps:

    • Confirm Identity: Verify that the retention time and mass spectrum of the unexpected peak match those of the authentic unlabeled analyte.

    • Investigate Storage Conditions: Review the solvent, pH, and temperature at which the standard solution was stored. Protic solvents and non-neutral pH are common culprits.

    • Prepare Fresh Solution: Prepare a fresh solution of the deuterated standard in a recommended aprotic solvent and analyze it immediately to see if the unlabeled analyte peak is still present. If it is absent in the fresh solution, this points to instability in the previous solution.

    • Evaluate Label Position: Check the certificate of analysis for the location of the deuterium labels. If they are in labile positions, the standard may be inherently prone to exchange.

Data Presentation

The following tables provide illustrative data on the stability of deuterated standards under various conditions. Please note that this data is hypothetical and intended for educational purposes to demonstrate the impact of different factors on isotopic stability. Actual stability will vary depending on the specific compound and experimental conditions.

Table 1: Hypothetical Stability of a Deuterated Drug Standard (Drug-d5) under Different Solvent and Temperature Conditions

Solvent SystemTemperatureIncubation Time (hours)% Back-Exchange (Hypothetical)
Acetonitrile4°C24< 1%
Acetonitrile25°C (Room Temp)242-3%
50:50 Acetonitrile:Water (pH 7)4°C245-8%
50:50 Acetonitrile:Water (pH 7)25°C (Room Temp)2415-20%
50:50 Methanol:Water (pH 9)25°C (Room Temp)24> 30%

Table 2: Hypothetical Influence of pH on the Stability of a Deuterated Standard in an Aqueous Solution at 25°C

pHIncubation Time (hours)% Back-Exchange (Hypothetical)
2.5241-2%
4.0243-5%
7.02410-15%
9.024> 25%

Experimental Protocols

Protocol 1: Assessment of Deuterated Standard Stability in Solution

This protocol outlines a general procedure to evaluate the stability of a deuterated internal standard under specific solvent, pH, and temperature conditions.

Objective: To quantify the extent of deuterium back-exchange of a deuterated internal standard over time in a given solution.

Materials:

  • Deuterated internal standard

  • Unlabeled analyte standard

  • High-purity solvents (protic and aprotic)

  • Buffers of various pH values

  • LC-MS system

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the deuterated internal standard in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of the unlabeled analyte in the same solvent.

  • Preparation of Test Solutions:

    • Prepare a series of test solutions by diluting the deuterated standard stock solution into different solvent systems (e.g., mobile phase, sample diluent, various ratios of organic solvent to aqueous buffer at different pH values). The final concentration should be appropriate for LC-MS analysis.

  • Incubation:

    • Divide each test solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Store the aliquots under the desired temperature conditions (e.g., 4°C, room temperature, 37°C).

  • LC-MS Analysis:

    • At each time point, inject the corresponding aliquot into the LC-MS system.

    • Monitor the MRM transitions for both the deuterated internal standard and the unlabeled analyte.

  • Data Analysis:

    • For each time point, calculate the peak area of the deuterated standard and the unlabeled analyte.

    • The percentage of back-exchange can be estimated using the following formula: % Back-Exchange = [Area(unlabeled) / (Area(unlabeled) + Area(deuterated))] * 100

    • Plot the % back-exchange against time for each condition to determine the stability of the deuterated standard.

Experimental Workflow Diagram:

Experimental Workflow for Stability Assessment start Start prep_stocks Prepare Stock Solutions (Deuterated & Unlabeled) start->prep_stocks prep_test Prepare Test Solutions (Varying Solvents, pH) prep_stocks->prep_test incubate Incubate at Different Temperatures & Time Points prep_test->incubate lcms_analysis LC-MS Analysis (Monitor Deuterated & Unlabeled) incubate->lcms_analysis data_analysis Calculate % Back-Exchange lcms_analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing the stability of a deuterated standard.

References

Technical Support Center: Minimizing Ion Suppression with NH2-C2-NH-Boc-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing ion suppression in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate ion suppression effects, with a special focus on the application of stable isotope-labeled internal standards like NH2-C2-NH-Boc-d4.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in the context of LC-MS?

A1: Ion suppression is a matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of a target analyte caused by co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of quantitative analyses.[4] The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.

Q2: What are the common causes of ion suppression?

A2: Ion suppression arises from various sources, both endogenous and exogenous. Common causes include:

  • High concentrations of salts or buffers: These are non-volatile and can interfere with the droplet evaporation process in the ion source.

  • Endogenous matrix components: In biological samples, compounds like phospholipids, proteins, and metabolites can co-elute with the analyte and compete for ionization.

  • Exogenous contaminants: Substances introduced during sample preparation, such as plasticizers from collection tubes or detergents, can also cause suppression.

  • Ion-pairing agents: These reagents, sometimes used in chromatography, can suppress ionization.

  • High concentrations of the analyte itself or co-eluting drugs and their metabolites.

Q3: How does this compound help in minimizing ion suppression?

A3: this compound is a deuterium-labeled version of an alkyl chain-based PROTAC linker. In mass spectrometry, such stable isotope-labeled (SIL) compounds are considered the gold standard for use as internal standards (IS). A SIL-IS has nearly identical physicochemical properties to the analyte of interest. Consequently, it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By measuring the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved because the variability caused by ion suppression is normalized.

Q4: What are the main strategies to reduce or eliminate ion suppression?

A4: A multi-faceted approach is often the most effective. The main strategies include:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation help remove interfering matrix components before analysis.

  • Chromatographic Optimization: Improving the separation of the analyte from matrix components is crucial. This can be achieved by adjusting the mobile phase, gradient profile, or using higher efficiency columns like UPLC columns.

  • Sample Dilution: A straightforward method to reduce the concentration of interfering compounds, though this may compromise sensitivity for low-concentration analytes.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a compensatory method that corrects for ion suppression rather than eliminating it.

  • Modification of MS Parameters: Reducing the electrospray flow rate to the nanoliter-per-minute range can make the ionization process more tolerant to non-volatile salts. Choosing a different ionization source, like APCI which is often less prone to ion suppression than ESI, can also be beneficial.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no analyte signal in matrix samples, but a strong signal in pure solvent. Matrix-induced ion suppression. 1. Perform a matrix effect study to confirm suppression. 2. Implement a more rigorous sample preparation method (e.g., SPE or LLE). 3. Optimize chromatography for better separation. 4. Use a stable isotope-labeled internal standard like this compound.
Inconsistent and irreproducible results for quality control (QC) samples. Variable matrix effects between samples. 1. Employ a robust and consistent sample preparation protocol. 2. Use matrix-matched calibrators and QCs. 3. The most effective solution is to use a SIL-IS to account for sample-to-sample variability.
Analyte peak shape is good, but sensitivity is poor in biological samples. Co-eluting interfering compounds are suppressing the analyte signal. 1. Conduct a post-column infusion experiment to identify regions of ion suppression in the chromatogram. 2. Adjust the chromatographic gradient to move the analyte's retention time away from suppression zones. 3. Evaluate a column with a different stationary phase to alter selectivity.
Signal intensity decreases as more samples are injected. Contamination buildup in the ion source or mass spectrometer. 1. Clean the ion source, transfer optics, and mass spectrometer inlet. 2. Ensure adequate sample cleanup to prevent the introduction of non-volatile contaminants.

Experimental Protocols

Protocol 1: Assessment of Ion Suppression using Post-Column Infusion

This method helps to identify regions in the chromatogram where ion suppression occurs.

Methodology:

  • System Setup:

    • Configure the LC-MS system as shown in the diagram below.

    • Use a tee-union to connect the LC column outlet and a syringe pump to the mass spectrometer's ion source.

  • Analyte Infusion:

    • Prepare a solution of your analyte (or a probe compound) in a suitable solvent at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

    • Fill a syringe with this solution and place it in a syringe pump.

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min) to infuse the analyte solution directly into the MS.

  • Data Acquisition:

    • Begin acquiring data on the mass spectrometer in the appropriate mode (e.g., MRM for your analyte). You should observe a stable, elevated baseline signal.

  • Injection of Blank Matrix:

    • Once a stable baseline is achieved, inject a blank matrix extract (a sample prepared without the analyte) onto the LC column.

  • Analysis:

    • Monitor the infused analyte's signal. A dip or decrease in the signal intensity indicates ion suppression at that retention time. Conversely, an increase indicates ion enhancement.

G cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump Autosampler Autosampler LC_Pump->Autosampler LC_Column LC Column Autosampler->LC_Column Tee Tee Union LC_Column->Tee Column Eluent Syringe_Pump Syringe Pump (Analyte Solution) Syringe_Pump->Tee Constant Infusion MS Mass Spectrometer Tee->MS Combined Flow

Post-column infusion experimental workflow.
Protocol 2: Quantifying Matrix Effect and the Efficacy of a SIL-IS

This protocol allows for the quantitative assessment of ion suppression and demonstrates the benefit of using a SIL-IS like this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of your analyte at various concentrations in the final mobile phase composition. Add the SIL-IS at a constant concentration to each.

    • Set B (Post-Extraction Spike): Take blank matrix samples that have undergone the entire extraction procedure. Spike the final extracts with the analyte and SIL-IS at the same concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and SIL-IS at the same concentrations as in Set A before the extraction procedure.

  • LC-MS Analysis: Analyze all three sets of samples using your established LC-MS method.

  • Calculations:

    • Matrix Effect (ME):

      • Calculate the ratio of the analyte peak area in Set B to the analyte peak area in Set A at a corresponding concentration.

      • ME (%) = (Peak Area_Set_B / Peak Area_Set_A) * 100

      • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

    • Recovery (RE):

      • Calculate the ratio of the analyte peak area in Set C to the analyte peak area in Set B.

      • RE (%) = (Peak Area_Set_C / Peak Area_Set_B) * 100

    • Process Efficiency (PE):

      • Calculate the ratio of the analyte peak area in Set C to the analyte peak area in Set A.

      • PE (%) = (Peak Area_Set_C / Peak Area_Set_A) * 100

    • Internal Standard Normalization:

      • Calculate the Analyte/IS peak area ratio for all samples.

      • Compare the slope of the calibration curve from the neat standards (Set A) to the matrix-spiked standards (Set C) using the area ratios. The closer the slopes, the better the compensation by the SIL-IS.

Quantitative Data Summary

The following table illustrates hypothetical data from a matrix effect experiment to demonstrate the concept.

Sample Set Analyte Peak Area IS Peak Area Analyte/IS Ratio Matrix Effect (%)
A (Neat) 1,200,0001,500,0000.80N/A
B (Post-Spike) 600,000750,0000.8050% (Suppression)

In this example, both the analyte and the SIL-IS signals are suppressed by 50%. However, their ratio remains constant, demonstrating the effectiveness of the SIL-IS in correcting for ion suppression.

Logical Workflow for Troubleshooting Ion Suppression

G Start Poor Signal/Reproducibility in Matrix Samples Check_Neat Analyze Analyte in Neat Solvent Start->Check_Neat Signal_OK Signal OK in Neat? Check_Neat->Signal_OK Instrument_Issue Troubleshoot MS/LC System (e.g., clean source, check leaks) Signal_OK->Instrument_Issue No Matrix_Effect_Study Perform Matrix Effect Study (Post-Column Infusion or Post-Extraction Spike) Signal_OK->Matrix_Effect_Study Yes Suppression_Observed Ion Suppression Confirmed? Matrix_Effect_Study->Suppression_Observed Optimize_Chrom Optimize Chromatography (Gradient, Column, Flow Rate) Suppression_Observed->Optimize_Chrom Yes Revalidate Re-evaluate Method Performance Suppression_Observed->Revalidate No Improve_Cleanup Improve Sample Cleanup (SPE, LLE) Optimize_Chrom->Improve_Cleanup Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard (e.g., this compound) Improve_Cleanup->Use_SIL_IS Use_SIL_IS->Revalidate

A logical workflow for troubleshooting ion suppression.

References

Technical Support Center: Optimizing Mass Spectrometry Signals for Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the mass spectrometry signal of deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: Why is the signal for my deuterated internal standard (IS) low or inconsistent?

Several factors can contribute to a low or inconsistent signal for your deuterated internal standard. These can be broadly categorized as issues related to the standard itself, matrix effects, chromatographic conditions, or instrument performance.[1]

Common causes include:

  • Suboptimal Concentration: The concentration of the internal standard may be too low, leading to a poor signal-to-noise ratio, or too high, causing detector saturation or ion suppression of the analyte.[2][3]

  • Poor Standard Quality: The deuterated standard may have low chemical or isotopic purity, resulting in a weaker signal for the target ion.[1] It is crucial to use high-purity standards, typically >99% chemical purity and ≥98% isotopic enrichment.[4]

  • Improper Storage and Handling: Degradation of the standard due to exposure to light, improper temperature, or repeated freeze-thaw cycles can lower its effective concentration.

  • Isotopic Instability (H/D Exchange): Deuterium atoms can exchange with hydrogen atoms from the solvent or sample matrix, especially if they are in labile positions (e.g., on -OH, -NH, or -COOH groups). This reduces the concentration of the correct deuterated species.

  • Matrix Effects: Co-eluting components from the sample matrix can suppress or enhance the ionization of the internal standard.

  • Chromatographic Separation from Analyte: A phenomenon known as the "deuterium isotope effect" can cause the deuterated IS to elute slightly earlier than the analyte. If this separation occurs in a region of ion suppression, the IS and analyte will be affected differently.

  • Instrumental Issues: A dirty ion source, incorrect instrument tuning, or detector fatigue can lead to a general decrease in signal intensity for all ions.

Q2: What is the "deuterium isotope effect" and how can it affect my results?

The deuterium isotope effect refers to the slight difference in retention time between a deuterated compound and its non-deuterated counterpart, with the deuterated compound often eluting slightly earlier in reversed-phase chromatography. This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can alter intermolecular interactions with the stationary phase.

This can negatively impact quantification if the slight separation causes the analyte and the internal standard to experience different degrees of matrix-induced ion suppression or enhancement. For optimal results, the analyte and internal standard should co-elute.

Q3: How can I determine if matrix effects are suppressing my internal standard's signal?

A post-extraction spike analysis is a standard experiment to evaluate the impact of the sample matrix on the internal standard's signal. This involves comparing the signal of the IS in a clean solvent (neat solution) to its signal when spiked into an extracted blank matrix sample. A significantly lower signal in the matrix sample indicates ion suppression.

Q4: What are the best practices for selecting and using a deuterated internal standard?

  • Purity: Ensure high chemical (>99%) and isotopic (≥98%) purity.

  • Label Stability: Choose a standard where deuterium atoms are on stable, non-exchangeable positions (e.g., aromatic rings, carbon backbones) to prevent H/D exchange.

  • Mass Shift: A mass difference of at least 3 atomic mass units (amu) is recommended to avoid isotopic crosstalk from the analyte.

  • Co-elution: The IS should ideally co-elute with the analyte to ensure they are subjected to the same matrix effects.

  • Concentration: Optimize the IS concentration to be within the linear range of the assay and comparable to the expected analyte concentrations.

Troubleshooting Guides

Guide 1: Troubleshooting Low Signal Intensity

This guide provides a systematic approach to diagnosing and resolving low signal intensity for your deuterated internal standard.

A Low or Inconsistent IS Signal B Check Instrument Performance A->B C Evaluate IS Quality and Preparation A->C D Investigate Matrix Effects A->D E Assess Chromatography A->E F Clean Ion Source & Tune Instrument B->F G Verify IS Concentration & Purity C->G H Check for Degradation/H-D Exchange C->H I Perform Post-Extraction Spike Analysis D->I K Check for Co-elution of Analyte and IS E->K M Signal Improved? F->M G->M H->M J Optimize Sample Cleanup I->J Suppression Observed J->M L Modify Chromatographic Method K->L Separation Observed L->M M->A No N Problem Resolved M->N Yes

Caption: Troubleshooting workflow for low deuterated IS signal.

Detailed Steps:

  • Check Instrument Performance: A dirty ion source or suboptimal tuning can affect all signals. Regularly clean the ion source and calibrate the instrument.

  • Evaluate IS Quality and Preparation:

    • Verify Concentration and Purity: Analyze the IS solution alone to confirm its purity and concentration. The presence of unlabeled analyte as an impurity can lead to inaccurate results.

    • Check for Degradation: Improper storage can lead to degradation. If H/D exchange is suspected, incubate the IS in the sample matrix and monitor for changes in its mass spectrum.

  • Investigate Matrix Effects:

    • Post-Extraction Spike Analysis: This experiment will quantify the degree of ion suppression or enhancement.

    • Optimize Sample Cleanup: If significant matrix effects are observed, improve the sample preparation method to remove interfering components. Sample dilution can also mitigate matrix effects.

  • Assess Chromatography:

    • Confirm Co-elution: Overlay the chromatograms of the analyte and IS to ensure they are co-eluting.

    • Modify Chromatographic Conditions: If there is a separation due to the isotope effect, adjust the mobile phase, gradient, or column temperature to achieve co-elution.

Guide 2: Addressing Isotopic Instability (H/D Exchange)

Deuterium exchange can lead to a gradual loss of the deuterated standard's signal and an overestimation of the analyte concentration.

cluster_0 Evaluation cluster_1 Solutions A Suspected H/D Exchange (Drifting IS signal, increasing analyte signal) B Review Labeling Position (Is it on -OH, -NH, -COOH?) A->B C Perform Stability Experiment (Incubate IS in matrix/solvent) A->C D Select IS with Stable Labels (e.g., on aromatic rings) B->D Labile Position C->D Instability Confirmed E Modify pH of Mobile Phase/Solvents D->E F Store IS in Aprotic Solvent D->F G Consider 13C or 15N Labeled IS D->G

Caption: Workflow for addressing H/D exchange.

Preventative Measures and Solutions:

  • Evaluate the Labeling Position: Whenever possible, use standards where deuterium atoms are placed on stable, non-exchangeable positions. Avoid standards with deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.

  • Control pH: H/D exchange can be pH-dependent. Adjusting the pH of your mobile phase or sample diluent may reduce the exchange rate.

  • Storage: Store the deuterated standard in a non-aqueous, aprotic solvent if possible.

  • Alternative Standards: If H/D exchange is unavoidable, consider using a ¹³C or ¹⁵N labeled internal standard, as these are not susceptible to exchange.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of deuterated internal standards.

Table 1: Impact of Internal Standard Choice on Assay Precision

AnalyteInternal StandardInter-patient Assay Imprecision (CV%)
SirolimusDeuterated (SIR-d3)2.7% - 5.7%
SirolimusStructural Analog (DMR)7.6% - 9.7%
Data adapted from a study on the immunosuppressant drug sirolimus, demonstrating the superior precision achieved with a deuterated internal standard compared to a structural analog.

Table 2: Observed Retention Time Shifts Due to Deuterium Isotope Effect

Chromatographic TechniqueMedian Retention Time ShiftTypical Peak WidthRelative Shift (% of Peak Width)
UPLC-MS3 seconds~7 seconds~43%
CZE-MS0.1 seconds~5 seconds~2%
This table highlights that the significance of the chromatographic isotope effect can vary depending on the analytical technique used.

Key Experimental Protocols

Protocol 1: Post-Extraction Spike Analysis to Assess Matrix Effects

Objective: To determine if the sample matrix is causing ion suppression or enhancement of the deuterated internal standard.

Methodology:

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike the deuterated IS at the working concentration into a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample known to not contain the analyte or IS). After the final extraction step, spike the deuterated IS into the extracted matrix at the same concentration as in Set A.

  • Analysis: Analyze both sets of samples using your established LC-MS method.

  • Data Interpretation:

    • Peak Area (Set B) ≈ Peak Area (Set A): Minimal matrix effect.

    • Peak Area (Set B) < Peak Area (Set A): Ion suppression is occurring.

    • Peak Area (Set B) > Peak Area (Set A): Ion enhancement is occurring.

Protocol 2: Verifying Co-elution of Analyte and Internal Standard

Objective: To confirm that the analyte and its deuterated IS have identical retention times under the specified chromatographic conditions.

Methodology:

  • Prepare Solutions:

    • A solution of the analyte standard.

    • A solution of the deuterated IS.

    • A mixed solution containing both the analyte and the IS.

  • LC-MS Analysis:

    • Inject each of the three solutions separately onto the LC-MS system.

    • Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, monitoring the specific m/z transitions for both the analyte and the IS.

  • Data Analysis:

    • Overlay the chromatograms for the analyte and the IS from the injection of the mixed solution.

    • Visually inspect for any shift in retention time between the two peaks. The peak apexes should align perfectly for ideal co-elution.

References

Technical Support Center: Boc Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of a tert-butyloxycarbonyl (Boc) protecting group from a linker.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection is incomplete. What are the most common causes?

Incomplete Boc deprotection can stem from several factors related to reagents, reaction conditions, or the substrate itself. The most frequent culprits include:

  • Insufficient Acid Strength or Concentration : The Boc group is cleaved under acidic conditions.[1][2][3] If the acid (e.g., Trifluoroacetic acid - TFA) is too weak, has degraded by absorbing water, or its concentration is too low, the reaction may not proceed to completion.[1][2]

  • Inadequate Reaction Time or Temperature : Deprotection is a kinetic process. The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low for the specific substrate. While many deprotections are rapid at room temperature, challenging substrates may require longer reaction times.

  • Steric Hindrance : Substrates with significant steric bulk around the Boc-protected amine may require more forceful conditions, such as longer reaction times or stronger acid, for complete removal.

  • Solvent Effects : The choice of solvent is crucial. Poor solubility of the starting material in the reaction solvent can lead to a heterogeneous mixture and an incomplete reaction. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotections.

Q2: I am observing side products after my Boc deprotection. What could be causing this?

The formation of side products is often linked to the reactive tert-butyl cation generated during the cleavage of the Boc group. This cation can cause unwanted side reactions, such as the alkylation of nucleophilic residues like tryptophan or tyrosine. To prevent this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation. Common and effective scavengers include triisopropylsilane (TIS), water, and thioanisole.

Q3: How can I monitor the progress of my Boc deprotection reaction?

Several analytical techniques can be used to monitor the reaction's progress effectively:

  • Thin-Layer Chromatography (TLC) : This is a quick and highly effective method. The deprotected amine product is typically more polar than the Boc-protected starting material and will have a lower Retention Factor (Rf) value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique provides a more accurate and quantitative assessment of the reaction, allowing you to identify the starting material, product, and any side products by their mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to monitor the disappearance of the characteristic signal of the nine tert-butyl protons of the Boc group, which appears as a sharp singlet around 1.4 ppm.

  • Kaiser Test : This is a very sensitive qualitative colorimetric test for the presence of primary amines. It is commonly used in solid-phase synthesis to confirm that a protecting group has been successfully removed. A positive test, indicated by a characteristic purple-blue color, confirms the presence of the free amine.

Troubleshooting Workflow

If you are experiencing incomplete Boc deprotection, follow this logical troubleshooting workflow to identify and resolve the issue.

Boc_Deprotection_Troubleshooting cluster_start Start cluster_check Analysis cluster_success Success cluster_troubleshoot Troubleshooting Steps start Monitor reaction by TLC/LC-MS check_complete Is deprotection complete? start->check_complete success Proceed to Workup & Purification check_complete->success Yes increase_time Increase reaction time (e.g., add 1-2 hours) check_complete->increase_time No add_scavenger Consider adding a scavenger (e.g., TIS) if side products are observed check_complete->add_scavenger Side products observed increase_time->start Re-analyze increase_acid Increase acid concentration (e.g., from 20% to 50% TFA) increase_time->increase_acid increase_acid->start Re-analyze check_reagents Check reagent quality (Use fresh TFA/anhydrous solvent) increase_acid->check_reagents check_reagents->start Re-analyze add_scavenger->start Re-run reaction

Caption: A step-by-step troubleshooting guide for incomplete Boc deprotection.

Quantitative Data Summary

Confirming the complete removal of the Boc group involves observing specific changes in analytical data. The following table summarizes the key expected outcomes.

Analytical TechniqueParameterExpected Result for Complete Deprotection
Thin-Layer Chromatography (TLC) Retention Factor (Rf)Appearance of a new, more polar spot with a lower Rf value compared to the starting material.
¹H NMR Spectroscopy Chemical Shift (δ)Complete disappearance of the singlet peak at ~1.4 ppm, corresponding to the (CH₃)₃ protons.
Mass Spectrometry (MS) Mass-to-Charge (m/z)A decrease in mass of 100.12 Da, corresponding to the loss of the C₅H₉O₂ moiety.
Qualitative Amine Test Ninhydrin / Kaiser TestA positive result (typically a purple-blue color) indicates the presence of a free primary amine.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol is suitable for most common linker substrates.

  • Preparation : Dissolve the Boc-protected linker (1 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cooling : Cool the solution to 0 °C using an ice bath.

  • Reagent Addition : Slowly add Trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v). For substrates with acid-sensitive groups, start with a lower concentration (e.g., 20%).

  • Reaction : Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is consumed (typically 1-4 hours).

  • Work-up : Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. To ensure complete removal of residual TFA, co-evaporate with toluene (3 times). The resulting amine trifluoroacetate salt can often be used directly in the next step.

  • Neutralization (Optional) : To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Monitoring Boc Deprotection by TLC

This protocol allows for rapid, qualitative monitoring of the reaction.

  • Plate Preparation : On a silica gel TLC plate, spot the starting Boc-protected material (SM), a co-spot (a mix of SM and the reaction mixture), and the reaction mixture (RM).

  • Elution : Develop the TLC plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol). The goal is to achieve an Rf of ~0.3-0.5 for the starting material.

  • Initial Visualization : Visualize the spots under UV light if the compounds are UV-active. Circle the visible spots with a pencil.

  • Ninhydrin Staining : Prepare a ninhydrin staining solution (e.g., 0.2 g of ninhydrin in 100 mL of ethanol). Dip the TLC plate into the stain, then gently warm the plate with a heat gun until colored spots appear.

  • Interpretation :

    • Incomplete Reaction : You will see a spot corresponding to your starting material in the RM lane.

    • Complete Reaction : The starting material spot will be absent in the RM lane, and a new, lower-Rf spot will appear. This new spot should turn a distinct color (typically pink to purple) with ninhydrin stain, confirming the presence of the free amine.

References

Technical Support Center: Optimizing Cell Permeability of Alkyl-Linked PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of alkyl-linked Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: My alkyl-linked PROTAC shows potent biochemical activity but weak or no cellular degradation of the target protein. What is the likely cause?

A: A common reason for this discrepancy is poor cell permeability.[1][2][3] Alkyl linkers, while often used for their synthetic tractability, can contribute to high lipophilicity and conformational rigidity, which may hinder passage across the cell membrane.[4][5] It is crucial to confirm intracellular target engagement to distinguish permeability issues from other factors like inefficient ternary complex formation in the cellular environment.

Q2: How can I experimentally assess the cell permeability of my alkyl-linked PROTAC?

A: Several assays can be employed to evaluate PROTAC cell permeability. These can be broadly categorized into cell-free and cell-based methods:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane. It is a cost-effective initial screen for passive permeability.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides insights into both passive and active transport mechanisms, including efflux.

  • NanoBRET Target Engagement Assays: This live-cell assay can quantify the binding of a PROTAC to its target E3 ligase (e.g., CRBN or VHL). By comparing engagement in live versus permeabilized cells, an "availability index" can be calculated to rank-order the intracellular availability of PROTACs.

Q3: What physicochemical properties should I consider when designing alkyl-linked PROTACs for better cell permeability?

A: Key physicochemical properties influencing PROTAC permeability include:

  • Molecular Weight (MW): Most PROTACs are "beyond the Rule of Five" (bRo5), with MWs often exceeding 800 Da, which can negatively impact permeability.

  • Lipophilicity (e.g., ALogP): While some lipophilicity is required for membrane partitioning, excessively high values (ALogP > 5) can lead to poor solubility and membrane retention, thus reducing effective permeability.

  • Polar Surface Area (PSA): A high PSA is generally associated with poor permeability. The goal is often to minimize the solvent-accessible 3D PSA.

  • Hydrogen Bond Donors (HBDs): Reducing the number of solvent-exposed HBDs is a common strategy to improve permeability.

  • Conformational Flexibility: The ability of a PROTAC to adopt a folded, more compact conformation in the nonpolar environment of the cell membrane can shield polar groups and enhance permeability. This is often referred to as the "chameleon effect".

Q4: Can modifying the alkyl linker improve cell permeability?

A: Yes, linker modification is a primary strategy for improving PROTAC properties. For alkyl linkers, consider the following:

  • Length: Shorter linkers are often, but not always, more permeable.

  • Rigidity: Introducing rigid elements like piperidine or piperazine rings can improve permeability and solubility.

  • Incorporation of Heteroatoms: Replacing methylene groups with oxygen atoms to create a PEG-like linker can, in some cases, promote folded conformations through intramolecular hydrogen bonds (IMHBs), which can shield polar groups and improve permeability. However, this is context-dependent, and in some instances, alkyl linkers have shown better permeability than their PEG counterparts.

Troubleshooting Guides

Issue 1: Low Permeability Observed in PAMPA Assay

If your alkyl-linked PROTAC exhibits low permeability in a PAMPA assay, it suggests a fundamental issue with its ability to passively diffuse across a lipid bilayer.

Troubleshooting Workflow

start Low PAMPA Permeability check_physchem Analyze Physicochemical Properties (MW, ALogP, TPSA, HBDs) start->check_physchem high_alogp ALogP > 5? check_physchem->high_alogp reduce_lipo Strategy: Reduce Lipophilicity - Shorten alkyl chain - Introduce polar groups high_alogp->reduce_lipo Yes high_psa_hbd High TPSA or HBDs? high_alogp->high_psa_hbd No retest Synthesize Analogs & Retest in PAMPA reduce_lipo->retest shield_polarity Strategy: Shield Polarity - Amide-to-ester substitution - Introduce IMHB-forming moieties high_psa_hbd->shield_polarity Yes high_psa_hbd->retest No shield_polarity->retest

Caption: Troubleshooting workflow for low PAMPA permeability.

Corrective Actions:

  • Analyze Physicochemical Properties:

    • High Lipophilicity (ALogP > 5): Consider shortening the alkyl chain or introducing polar functional groups.

    • High PSA or HBD count: Employ strategies to shield polarity. An effective approach is the bioisosteric replacement of an amide bond in the linker with an ester, which removes an HBD and can significantly increase permeability. Another strategy is to design linkers that can form intramolecular hydrogen bonds (IMHBs) to mask polar groups.

  • Synthesize and Test Analogs: Based on the analysis, synthesize a small set of analogs with modified linkers and re-evaluate their permeability using the PAMPA assay.

Issue 2: Good PAMPA Permeability but Poor Cellular Activity

This scenario suggests that while the PROTAC can cross a simple lipid membrane, other factors within the cell are limiting its efficacy.

Troubleshooting Workflow

start Good PAMPA, Poor Cellular Activity check_efflux Assess Efflux Ratio in Caco-2 Assay start->check_efflux high_efflux High Efflux Ratio? check_efflux->high_efflux modify_linker Strategy: Modify Linker to Evade Efflux - Change linker topology - Incorporate rigid heterocycles high_efflux->modify_linker Yes check_engagement Confirm Intracellular Target Engagement (e.g., NanoBRET, CETSA) high_efflux->check_engagement No retest_cellular Synthesize Analogs & Retest Cellular Degradation modify_linker->retest_cellular low_engagement Low Engagement? check_engagement->low_engagement check_solubility Assess Aqueous Solubility low_engagement->check_solubility Yes low_engagement->retest_cellular No low_solubility Low Solubility? check_solubility->low_solubility improve_solubility Strategy: Improve Solubility - Incorporate ionizable groups (piperazine/piperidine) low_solubility->improve_solubility Yes low_solubility->retest_cellular No improve_solubility->retest_cellular

Caption: Troubleshooting workflow for good PAMPA but poor cellular activity.

Corrective Actions:

  • Evaluate Efflux: The PROTAC may be a substrate for efflux pumps like P-glycoprotein (P-gp). A Caco-2 assay can determine the efflux ratio. If high, consider linker modifications to disrupt recognition by efflux transporters, such as incorporating rigid, heterocyclic moieties.

  • Confirm Intracellular Target Engagement: Use assays like NanoBRET or Cellular Thermal Shift Assay (CETSA) to verify that the PROTAC is reaching and binding to its intended target inside the cell. Lack of engagement points towards a permeability or solubility issue not captured by PAMPA.

  • Assess Aqueous Solubility: Poor aqueous solubility can lead to compound aggregation and low intracellular concentrations. If solubility is low, consider incorporating ionizable groups, such as piperazine or piperidine, into the alkyl linker.

Data Summary Tables

Table 1: Comparison of Permeability Assays

Assay TypePrincipleThroughputInformation ProvidedLimitations
PAMPA Passive diffusion across an artificial lipid membraneHighIntrinsic passive permeability (Papp)Does not account for active transport, efflux, or metabolism.
Caco-2 Transport across a cultured human epithelial cell monolayerMediumApparent permeability (Papp), efflux ratio, potential for active transportMore complex and lower throughput than PAMPA.
NanoBRET Bioluminescence resonance energy transfer in live cellsHighIntracellular target engagement, relative cell availabilityRequires genetically modified cells; measures binding, not translocation.

Table 2: Impact of Linker Modification on Permeability of VHL-based BET Degraders

CompoundLinker ModificationPAMPA Permeability (Pₑ, 10⁻⁶ cm/s)Lipophilicity (ALogP)Reference
MZ1 analog 1-unit PEG linker0.6~4.0
Alkyl analog Alkyl linker replacing PEG0.002>4.5
Amide PROTAC Amide linker connection~0.1 - 0.3~4.2 - 4.8
Ester PROTAC Ester linker connection>0.3~4.5 - 5.0

Note: Data is compiled from multiple sources for illustrative purposes and direct comparison should be made with caution.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To measure the passive permeability of an alkyl-linked PROTAC.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-coated filter)

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acceptor sink buffer (e.g., PBS with 5% DMSO)

  • UV-Vis plate reader or LC-MS/MS system

Methodology:

  • Prepare a working solution of the PROTAC (e.g., 200 µM) in PBS from the DMSO stock.

  • Add the PROTAC working solution to the donor wells of the PAMPA plate.

  • Add the acceptor sink buffer to the acceptor wells.

  • Assemble the plate sandwich (donor plate on top of the acceptor plate).

  • Incubate at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.

  • After incubation, determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Workflow Diagram

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_protac Prepare PROTAC Working Solution fill_donor Fill Donor Wells prep_protac->fill_donor assemble Assemble Plate fill_donor->assemble fill_acceptor Fill Acceptor Wells fill_acceptor->assemble incubate Incubate (4-16h) assemble->incubate analyze Analyze Concentrations (LC-MS/MS) incubate->analyze calculate Calculate Papp analyze->calculate

Caption: Experimental workflow for the PAMPA assay.

Protocol 2: Western Blot for Cellular Degradation

Objective: To determine the concentration-dependent degradation of the target protein by the PROTAC in cells.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis system

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (against target protein and loading control, e.g., GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.

  • Wash the cells with PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize protein amounts and perform SDS-PAGE, followed by transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Wash the membrane, add the chemiluminescent substrate, and image the blot.

  • Perform densitometry analysis to quantify the relative protein levels and determine the DC₅₀ (concentration for 50% degradation).

References

Technical Support Center: Strategies to Improve PROTAC Ternary Complex Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Proteolysis Targeting Chimera (PROTAC) development. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical strategies for enhancing the formation and stability of the crucial PROTAC ternary complex.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during PROTAC development, focusing on the stability and formation of the ternary complex.

Q1: My PROTAC shows low or no target degradation. What is the primary suspect related to the ternary complex?

A1: Low degradation efficiency is frequently linked to inefficient formation of a stable and productive ternary complex, which is essential for subsequent ubiquitination.[1][] The underlying issues can include:

  • Poor Cooperativity: The binding of one protein partner (e.g., the target) may not sufficiently increase the PROTAC's affinity for the second partner (the E3 ligase), leading to a low concentration of the ternary complex at equilibrium.

  • Steric Hindrance: The linker design may cause steric clashes between the target protein and the E3 ligase, preventing them from adopting a conformation suitable for ubiquitin transfer.[3]

  • Unproductive Binding: Even if a ternary complex forms, its geometry might not place any of the target protein's surface lysines in a position accessible to the E2-ubiquitin complex, rendering it unproductive.

Troubleshooting Steps:

  • Directly Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to confirm if and how strongly the ternary complex forms in vitro.[4]

  • Redesign the Linker: Synthesize a library of PROTACs with varied linker lengths, compositions (e.g., PEG vs. alkyl), and attachment points to the ligands.[1] Even minor changes can significantly impact the geometry and stability of the complex.

  • Evaluate a Different E3 Ligase: The choice of E3 ligase (e.g., VHL vs. CRBN) can dramatically affect ternary complex formation and stability due to different protein-protein interactions. If possible, test a PROTAC variant that recruits an alternative E3 ligase.

Q2: I'm observing a "hook effect" with my PROTAC. How does this relate to ternary complex stability?

A2: The "hook effect" is a classic sign of issues with ternary complex equilibrium. It's characterized by a bell-shaped dose-response curve where target degradation decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-Target and PROTAC-E3 Ligase) that cannot lead to degradation, thereby outcompeting the formation of the productive ternary complex.

Troubleshooting Steps:

  • Confirm with a Wide Dose-Response: Perform a degradation experiment over a broad concentration range (e.g., pM to µM) to clearly define the bell-shaped curve and identify the optimal concentration (Dmax).

  • Enhance Ternary Complex Cooperativity: A PROTAC that induces positive cooperativity can help mitigate the hook effect. Positive cooperativity stabilizes the ternary complex, making it more favorable than the two binary complexes, thus widening the effective concentration window. Strategies from Q1, such as linker optimization, are key.

  • Measure Complex Formation Directly: Use a biophysical or cellular assay (e.g., NanoBRET, TR-FRET) to measure the amount of ternary complex formed at different PROTAC concentrations. This can directly visualize the hook effect at the molecular level.

Q3: My biochemical assays (e.g., SPR, ITC) show strong ternary complex formation, but I see weak degradation in cells. What could be the cause?

A3: This common discrepancy can arise from several factors that are not modeled in simplified in vitro systems:

  • Poor Cell Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane to reach their intracellular targets.

  • Metabolic Instability: The PROTAC could be rapidly metabolized or degraded within the cell, preventing it from reaching a sufficient concentration to act.

  • Cellular Efflux: The PROTAC may be a substrate for cellular efflux pumps, which actively remove it from the cytoplasm.

  • Insufficient E3 Ligase Expression: The cell line used may not express the recruited E3 ligase at high enough levels for efficient degradation.

Troubleshooting Steps:

  • Assess Cell Permeability and Stability: Use LC-MS/MS to measure the intracellular concentration and stability of your PROTAC over time.

  • Confirm Target Engagement in Cells: Use cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the PROTAC is binding to its target inside the cell.

  • Verify E3 Ligase Expression: Confirm the expression of the recruited E3 ligase in your cell model using Western Blotting or qPCR.

Quantitative Data on Ternary Complex Stability

The stability of the ternary complex is often quantified by the cooperativity factor (α), which is the ratio of the PROTAC's binary binding affinity to its ternary complex affinity (α = KDbinary / KDternary). An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.

The following table summarizes binding and cooperativity data for the well-characterized VHL-recruiting PROTAC, MZ1, with different bromodomain targets.

PROTACE3 LigaseTarget ProteinBinary KD (PROTAC to VHL)Ternary KD (VHL-PROTAC-Target)Cooperativity (α)Ternary Complex Half-Life (t1/2)Reference
MZ1 VHLBrd4BD267 nM (ITC)4.4 nM (ITC)~15130 s
MZ1 VHLBrd2BD267 nM (ITC)12 nM (ITC)~5.639 s
MZ1 VHLBrd3BD267 nM (ITC)22 nM (ITC)~3.04 s
AT1 VHLBrd4BD2120 nM (ITC)17 nM (ITC)~7.0N/A

Data shows that the highly stable and cooperative complex formed with Brd4BD2 correlates with a longer half-life and more efficient degradation compared to Brd3BD2.

Key Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

This method allows for real-time measurement of the binding kinetics (kon, koff) and affinity (KD) of binary and ternary complexes.

Objective: To determine the KD and dissociation rate of the PROTAC-Target-E3 Ligase ternary complex.

Methodology:

  • Immobilization: Covalently couple or capture the E3 ligase (e.g., VHL complex) onto the surface of an SPR sensor chip. This allows a single surface to be used for screening multiple PROTACs and target proteins.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Prepare a series of concentrations of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the binary KD (KDbinary).

  • Ternary Complex Analysis:

    • Prepare a solution containing a fixed, near-saturating concentration of the target protein.

    • In this target-containing buffer, prepare a series of concentrations of the PROTAC.

    • Inject these solutions over the E3 ligase surface. The presence of the target protein will lead to the formation of the ternary complex on the chip.

  • Data Analysis:

    • Fit the ternary binding sensorgrams to a 1:1 binding model to determine the ternary KD (KDternary) and the dissociation rate (koff).

    • Calculate the cooperativity factor: α = KDbinary / KDternary .

    • Calculate the ternary complex dissociative half-life: t1/2 = ln(2) / koff .

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters (ΔH, ΔS) and binding affinity (KD).

Objective: To determine the KD and thermodynamic profile of ternary complex formation.

Methodology:

  • Sample Preparation: Prepare purified proteins (Target and E3 Ligase) and the PROTAC in the same dialysis buffer to minimize buffer mismatch artifacts.

  • Binary Titration 1 (PROTAC into E3 Ligase):

    • Fill the ITC sample cell with the E3 ligase solution.

    • Fill the injection syringe with the PROTAC solution.

    • Perform the titration to determine the KD and ΔH of the binary interaction.

  • Binary Titration 2 (PROTAC into Target Protein):

    • Fill the sample cell with the target protein solution.

    • Fill the syringe with the PROTAC solution.

    • Perform the titration to determine the KD and ΔH for the second binary interaction.

  • Ternary Titration (PROTAC into Target + E3 Ligase):

    • Fill the sample cell with a solution containing both the target protein and the E3 ligase.

    • Fill the syringe with the PROTAC solution.

    • The resulting thermogram represents the formation of the ternary complex.

  • Data Analysis:

    • Integrate the raw data and fit it to a suitable binding model (e.g., one-site binding) to determine the apparent KD and thermodynamic parameters for the ternary system.

    • Calculate the cooperativity factor (α) using the KD values obtained from the binary and ternary experiments.

Visualizations

Logical Relationships in Ternary Complex Stability

cluster_0 PROTAC Design cluster_1 Biological Context Linker Linker (Length, Rigidity, Composition) Ternary_Complex Ternary Complex (POI-PROTAC-E3) Linker->Ternary_Complex Warhead Target Ligand (Warhead) Warhead->Ternary_Complex E3_Ligand E3 Ligand E3_Ligand->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ligase (VHL, CRBN, etc.) E3->Ternary_Complex Stability Stability & Cooperativity Ternary_Complex->Stability Degradation Target Degradation Stability->Degradation

Caption: Key factors influencing the formation and stability of the PROTAC ternary complex.

General PROTAC Optimization Workflow

A 1. Initial PROTAC Design (Target, E3 Ligase, Initial Linker) B 2. Biochemical Assays (SPR, ITC, TR-FRET) A->B C Assess Ternary Complex Formation & Stability B->C D 3. Cellular Degradation Assay (Western Blot, DC50/Dmax) C->D Stable Complex F 4. Linker Optimization (Synthesize Analogs) C->F Unstable/No Complex E Assess Degradation Efficacy & Hook Effect D->E E->F Low Efficacy / Hook Effect G Lead Candidate E->G Potent Degradation F->B Iterate

Caption: An iterative workflow for optimizing PROTAC efficacy by assessing ternary complex stability.

SPR Experimental Workflow for Ternary Complex Analysis

cluster_0 Step 1: Immobilization cluster_1 Step 2: Binary Analysis cluster_2 Step 3: Ternary Analysis cluster_3 Step 4: Cooperativity A Immobilize E3 Ligase on SPR Chip B Inject PROTAC (Varying Conc.) A->B D Inject PROTAC + Target Protein (Fixed Target Conc.) A->D C Calculate Binary KD (PROTAC-E3) B->C F Calculate α = KD_binary / KD_ternary C->F E Calculate Ternary KD (PROTAC-E3-Target) D->E E->F

Caption: A streamlined workflow for measuring PROTAC ternary complex kinetics using SPR.

References

Technical Support Center: Navigating PROTAC Aggregation with Hydrophobic Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Proteolysis Targeting Chimeras (PROTACs) that possess hydrophobic linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of aggregation for PROTACs with hydrophobic linkers?

A1: PROTACs with hydrophobic linkers are particularly susceptible to aggregation due to their intrinsic physicochemical properties. The primary drivers include:

  • High Hydrophobicity: The linker, often composed of alkyl chains or aromatic rings, can significantly increase the overall hydrophobicity of the PROTAC molecule. This leads to poor aqueous solubility and a tendency for the molecules to self-associate to minimize contact with water.

  • "Molecular Obesity": PROTACs are large molecules, often exceeding the typical molecular weight recommendations for oral drugs (Rule of Five). This large size, combined with hydrophobicity, can contribute to aggregation.

  • Intermolecular Interactions: Hydrophobic regions on different PROTAC molecules can interact with each other, leading to the formation of soluble oligomers and eventually insoluble aggregates.

  • Buffer Conditions: Suboptimal buffer conditions, such as inappropriate pH or ionic strength, can exacerbate aggregation by altering the charge state of the PROTAC and promoting hydrophobic interactions.

  • High Concentrations: At high concentrations, the likelihood of intermolecular encounters increases, which can drive the aggregation process. This is particularly relevant for in vitro assays requiring higher concentrations.

Q2: How can I proactively design PROTACs to minimize aggregation?

A2: Rational design of the PROTAC molecule is the first line of defense against aggregation. Key strategies include:

  • Linker Composition: Instead of purely hydrophobic linkers, incorporate hydrophilic moieties such as polyethylene glycol (PEG) units, piperazine, or piperidine rings.[1][2] This can improve solubility and disrupt hydrophobic-driven self-assembly.

  • Linker Rigidity: Introducing some rigidity into the linker, for example through the use of cyclic structures or alkynes, can sometimes lead to more defined conformations that are less prone to aggregation compared to highly flexible alkyl chains.

  • Ionizable Groups: The inclusion of basic nitrogen atoms in aromatic rings or alkyl linkers can improve solubility by allowing for salt formation in acidic environments.[3]

  • Intramolecular Hydrogen Bonds: Designing PROTACs that can form intramolecular hydrogen bonds can lead to more compact, "folded" conformations. This shields hydrophobic surfaces from the solvent and can improve cell permeability and reduce aggregation.[3]

Q3: What are the common formulation strategies to prevent or reduce PROTAC aggregation?

A3: Formulation can play a critical role in overcoming the challenges posed by hydrophobic PROTACs. Some effective approaches include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix in an amorphous state can significantly enhance its apparent solubility and prevent crystallization and aggregation upon dissolution.[4]

  • Lipid-Based Formulations: Encapsulating PROTACs in lipid-based systems like lipid nanoparticles or self-nanoemulsifying drug delivery systems (SNEDDS) can improve their solubility and bioavailability.

  • Use of Excipients: The addition of solubilizing agents, such as cyclodextrins or surfactants, to the formulation can help to keep the PROTAC in solution and prevent aggregation.

Troubleshooting Guides

Issue 1: My PROTAC with a hydrophobic linker is visibly precipitating out of solution during my in vitro experiment.

Possible Cause: The PROTAC has exceeded its solubility limit in the aqueous buffer, leading to aggregation and precipitation.

Troubleshooting Steps:

  • Optimize Buffer Conditions:

    • pH Adjustment: Evaluate the pKa of your PROTAC. Adjusting the pH of the buffer to ionize the PROTAC (if it contains acidic or basic functional groups) can significantly increase its solubility.

    • Ionic Strength: Systematically vary the salt concentration (e.g., NaCl, KCl) in your buffer. Changes in ionic strength can modulate hydrophobic interactions.

  • Screen Solubilizing Excipients:

    • Perform a small-scale screen with common solubilizing agents. Prepare your PROTAC solution with varying concentrations of excipients like cyclodextrins (e.g., HP-β-CD), surfactants (e.g., Polysorbate 20, Pluronic F-68), or co-solvents (e.g., a small percentage of DMSO, ethanol).

  • Lower PROTAC Concentration:

    • If experimentally feasible, reduce the working concentration of your PROTAC to below its solubility limit.

  • Temperature Control:

    • Assess the effect of temperature on solubility. Some compounds are more soluble at lower or higher temperatures. Ensure your experimental temperature is not promoting precipitation.

Issue 2: I suspect my PROTAC is forming soluble aggregates, which might be affecting my assay results, but I don't see any visible precipitation.

Possible Cause: The PROTAC is forming soluble oligomers or nano-aggregates that are not large enough to be seen by the naked eye but can still interfere with biological assays.

Troubleshooting Steps:

  • Detect and Quantify Aggregation with Dynamic Light Scattering (DLS):

    • DLS is a powerful technique to detect the presence of aggregates in solution by measuring their size distribution. A monodisperse sample will show a single, narrow peak, while the presence of aggregates will result in additional peaks at larger sizes or a high polydispersity index (PDI).

  • Perform Concentration-Dependent Assays:

    • Run your biological assay at a wide range of PROTAC concentrations. If the activity plateaus or even decreases at higher concentrations (a "hook effect"), it could be indicative of aggregation-induced artifacts.

  • Analytical Ultracentrifugation (AUC):

    • AUC can provide detailed information about the size, shape, and stoichiometry of molecules and their complexes in solution, making it an excellent tool to characterize soluble aggregates.

  • Size Exclusion Chromatography (SEC):

    • SEC can be used to separate monomers from aggregates based on their size. This can help to confirm the presence of aggregates and even isolate the monomeric species for further testing.

Experimental Protocols

Protocol 1: Detection of PROTAC Aggregation using Dynamic Light Scattering (DLS)

Objective: To determine the size distribution of a PROTAC in solution and identify the presence of aggregates.

Materials:

  • PROTAC stock solution (e.g., in 100% DMSO)

  • Aqueous buffer (e.g., PBS, HEPES)

  • Low-volume DLS cuvette

  • DLS instrument

Methodology:

  • Sample Preparation:

    • Prepare the final PROTAC solution by diluting the DMSO stock into the aqueous buffer. It is crucial to add the DMSO stock to the buffer with gentle vortexing to avoid localized high concentrations that can induce precipitation.

    • The final DMSO concentration should be kept as low as possible (ideally <1%) as DMSO itself can sometimes induce protein aggregation.

    • Filter the final solution through a low-protein-binding 0.22 µm syringe filter to remove any dust or large, pre-existing aggregates.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired experimental temperature.

    • Ensure the cuvette is clean and dust-free.

  • Measurement:

    • Transfer the filtered PROTAC solution to the DLS cuvette.

    • Place the cuvette in the instrument and allow the sample to thermally equilibrate for at least 5 minutes.

    • Perform the DLS measurement according to the instrument's instructions. Collect multiple acquisitions to ensure data reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution.

    • A single, narrow peak with a low polydispersity index (PDI < 0.2) indicates a monodisperse sample.

    • The presence of a second peak at a larger hydrodynamic radius or a high PDI (>0.2) is indicative of aggregation.

Data Presentation:

ParameterIdeal Value (Monomer)Indication of Aggregation
Number of Peaks 1>1
Polydispersity Index (PDI) < 0.2> 0.2
Z-average Size Consistent with expected monomer sizeSignificantly larger than expected

Visualizations

PROTAC_Aggregation_Workflow cluster_problem Problem Identification cluster_detection Aggregation Detection cluster_troubleshooting Troubleshooting Strategies cluster_outcome Desired Outcome A Visible Precipitation or Inconsistent Assay Results B Dynamic Light Scattering (DLS) A->B Initial Check C Size Exclusion Chromatography (SEC) A->C D Analytical Ultracentrifugation (AUC) A->D E Optimize Buffer Conditions (pH, Ionic Strength) B->E If Aggregation Detected F Screen Solubilizing Excipients (Cyclodextrins, Surfactants) B->F C->E C->F D->E D->F I Monomeric, Soluble PROTAC for Reliable Experiments E->I Resolution F->I G Reformulate PROTAC (e.g., Amorphous Solid Dispersion) G->I H Modify PROTAC Linker (Add PEG, Ionizable Groups) H->I Design Stage DLS_Interpretation cluster_input DLS Measurement cluster_output DLS Output cluster_analysis Data Interpretation cluster_conclusion Conclusion Input PROTAC Sample in Buffer Output Correlation Function & Size Distribution Input->Output Analysis Analyze Peaks & PDI Output->Analysis Monomer Single Peak PDI < 0.2 => Monomeric Analysis->Monomer Good Result Aggregate Multiple Peaks or High PDI (>0.2) => Aggregation Analysis->Aggregate Poor Result

References

Technical Support Center: Troubleshooting Failed Protein Degradation with a New PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PROTAC development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered when a new Proteolysis Targeting Chimera (PROTAC) fails to induce the desired protein degradation.

Frequently Asked Questions (FAQs)

Q1: My new PROTAC isn't showing any degradation of my target protein. What are the most common initial checkpoints?

A1: When a new PROTAC fails to induce degradation, it is crucial to systematically evaluate each step of the process. The initial checkpoints should focus on the fundamental properties and interactions of the PROTAC molecule. Key areas to investigate include:

  • Cellular Permeability: PROTACs are large molecules and may struggle to cross the cell membrane.[1]

  • Target Engagement: The PROTAC must be able to bind to both the target protein and the intended E3 ligase within the cellular environment.

  • Ternary Complex Formation: Successful degradation relies on the formation of a stable ternary complex consisting of the target protein, the PROTAC, and an E3 ligase.[2][3]

  • E3 Ligase Expression: The chosen E3 ligase must be expressed in the experimental cell line.

Q2: How can I determine if my PROTAC is cell-permeable?

A2: Poor cellular permeability is a common hurdle for PROTACs due to their high molecular weight and polarity. Several experimental approaches can be used to assess cell permeability:

  • Cellular Target Engagement Assays: Techniques like NanoBRET or Cellular Thermal Shift Assay (CETSA) can confirm if the PROTAC is binding to its intracellular target.

  • Cellular Uptake Assays: These assays directly measure the intracellular concentration of the PROTAC.

  • Indirect Assessment: If a PROTAC is effective in a cell-free system but not in cellular assays, poor permeability is a likely culprit.

Q3: What is the "hook effect" and how can I mitigate it?

A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations. This occurs because the high concentration of the PROTAC leads to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. To mitigate this, it is essential to perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for degradation.

Q4: How critical is the choice of E3 ligase and the linker connecting the two ligands?

A4: The choice of E3 ligase and the linker are paramount for PROTAC efficacy.

  • E3 Ligase Selection: While over 600 E3 ligases are known, only a few are commonly used in PROTAC design, such as CRBN and VHL. The chosen E3 ligase must be expressed in the target cells and be capable of forming a productive ternary complex with the target protein and PROTAC.

  • Linker Design: The linker's length, rigidity, and attachment points are critical for enabling the proper orientation and proximity of the target protein and E3 ligase for efficient ubiquitination. An improperly designed linker can lead to steric hindrance or an unproductive ternary complex conformation.

Troubleshooting Guide for No or Weak Degradation

If you are observing no or weak degradation of your target protein, follow this step-by-step troubleshooting guide.

Step 1: Verify Compound Integrity and Experimental Setup
QuestionTroubleshooting Action
Is the PROTAC compound pure and stable? Confirm the purity and identity of your synthesized PROTAC using methods like LC-MS and NMR. Ensure proper storage to prevent degradation.
Is the solvent (e.g., DMSO) concentration appropriate? Ensure the final solvent concentration in your cell culture is non-toxic (typically <0.5% DMSO). Include a vehicle-only control in all experiments.
Are the cell lines healthy and appropriate? Use healthy, low-passage number cells. Confirm that your cell line expresses both the target protein and the recruited E3 ligase at sufficient levels using Western blotting or qPCR.
Step 2: Investigate Cellular Permeability and Target Engagement
QuestionTroubleshooting Action
Is the PROTAC getting into the cells? Perform a cellular uptake assay to measure the intracellular concentration of the PROTAC.
Is the PROTAC binding to the target protein and E3 ligase inside the cell? Use cellular target engagement assays like NanoBRET or CETSA to confirm intracellular binding. Lack of engagement strongly suggests a permeability issue.
How can I improve cell permeability? Strategies to enhance permeability include optimizing the linker by replacing polar groups or introducing intramolecular hydrogen bonds to create a more compact, less polar structure.
Step 3: Assess Ternary Complex Formation
QuestionTroubleshooting Action
Is a stable ternary complex forming? Utilize in vitro biophysical assays like Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to confirm the formation and measure the stability of the ternary complex.
Is the ternary complex conformation productive for ubiquitination? Computational modeling can help predict the conformation of the ternary complex and identify potential steric clashes. A non-productive conformation may require redesigning the linker.
What if there is negative cooperativity? Negative cooperativity, where the binding of one protein component hinders the binding of the other, can prevent effective ternary complex formation. This may necessitate a different E3 ligase or a redesigned linker.
Step 4: Evaluate the Ubiquitination and Degradation Machinery
QuestionTroubleshooting Action
Is the target protein being ubiquitinated? Perform an in-cell ubiquitination assay by immunoprecipitating the target protein and immunoblotting for ubiquitin.
Is the proteasome functional? Treat cells with a proteasome inhibitor (e.g., MG132) alongside your PROTAC. An accumulation of the ubiquitinated target protein indicates that the upstream steps are working and the issue may lie with proteasomal degradation.
Is the chosen E3 ligase active? If possible, use a control PROTAC known to work with the same E3 ligase to confirm its activity in your cell line.

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

Objective: To determine the extent of target protein degradation following PROTAC treatment.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specific duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein. Follow this with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To assess intracellular target engagement by the PROTAC.

Methodology:

  • Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blotting. A shift in the melting curve indicates target engagement by the PROTAC.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

Troubleshooting_Workflow Start No/Weak Degradation Observed Step1 Step 1: Verify Compound & Experimental Setup Start->Step1 Step2 Step 2: Check Permeability & Target Engagement Step1->Step2 If issues persist Step3 Step 3: Assess Ternary Complex Formation Step2->Step3 If issues persist Step4 Step 4: Evaluate Ubiquitination & Proteasome Function Step3->Step4 If issues persist Optimization PROTAC Redesign/ Optimization Step4->Optimization If issues persist

Caption: A logical workflow for troubleshooting failed PROTAC experiments.

References

Validation & Comparative

A Comparative Guide to NH2-C2-NH-Boc-d4 and its Non-Deuterated Analog for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the deuterated linker, NH2-C2-NH-Boc-d4 (tert-butyl N-(2-amino-1,1,2,2-tetradeuterioethyl)carbamate), and its non-deuterated analog, NH2-C2-NH-Boc (tert-butyl (2-aminoethyl)carbamate). The strategic replacement of hydrogen with its stable, heavy isotope, deuterium, offers significant advantages in drug development by enhancing metabolic stability and improving pharmacokinetic profiles. This comparison is supported by representative experimental data and detailed protocols to guide researchers in their applications.

Physicochemical Properties

The primary physical difference between the two molecules is the increased molecular weight of the deuterated version due to the four deuterium atoms. Other physicochemical properties remain largely similar.

PropertyNon-Deuterated AnalogDeuterated Analog (d4)
Synonym tert-butyl (2-aminoethyl)carbamate[1][2]tert-butyl N-(2-amino-1,1,2,2-tetradeuterioethyl)carbamate[3]
Molecular Formula C₇H₁₆N₂O₂[1][4]C₇H₁₂D₄N₂O₂
Molecular Weight 160.21 g/mol 164.24 g/mol
Appearance Clear colorless to light yellow liquidWhite to off-white solid (typical for deuterated analogs)
Boiling Point 72-80 °C @ 0.1 mmHgNot available, expected to be similar to non-deuterated
Density ~1.012 g/mL at 20 °CNot available, expected to be slightly higher than non-deuterated

The Deuterium Kinetic Isotope Effect (KIE)

The foundational principle behind the enhanced performance of the deuterated analog is the Kinetic Isotope Effect (KIE). A carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than a carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate.

In drug metabolism, many oxidative reactions are catalyzed by cytochrome P450 (CYP) enzymes, which often involve C-H bond abstraction as a rate-limiting step. By replacing hydrogen with deuterium at a metabolically vulnerable site, such as the ethyl bridge in this linker, the rate of enzymatic degradation can be significantly reduced. This modification can lead to:

  • Improved Metabolic Stability : A longer half-life for the molecule in biological systems.

  • Enhanced Pharmacokinetic (PK) Profile : Increased drug exposure (AUC) and reduced clearance.

  • Improved Safety : Reduced formation of potentially toxic metabolites.

cluster_0 Non-Deuterated Analog cluster_1 Deuterated Analog (d4) Parent_H R-CH2-CH2-R' Metabolite_H R-CH(OH)-CH2-R' Parent_H->Metabolite_H CYP450 Oxidation (Fast, kH) Parent_D R-CD2-CD2-R' Metabolite_D R-CD(OH)-CD2-R' Parent_D->Metabolite_D CYP450 Oxidation (Slow, kD) KIE = kH / kD > 1

Figure 1. The Kinetic Isotope Effect on Metabolism.

Performance Comparison: Representative Data

While direct comparative data for this specific linker is not publicly available, the following tables present representative data illustrating the expected improvements based on well-established principles of deuteration in drug discovery.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This experiment measures the rate at which the compound is metabolized by liver enzymes. A longer half-life indicates greater stability.

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Non-Deuterated Analog 1546.2
Deuterated Analog (d4) 759.2
Data is representative and intended for illustrative purposes.
Table 2: In Vivo Pharmacokinetic Profile in Rats (Oral Dosing)

This experiment measures how the compound is absorbed, distributed, and eliminated in a living organism. Higher exposure (AUC) and lower clearance are generally desirable.

ParameterNon-Deuterated AnalogDeuterated Analog (d4)
Cmax (ng/mL) 450620
AUC₀₋₂₄ (ng·h/mL) 18005400
Clearance (CL, L/h/kg) 5.51.8
Half-life (t½, h) 2.16.5
Data is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay

This protocol outlines the measurement of metabolic stability using pooled human liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.

Materials:

  • Test compounds (Deuterated and Non-deuterated analogs)

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH (Cofactor)

  • Acetonitrile (Stopping Reagent)

  • Internal Standard (for LC-MS/MS analysis)

  • Incubator, Centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.

  • Pre-incubation: Add the test compound (final concentration 1 µM) to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time Points: Collect aliquots of the reaction mixture at specified time points (e.g., 0, 5, 15, 30, and 45 minutes).

  • Termination: Stop the reaction at each time point by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life using the formula: t½ = 0.693 / k .

prep 1. Prepare Microsome Mixture (HLM + Buffer) preinc 2. Add Compound & Pre-incubate at 37°C prep->preinc init 3. Initiate Reaction with NADPH preinc->init sample 4. Sample at Time Points (0, 5, 15, 30, 45 min) init->sample term 5. Terminate with Acetonitrile + IS sample->term proc 6. Centrifuge & Collect Supernatant term->proc analyze 7. Analyze by LC-MS/MS proc->analyze calc 8. Calculate t½ and CLint analyze->calc

Figure 2. Workflow for In Vitro Metabolic Stability Assay.

Protocol 2: Rodent Pharmacokinetic (PK) Study

This protocol describes a typical single-dose oral PK study in rats.

Objective: To determine key pharmacokinetic parameters (Cmax, AUC, CL, t½) following oral administration.

Materials:

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% HPMC)

  • Sprague-Dawley rats (male, 200-250g)

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge, LC-MS/MS system

Procedure:

  • Acclimation: Acclimate animals for at least 3 days prior to the study. Fast animals overnight before dosing.

  • Dosing: Administer a single oral dose of the formulated test compound (e.g., 10 mg/kg) via gavage.

  • Blood Sampling: Collect blood samples (~100 µL) from the tail vein or another appropriate site at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately process blood samples by centrifuging to obtain plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Extract the drug from plasma samples and quantify the concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data.

Application in a Signaling Pathway Context

Linkers like NH2-C2-NH-Boc are crucial components in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The stability of the linker is critical for the overall efficacy and pharmacokinetic profile of the PROTAC. A deuterated linker can prevent premature metabolic cleavage, ensuring the PROTAC remains intact and active for a longer duration.

cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery E3_Ligand E3 Ligase Ligand Linker Deuterated Linker (this compound derived) E3_Ligand->Linker E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Target_Ligand Target Protein Ligand Linker->Target_Ligand Target_Protein Target Protein Target_Ligand->Target_Protein Binds Ub Ubiquitin E3_Ligase->Ub Recruits Proteasome Proteasome Target_Protein->Proteasome Sent for Degradation Ub->Target_Protein Tags (Ubiquitination) Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degrades

Figure 3. Role of a Deuterated Linker in a PROTAC Pathway.

Conclusion

The strategic deuteration of the NH2-C2-NH-Boc linker to its d4 analog offers a clear and significant advantage for drug discovery and development. By leveraging the kinetic isotope effect, researchers can substantially improve the metabolic stability of molecules incorporating this linker. This enhancement translates to a more favorable pharmacokinetic profile, characterized by increased exposure and a longer half-life, which can potentially lead to lower and less frequent dosing regimens in a clinical setting. The use of this compound is a valuable tool for medicinal chemists aiming to optimize the "drug-like" properties of novel therapeutic candidates, from small molecule inhibitors to complex modalities like PROTACs.

References

Validating NH2-C2-NH-Boc-d4 as an Internal Standard: A Comparative Guide for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly for novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), the selection and validation of an appropriate internal standard (IS) is paramount for achieving accurate and reliable data. This guide provides a comprehensive framework for the validation of NH2-C2-NH-Boc-d4, a deuterated linker, as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays. It offers a comparative perspective on different types of internal standards and presents detailed experimental protocols and data presentation formats to guide researchers in their validation studies.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

Internal standards are essential in LC-MS/MS analysis to compensate for variability introduced during various stages of the analytical process, including sample preparation, chromatographic separation, and mass spectrometric detection.[1] An ideal internal standard should mimic the physicochemical properties of the analyte of interest to ensure it is equally affected by these variations. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds like this compound, are widely regarded as the gold standard in bioanalysis due to their near-identical chemical and physical properties to the corresponding unlabeled analyte.[1][2]

This compound is the deuterium-labeled form of NH2-C2-NH-Boc, a common alkyl chain-based linker used in the synthesis of PROTACs. Its application as an internal standard is particularly relevant for the quantitative analysis of PROTACs, where it can account for variations in the analysis of the intact PROTAC molecule or its metabolites containing this linker.

Comparison of Internal Standard Types

The choice of an internal standard can significantly impact the performance of a bioanalytical method. Below is a comparison of the most common types of internal standards.

Internal Standard TypeAdvantagesDisadvantages
Deuterated (e.g., this compound) - Nearly identical physicochemical properties to the analyte, leading to similar extraction recovery and matrix effects.- Co-elutes with the analyte, providing effective compensation for chromatographic and ionization variability.- Potential for isotopic exchange (D-H exchange) under certain conditions.- Slight differences in retention time ("isotopic shift") can sometimes occur.
¹³C or ¹⁵N Labeled - More stable labels compared to deuterium, with a lower risk of isotopic exchange.- Minimal to no chromatographic shift from the analyte.- Generally more expensive and less readily available than deuterated standards.
Structural Analog (Non-Isotopically Labeled) - More readily available and often less expensive than SIL standards.- Different physicochemical properties can lead to variations in extraction recovery and matrix effects compared to the analyte.- Chromatographic separation from the analyte is necessary, which may not always effectively compensate for matrix effects at the analyte's retention time.

Experimental Protocol for the Validation of this compound as an Internal Standard

This section outlines a comprehensive protocol for the validation of this compound as an internal standard for the quantification of a hypothetical PROTAC analyte in a biological matrix (e.g., human plasma).

Materials and Reagents
  • Analyte (PROTAC) reference standard

  • This compound internal standard

  • Control human plasma (from at least six different sources)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Reagent for protein precipitation (e.g., acetonitrile or methanol)

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of the analyte and this compound in an appropriate organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a concentration that provides an appropriate response in the mass spectrometer.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (blank, calibration standard, or QC), add 10 µL of the this compound working solution and vortex briefly.

  • Add 200 µL of cold acetonitrile (or other suitable precipitation solvent) to precipitate proteins.

  • Vortex for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Optimize the precursor and product ions for both the analyte and this compound.

Validation Experiments

a. Selectivity and Specificity

  • Objective: To assess the potential for interference from endogenous matrix components.

  • Procedure: Analyze blank plasma samples from at least six different sources. Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and this compound.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and IS in the blank samples.

b. Linearity and Range

  • Objective: To determine the concentration range over which the assay is linear.

  • Procedure: Prepare a calibration curve with at least six non-zero concentration points.

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99.

c. Accuracy and Precision

  • Objective: To determine the accuracy and precision of the method.

  • Procedure: Analyze QC samples at four levels (LLOQ, low, mid, and high) in at least five replicates on three different days.

  • Acceptance Criteria: The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

d. Matrix Effect

  • Objective: To evaluate the effect of the matrix on the ionization of the analyte and IS.

  • Procedure:

    • Set 1 (Neat Solution): Analyte and IS in a clean solvent.

    • Set 2 (Post-extraction Spike): Blank plasma is extracted, and the analyte and IS are added to the final extract.

  • Calculation: Matrix Factor (MF) = (Peak area in Set 2) / (Peak area in Set 1). The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS.

  • Acceptance Criteria: The CV of the IS-normalized MF across different sources of the matrix should be ≤ 15%.

e. Extraction Recovery

  • Objective: To determine the efficiency of the extraction procedure.

  • Procedure:

    • Set 2 (Post-extraction Spike): As prepared for the matrix effect experiment.

    • Set 3 (Pre-extraction Spike): Analyte and IS are spiked into the blank matrix before extraction.

  • Calculation: Recovery (%) = (Peak area in Set 3 / Peak area in Set 2) x 100.

  • Acceptance Criteria: Recovery should be consistent and reproducible.

f. Stability

  • Objective: To assess the stability of the analyte in the biological matrix under different storage conditions.

  • Procedure: Analyze QC samples after subjecting them to:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Short-Term Stability: Stored at room temperature for a defined period.

    • Long-Term Stability: Stored at -80°C for a defined period.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Data Presentation: Summarized Performance Data

The following tables present a template with hypothetical data for the validation of this compound as an internal standard for a PROTAC analyte.

Table 1: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.00.9595.08.5
Low3.02.9197.06.2
Mid5051.5103.04.1
High150147.098.03.5

Table 2: Matrix Effect and Extraction Recovery

ParameterAnalyteThis compoundIS-Normalized Matrix Factor
Matrix Factor (CV%) 0.85 (7.8%)0.88 (6.5%)0.97 (5.2%)
Extraction Recovery (CV%) 92.5% (5.1%)94.1% (4.8%)-

Table 3: Stability

Stability ConditionQC LevelMean Measured Conc. (ng/mL)Accuracy (%)
Freeze-Thaw (3 cycles) Low2.9598.3
High148.298.8
Short-Term (4h, RT) Low2.8996.3
High151.5101.0
Long-Term (30 days, -80°C) Low3.05101.7
High145.897.2

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow and the decision-making process for selecting an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Plasma Plasma Sample Spike_IS Spike with This compound Plasma->Spike_IS Precipitate Protein Precipitation Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Acquire Data Acquisition (MRM) Inject->Acquire Process Data Processing Acquire->Process Selectivity Selectivity Process->Selectivity Linearity Linearity Process->Linearity Accuracy_Precision Accuracy & Precision Process->Accuracy_Precision Matrix_Effect Matrix Effect Process->Matrix_Effect Recovery Recovery Process->Recovery Stability Stability Process->Stability G Start Start: Need for Internal Standard Is_SIL_Available Is a Stable Isotope Labeled (SIL) IS Available? Start->Is_SIL_Available Is_Deuterated_Suitable Is a Deuterated IS (e.g., this compound) Suitable? Is_SIL_Available->Is_Deuterated_Suitable Yes Use_Analog Use Structural Analog IS Is_SIL_Available->Use_Analog No Use_Deuterated Use Deuterated IS Is_Deuterated_Suitable->Use_Deuterated Yes Consider_13C Consider ¹³C or ¹⁵N IS Is_Deuterated_Suitable->Consider_13C No Validate Thoroughly Validate Method Use_Deuterated->Validate Consider_13C->Validate Use_Analog->Validate

References

Alkyl vs. PEG PROTAC Linkers: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of a PROTAC's success. This guide provides an objective comparison of two of the most common flexible linkers—alkyl chains and polyethylene glycol (PEG) chains—supported by experimental data to inform rational PROTAC design.

The linker in a Proteolysis-Targeting Chimera (PROTAC) is far more than a simple tether. It critically influences the molecule's physicochemical properties, cell permeability, and the formation and stability of the ternary complex, which are all essential for efficient protein degradation.[1] Alkyl and PEG linkers, both offering synthetic accessibility and ease of length modification, are frequently the starting points in PROTAC design.[2] However, their distinct properties can lead to significantly different biological outcomes.

Physicochemical and Biological Properties

Alkyl linkers are hydrophobic hydrocarbon chains that provide a high degree of conformational flexibility.[1] This flexibility can be advantageous for enabling the PROTAC to adopt a productive conformation for ternary complex formation.[2] Conversely, their hydrophobicity can negatively impact the solubility of the PROTAC molecule.[1]

In contrast, PEG linkers are composed of repeating ethylene glycol units, rendering them more hydrophilic. This increased hydrophilicity can enhance the solubility and potentially the cell permeability of the PROTAC. Statistics indicate that approximately 54% of reported PROTACs utilize PEG linkers. However, the introduction of oxygen atoms in the PEG chain can sometimes inhibit PROTAC activity.

Comparative Performance Data

The selection of a linker can dramatically affect the degradation efficiency, typically measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation level). The following tables summarize key experimental findings from comparative studies.

Linker TypeLinker CompositionTargetCell LineDegradation ActivityReference
Alkyl Nine-atom alkyl chainCRBNHEK293TConcentration-dependent decrease
PEG Three PEG unitsCRBNHEK293TWeak degradation

Table 1: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation. This study highlights a case where an alkyl linker was more effective than a PEG linker in promoting the degradation of the E3 ligase Cereblon (CRBN) itself.

Linker TypeLinker Length (atoms)TargetDC50 (nM)Dmax (%)Reference
Alkyl/Ether < 12TBK1No degradation-
Alkyl/Ether 12 - 29TBK1Submicromolar-
Alkyl/Ether 21TBK1396
Alkyl/Ether 29TBK129276

Table 2: Impact of Alkyl/Ether Linker Length on TBK1 Degradation. This data demonstrates the critical role of linker length, with a 21-atom alkyl/ether linker showing optimal potency and efficacy for the degradation of Tank-binding kinase 1 (TBK1).

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of effective PROTAC development. Below are detailed methodologies for key experiments used to evaluate and compare PROTAC linker performance.

Western Blot for Determination of DC50 and Dmax

This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293T, MV-4-11) in 6-well plates at a density that allows for logarithmic growth during the experiment.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors on ice for 30 minutes.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare protein samples with Laemmli buffer and denature by boiling.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection and Data Analysis:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of remaining protein against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Caco-2 Permeability Assay

This assay assesses the potential for oral absorption of a PROTAC by measuring its transport across a monolayer of human intestinal Caco-2 cells.

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer.

  • Assay Procedure:

    • On the day of the experiment, wash the Caco-2 monolayers with transport buffer.

    • Add the test PROTAC (e.g., at 10 µM) to the apical (A) compartment.

    • At specified time points (e.g., up to 120 minutes), collect samples from the basolateral (B) compartment.

    • To assess active efflux, also perform the assay in the reverse direction (B to A).

    • The inclusion of bovine serum albumin (BSA) in the assay buffer may be necessary to improve the recovery of poorly soluble PROTACs.

  • Sample Analysis and Data Interpretation:

    • Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A transport.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the PROTAC is a substrate for active efflux transporters. An efflux ratio greater than 2 is generally indicative of active efflux.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow cluster_1 Western Blot Experimental Workflow start Cell Treatment with PROTAC lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF) sds->transfer blocking Blocking transfer->blocking pri_ab Primary Antibody Incubation blocking->pri_ab sec_ab Secondary Antibody Incubation pri_ab->sec_ab detection Chemiluminescent Detection sec_ab->detection analysis Data Analysis (DC50/Dmax) detection->analysis

Caption: Western Blot Experimental Workflow.

Linker_Properties_Relationship cluster_2 Logical Relationship of Linker Properties Linker Linker Choice (Alkyl vs. PEG) Physico Physicochemical Properties Linker->Physico Bio Biological Performance Linker->Bio Sol Solubility Physico->Sol Perm Permeability Physico->Perm TC Ternary Complex Formation Bio->TC Deg Degradation (DC50/Dmax) Bio->Deg Sol->Bio Perm->Bio TC->Deg

Caption: Logical Relationship of Linker Properties.

Conclusion

The decision between an alkyl and a PEG linker is not always straightforward and is highly dependent on the specific PROTAC system, including the target protein and the E3 ligase. While PEG linkers can offer advantages in terms of solubility, alkyl linkers may in some cases lead to more potent degradation. The provided data and protocols offer a framework for the systematic evaluation of these and other linker types. Ultimately, empirical testing of a variety of linker compositions and lengths is crucial for the successful development of potent and effective protein-degrading therapeutics.

References

Deuterium vs. ¹³C-Labeled Internal Standards: A Comparative Guide for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the use of stable isotope-labeled internal standards (SIL-IS) in conjunction with mass spectrometry is the undisputed gold standard for achieving accurate and reliable results.[1][2] These standards are critical for correcting variations that can occur during sample preparation, chromatography, and ionization.[3] Among the available options, deuterium (²H or D) and carbon-13 (¹³C) labeled standards are the most prevalent. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the optimal internal standard for their specific needs.

Key Performance Differences: A Head-to-Head Comparison

The choice between a deuterium and a ¹³C-labeled internal standard can significantly impact the performance of an analytical method. While both serve the primary purpose of mimicking the analyte of interest, their inherent physicochemical properties can lead to notable differences in analytical outcomes. ¹³C-labeled standards are generally considered superior for many applications due to their greater chemical stability and closer physicochemical similarity to the unlabeled analyte.[1][4]

Table 1: Key Characteristics of Deuterium vs. ¹³C-Labeled Internal Standards

FeatureDeuterium (²H)-Labeled Internal StandardCarbon-13 (¹³C)-Labeled Internal StandardRationale & Implications
Chromatographic Co-elution Can exhibit a slight shift in retention time compared to the unlabeled analyte (isotope effect), especially with a higher number of deuterium substitutions.Co-elutes perfectly with the unlabeled analyte as the mass difference has a negligible effect on chromatographic properties.Perfect co-elution is crucial for accurate compensation of matrix effects, as even slight shifts can expose the analyte and standard to different levels of ion suppression or enhancement.
Isotopic Stability May be prone to back-exchange of deuterium with hydrogen from the solvent or matrix, especially if the label is in an exchangeable position (e.g., on a heteroatom or adjacent to a carbonyl group).Highly stable with no risk of isotopic exchange as the ¹³C atoms are integrated into the carbon backbone of the molecule.Isotopic instability can lead to a loss of the label, causing the internal standard to be detected as the analyte and resulting in inaccurate quantification.
Kinetic Isotope Effect (KIE) The significant mass difference between hydrogen and deuterium can alter the rate of metabolic reactions, potentially leading to "metabolic switching" where the deuterated compound is metabolized differently than the analyte.The smaller relative mass difference between ¹²C and ¹³C results in a negligible kinetic isotope effect.Metabolic switching can complicate the interpretation of pharmacokinetic data.
Mass Spectrometry Fragmentation May exhibit different fragmentation patterns compared to the analyte. Hydrogen-deuterium scrambling in the ion source or collision cell is also a possibility.Exhibits identical fragmentation patterns to the unlabeled analyte.Identical fragmentation patterns simplify method development and ensure consistent behavior in the mass spectrometer.
Cost & Availability Generally more cost-effective and readily available.Typically more expensive and may require custom synthesis due to more complex synthetic routes.Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality.

Quantitative Performance Data

While the qualitative advantages of ¹³C-labeled standards are well-documented, quantitative data from direct head-to-head comparisons further underscore their superior performance in terms of precision and accuracy.

A study on the analysis of amphetamine and methamphetamine demonstrated that the use of ¹³C-labeled internal standards resulted in an improved ability to compensate for ion suppression effects compared to their deuterated counterparts. In another study comparing internal standards for testosterone analysis, results obtained using a D5-labeled standard were lower than those using a D2-labeled standard, while a ¹³C-labeled standard gave results closer to the D2 target. This highlights how the choice of deuteration can impact assay results.

In a lipidomics study, normalization with a biologically generated ¹³C-labeled internal standard mixture resulted in a significant reduction in the coefficient of variation (CV%) compared to non-normalized data (average CV% of 6.36% vs. 11.01%). This demonstrates the enhanced precision achievable with ¹³C-labeling in complex biological samples.

Table 2: Illustrative Performance Data Comparison

AnalyteInternal Standard TypeKey Performance MetricFinding
Amphetamine/MethamphetamineDeuterium vs. ¹³CCompensation for Ion Suppression¹³C-labeled standards showed improved ability to compensate for ion suppression effects.
Kahalalide F in PlasmaAnalog vs. DeuteratedAccuracy and PrecisionThe use of a deuterated internal standard resulted in a significant improvement in both accuracy and precision (%RSD).
Lipids in Human PlasmaNone vs. ¹³C-labeled mixturePrecision (CV%)Normalization with ¹³C-IS reduced the average CV% from 11.01% to 6.36%.

Experimental Protocols

A generalized experimental protocol for the quantitative analysis of a drug in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with LC-MS/MS is provided below. This protocol would require optimization for specific applications.

Preparation of Solutions
  • Stock Solutions: Prepare individual stock solutions of the analyte and the chosen internal standard (deuterium or ¹³C-labeled) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of the analyte.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration.

Sample Preparation
  • To a 100 µL aliquot of the plasma sample, calibrator, or QC sample, add 10 µL of the internal standard working solution.

  • Vortex mix the sample for 10 seconds.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex for 30 seconds and then centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

Data Analysis
  • Quantify the analyte by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations using a weighted linear regression.

  • Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Urine, etc.) add_is Spike with Internal Standard (Deuterium or ¹³C-labeled) sample->add_is extraction Protein Precipitation / LLE / SPE add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_processing Data Processing (Peak Integration) lc_ms->data_processing quantification Quantification (Analyte/IS Ratio vs. Calibration Curve) data_processing->quantification

Caption: A generalized experimental workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

comparison_logic cluster_d Deuterium (²H) Labeled IS cluster_13c Carbon-13 (¹³C) Labeled IS d_pros Pros: - Cost-effective - Widely available decision Choice of Internal Standard d_pros->decision d_cons Cons: - Chromatographic shift - Isotopic exchange risk - Potential for KIE d_cons->decision c13_pros Pros: - Perfect co-elution - Isotopically stable - No significant KIE c13_pros->decision c13_cons Cons: - Higher cost - Less available c13_cons->decision

Caption: A logical comparison of the key characteristics of deuterium versus ¹³C-labeled internal standards.

Conclusion and Recommendation

The selection of an appropriate internal standard is a critical step in the development of robust and reliable quantitative mass spectrometry assays. While deuterium-labeled internal standards are widely used due to their lower cost and broader availability, they are susceptible to several potential issues, including chromatographic shifts, isotopic instability, and kinetic isotope effects, which can compromise data quality.

For applications where the highest level of accuracy, precision, and data integrity is paramount, such as in regulated bioanalysis and pivotal clinical studies, ¹³C-labeled internal standards are unequivocally the superior choice. Their ability to perfectly co-elute with the analyte and their inherent chemical stability ensure the most effective compensation for analytical variability, leading to more reliable and defensible results. The initial higher investment in a ¹³C-labeled standard is often justified by the long-term benefits of improved data quality, reduced troubleshooting, and increased confidence in analytical outcomes.

References

The Linker's Length: A Decisive Factor in PROTAC Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on assessing the impact of linker length on the selectivity of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of PROTAC performance with varying linker lengths, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

The rational design of PROTACs, heterobifunctional molecules that induce targeted protein degradation, is a critical challenge in modern drug discovery. A key determinant of a PROTAC's success lies in the chemical linker that connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting element. The length and composition of this linker are not merely spacers but play a pivotal role in the formation of a productive ternary complex, ultimately influencing the efficacy and, crucially, the selectivity of the PROTAC.[1][2] An improperly sized linker can lead to steric hindrance or unproductive complex formation, diminishing degradation efficiency.[2][3] This guide explores the profound impact of linker length on PROTAC selectivity, offering insights into optimizing this critical parameter.

The PROTAC Mechanism: A Symphony of Proximity

PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[4] They act as a molecular bridge, bringing a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome. The formation of a stable and conformationally competent ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of this process.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Proteasome Proteasome POI->Proteasome Degradation POI_PROTAC_E3 POI-PROTAC-E3 Ligase Ub Ubiquitin Ub->POI_PROTAC_E3 Ubiquitination POI_PROTAC_E3->POI Polyubiquitination

Caption: The PROTAC-mediated protein degradation pathway.

Impact of Linker Length on Selectivity: A Tale of Two Isoforms

The length of the PROTAC linker can be exquisitely tuned to achieve selectivity between closely related protein isoforms. A compelling example is the development of isoform-selective PROTACs for the p38 mitogen-activated protein kinase (MAPK) family. By subtly modifying the linker length and attachment point to the von Hippel-Lindau (VHL) E3 ligase ligand, researchers were able to create PROTACs that preferentially degrade either p38α or p38δ, despite using the same promiscuous kinase inhibitor as the warhead.

Quantitative Data Summary: p38α vs. p38δ Degradation

The following table summarizes the degradation data for two series of PROTACs targeting p38 isoforms, highlighting the impact of linker length and E3 ligase ligand attachment point ("amide series" vs. another series, here simplified for clarity).

PROTACLinker Length (atoms)Target IsoformDC50 (nM)Dmax (%)Selectivity
Amide Series
SJF-669310p38α< 100> 90Non-selective
p38δ< 100> 90
SJF-669011p38α< 100> 90Non-selective
p38δ< 100> 90
SJF-824012p38α< 100> 90p38α selective
p38δ> 1000< 20
SJFα13p38α7.1697.4Highly p38α selective
p38δ29918
Alternative Series
SJFδ11p38α> 1000< 20Highly p38δ selective
p38δ86.391.2

Data extracted from Smith et al., 2019. DC50 is the concentration of PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.

This data clearly demonstrates that a longer linker in the "amide series" (12 and 13 atoms) confers selectivity for p38α, while a different linker geometry in the "alternative series" with an 11-atom linker leads to potent and selective degradation of p38δ. This underscores that linker length and composition are critical parameters to optimize for achieving isoform-level selectivity.

Experimental Protocols

To aid researchers in their own PROTAC development and evaluation, detailed methodologies for key experiments are provided below.

Experimental Workflow for PROTAC Evaluation

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow cluster_assays Efficacy and Selectivity Assays start Synthesize PROTAC Library (Varying Linker Lengths) cell_culture Cell Culture with Target Protein Expression start->cell_culture binding_assay Binding Assays (FP, SPR, ITC) start->binding_assay protac_treatment Treat Cells with PROTAC Concentrations cell_culture->protac_treatment western_blot Western Blot (Degradation - DC50, Dmax) protac_treatment->western_blot mts_assay MTS Assay (Cytotoxicity - IC50) protac_treatment->mts_assay data_analysis Data Analysis and Selectivity Assessment western_blot->data_analysis mts_assay->data_analysis binding_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: A typical experimental workflow for evaluating PROTAC efficacy and selectivity.

Western Blot for Protein Degradation

Objective: To qualitatively and quantitatively assess the degradation of a target protein following PROTAC treatment.

Materials:

  • Cell line expressing the protein of interest.

  • PROTACs with varying linker lengths.

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values.

MTS Assay for Cell Viability

Objective: To determine the cytotoxic effect of PROTACs on cells.

Materials:

  • Cells of interest.

  • PROTACs.

  • 96-well plates.

  • MTS reagent.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of PROTAC compounds for a specified period (e.g., 48 or 72 hours).

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).

Biophysical Assays for Ternary Complex Formation

Characterizing the formation of the ternary complex is crucial for understanding the structure-activity relationship of PROTACs. Several biophysical techniques can be employed:

  • Fluorescence Polarization (FP): Measures the binding of a fluorescently labeled ligand to a protein. It can be adapted to study the formation of the ternary complex by monitoring the change in polarization as the third component is added.

  • Surface Plasmon Resonance (SPR): A label-free technique that measures the binding kinetics and affinity of molecules in real-time. It can be used to dissect the binary and ternary interactions of the PROTAC system.

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of binding events, including the cooperativity of ternary complex formation.

Signaling Pathways of Interest

Understanding the signaling context of the target protein is essential for interpreting the functional consequences of its degradation. Below are simplified diagrams of the p38 MAPK and Estrogen Receptor signaling pathways.

p38 MAPK Signaling Pathway

p38_MAPK_Pathway cluster_pathway p38 MAPK Signaling stimuli Stress / Cytokines mapkkk MAPKKK (e.g., MEKK, MLK) stimuli->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk P p38 p38 MAPK (α, β, γ, δ) mapkk->p38 P substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates P response Cellular Responses (Inflammation, Apoptosis) substrates->response

Caption: A simplified overview of the p38 MAPK signaling cascade.

Estrogen Receptor (ER) Signaling Pathway

ER_Signaling_Pathway cluster_pathway Estrogen Receptor Signaling estrogen Estrogen er Estrogen Receptor (ER) estrogen->er dimerization Dimerization er->dimerization ere Estrogen Response Element (ERE) in DNA dimerization->ere Binds to transcription Gene Transcription ere->transcription Regulates

Caption: A simplified diagram of the classical estrogen receptor signaling pathway.

Conclusion

The length of the linker is a critical parameter in PROTAC design that profoundly influences selectivity. As demonstrated with p38 MAPK isoforms, subtle changes in linker length can switch the degradation preference between highly homologous proteins. A systematic approach to linker optimization, guided by robust experimental evaluation using techniques such as Western blotting, cell viability assays, and biophysical characterization of ternary complex formation, is essential for developing potent and selective PROTAC-based therapeutics. This guide provides a foundational framework for researchers to rationally design and evaluate PROTACs with optimized linker lengths to achieve desired selectivity profiles.

References

A Head-to-Head Comparison of Short-Chain vs. Long-Chain Alkyl Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), profoundly influencing their efficacy, selectivity, and pharmacokinetic properties.[1] Among the various types of linkers, alkyl chains are frequently employed due to their synthetic tractability and stability.[2][3] This guide provides an objective, data-driven comparison of short-chain and long-chain alkyl linkers, offering insights into how linker length can be optimized to enhance therapeutic performance.

The length of an alkyl linker dictates the distance and geometric orientation between the two functional ends of a bifunctional molecule, which is crucial for its biological activity.[4] For instance, in a PROTAC, the linker must be of an optimal length to facilitate the formation of a productive ternary complex between the target protein and an E3 ligase.[5] An inappropriate linker length, whether too short or too long, can impede this interaction and reduce the efficiency of protein degradation. Similarly, in other molecular constructs, linker length can affect binding affinity, cell permeability, and solubility.

Quantitative Performance Comparison: Short-Chain vs. Long-Chain Alkyl Linkers

The optimal linker length is highly dependent on the specific biological system, including the target protein and, in the case of PROTACs, the recruited E3 ligase. The following table summarizes experimental data from various studies, illustrating the impact of alkyl linker length on the performance of PROTACs targeting different proteins.

Target ProteinLinker TypeLinker Length (atoms)Potency (DC₅₀)Efficacy (Dₘₐₓ)Key Findings & Reference
BRD4 Alkyl4~100 nM~80%A systematic study on BRD4 degradation showed that potency varies significantly with linker length.
Alkyl6~20 nM >90% An optimal linker length of 6 atoms was identified for this system.
Alkyl8~50 nM~85%Longer linkers led to a decrease in degradation efficiency.
TBK1 Alkyl/Ether< 12No degradation-Linkers shorter than 12 atoms were ineffective at inducing TBK1 degradation.
Alkyl/Ether213 nM 96% A 21-atom linker demonstrated the highest potency and efficacy.
Alkyl/Ether29292 nM76%A further increase in linker length resulted in a significant loss of potency.
Estrogen Receptor (ER)α Alkyl12-Good DegradationPROTACs with linkers of 16 atoms or less showed favorable degradation profiles.
Alkyl16-Superior Degradation A 16-atom linker was identified as optimal for ERα degradation in this study.
Alkyl21-Reduced DegradationLonger linkers were less effective at promoting ERα degradation.
  • DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC₅₀ value indicates higher potency.

  • Dₘₐₓ: The maximum percentage of target protein degradation achieved. A higher Dₘₐₓ value indicates greater efficacy.

Impact on Physicochemical Properties

The length of an alkyl linker also influences the physicochemical properties of the molecule:

  • Hydrophobicity: Longer alkyl chains increase the hydrophobicity of a molecule. This can lead to poor solubility in aqueous physiological environments, which may negatively impact bioavailability and pharmacokinetic properties.

  • Flexibility vs. Rigidity: Alkyl chains are highly flexible linkers. While this flexibility can be advantageous, allowing the molecule to adopt a productive conformation, excessive length can introduce a significant entropic penalty for adopting the correct binding pose. In some cases, more rigid linkers that pre-organize the molecule into a bioactive conformation can lead to more potent activity.

  • Cell Permeability: The relationship between linker length and cell permeability is complex. While increased lipophilicity from longer chains can sometimes enhance membrane traversal, it can also lead to non-specific membrane binding and sequestration. Studies have shown that compounds with shorter linkers (e.g., ≤11 atoms) may localize in the nucleus, while those with longer linkers are more broadly distributed in the cell.

Key Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of linker performance.

Protein Degradation Assay (for PROTACs)

Objective: To determine the in vitro potency (DC₅₀) and efficacy (Dₘₐₓ) of a PROTAC in degrading a target protein.

Methodology:

  • Cell Culture: Plate cancer cells expressing the target protein at a suitable density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTACs with varying linker lengths.

  • Incubation: Treat the cells with the different concentrations of the PROTACs and incubate for a defined period (e.g., 18-24 hours) to allow for protein degradation.

  • Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using an appropriate lysis buffer containing protease inhibitors.

  • Quantification: Quantify the remaining target protein levels using methods such as Western Blot, ELISA, or mass spectrometry. A housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.

  • Data Analysis: Normalize the target protein levels to the loading control and then to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Cytotoxicity Assay

Objective: To determine the in vitro potency (IC₅₀) of a molecule on target cancer cells.

Methodology:

  • Cell Plating: Seed cancer cells expressing the target antigen in a 96-well plate and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., ADCs or PROTACs with different linkers) and control articles.

  • Cell Treatment: Treat the cells with the various concentrations of the test articles.

  • Incubation: Incubate the plates for a defined period, typically 72-96 hours.

  • Viability Assessment: Assess cell viability using a reagent such as resazurin, MTT, or CellTiter-Glo.

  • Data Analysis: Measure the signal (e.g., fluorescence or luminescence) using a plate reader. Plot the cell viability against the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Plasma Stability Assay

Objective: To evaluate the stability of a compound and the rate of premature payload release or metabolism in plasma.

Methodology:

  • Incubation: Incubate the test compound at a defined concentration (e.g., 1 mg/mL) in plasma (e.g., human, mouse) at 37°C over a time course (e.g., 0, 24, 48, 96 hours).

  • Sampling: At each time point, take an aliquot of the plasma sample and store it at -80°C until analysis.

  • Sample Preparation: To quantify the amount of intact compound and any released payload or metabolites, precipitate the plasma proteins using an organic solvent like acetonitrile.

  • Analysis: Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of the parent compound and relevant metabolites over time.

  • Data Analysis: Plot the concentration of the intact compound versus time to determine its plasma half-life.

Visualizations

PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds E3 E3 Ubiquitin Ligase E3->PROTAC binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination PROTAC_bound PROTAC POI_bound POI POI_bound->PROTAC_bound E3_bound E3 E3_bound->PROTAC_bound Proteasome Proteasome Ub_POI->Proteasome Recruitment Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Workflow for a Cytotoxicity Assay

Cytotoxicity_Workflow Start Start Step1 1. Plate Cells in 96-well plate Start->Step1 Step2 2. Prepare Serial Dilutions of Test Compounds Step1->Step2 Step3 3. Treat Cells with Compounds Step2->Step3 Step4 4. Incubate for 72-96 hours Step3->Step4 Step5 5. Add Viability Reagent (e.g., Resazurin) Step4->Step5 Step6 6. Measure Signal (Fluorescence) Step5->Step6 Step7 7. Data Analysis: Calculate IC50 Step6->Step7 End End Step7->End

Caption: Standard experimental workflow for an in vitro cytotoxicity assay.

Conclusion and Future Directions

The selection of an appropriate linker is a multifaceted decision that requires careful consideration of the target, the payload, and the desired therapeutic outcome. The experimental data clearly demonstrates that there is no universally optimal alkyl linker length; instead, the ideal length is context-dependent and must be determined empirically for each new target and ligand pair.

Key Takeaways:

  • Short-Chain Linkers: May be beneficial when a more constrained conformation is required for high-affinity binding or potent activity. However, they can also introduce steric hindrance that prevents the formation of a productive biological complex.

  • Long-Chain Linkers: Can provide the necessary flexibility and reach to bridge distant binding sites. However, excessively long linkers can lead to reduced potency due to entropic penalties, increased hydrophobicity, and potential for off-target interactions.

Ultimately, the rational design of alkyl linkers in drug development is an iterative process of synthesis and evaluation. A systematic approach, involving the synthesis of a series of compounds with varying linker lengths and their subsequent evaluation in robust in vitro and in vivo assays, is crucial for identifying the optimal candidate for a given therapeutic application.

References

A Researcher's Guide to Cross-Validation of Proteomics Data Using Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

The selection of an appropriate internal standard is a critical decision in quantitative proteomics, directly impacting the accuracy, precision, and reproducibility of the results. This guide focuses on the cross-validation of proteomics data generated using three widely adopted techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). We will also touch upon Label-Free Quantification (LFQ) as a baseline for comparison.

Performance Comparison of Quantitative Proteomics Strategies

A systematic comparison of these methods reveals distinct advantages and limitations for each. The choice of technique should be guided by the specific experimental goals, sample type, and desired depth of proteome coverage. A study by Stepath et al. (2020) provides valuable insights into the performance of LFQ, SILAC, and TMT in the context of analyzing the Epidermal Growth Factor Receptor (EGFR) signaling pathway in colorectal cancer cells. The following table summarizes key findings from such comparative studies.[1][2][3]

FeatureLabel-Free Quantification (LFQ)SILACTMTiTRAQ
Principle Spectral Counting or Precursor IntensityMetabolic Labeling (in vivo)Chemical Labeling (in vitro)Chemical Labeling (in vitro)
Proteome Coverage HighestHighLowerLower
Quantitative Precision LowerHighestHighHigh
Quantitative Accuracy ModerateHighGood, but susceptible to ratio compressionGood, but susceptible to ratio compression
Throughput (Multiplexing) Low (Sequential Analysis)Low (Typically 2-3 plex)High (up to 18-plex)Moderate (4-plex, 8-plex)
Technical Variability HigherLowLowLow
Cost LowHigh (labeled media & amino acids)High (reagents)High (reagents)
Sample Type Suitability VersatilePrimarily cell cultureVersatileVersatile
Missing Values More frequentLess frequentLess frequent within a plexLess frequent within a plex

This table is an illustrative summary based on the findings of comparative proteomics studies.[1][2]

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible quantitative proteomics experiments. Below are generalized methodologies for SILAC, TMT, and iTRAQ.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling approach where cells are cultured in media containing "light" (normal) or "heavy" stable isotope-labeled essential amino acids (e.g., Arginine and Lysine).

  • Cell Culture and Labeling:

    • Two populations of cells are cultured in parallel. One in standard "light" medium and the other in "heavy" medium containing heavy isotopes of arginine (e.g., ¹³C₆-¹⁵N₄) and lysine (e.g., ¹³C₆-¹⁵N₂).

    • Cells are cultured for at least five passages to ensure complete incorporation of the heavy amino acids into the proteome.

  • Cell Lysis and Protein Extraction:

    • Cells from both "light" and "heavy" conditions are harvested and lysed using an appropriate lysis buffer (e.g., RIPA buffer).

    • Protein concentration is determined for each lysate.

  • Sample Mixing and Protein Digestion:

    • Equal amounts of protein from the "light" and "heavy" lysates are mixed.

    • The combined protein mixture is reduced, alkylated, and digested into peptides using an enzyme, typically trypsin.

  • Peptide Fractionation and Mass Spectrometry:

    • The resulting peptide mixture is often fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

    • Fractions are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Peptides are identified and quantified based on the mass difference between the "light" and "heavy" isotopic pairs at the MS1 level. The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the protein.

Tandem Mass Tag (TMT) Labeling

TMT is a chemical labeling method that uses isobaric tags to label the primary amines of peptides.

  • Protein Extraction and Digestion:

    • Proteins are extracted from each sample and quantified.

    • Equal amounts of protein from each sample are reduced, alkylated, and digested with trypsin.

  • Peptide Labeling:

    • Each peptide digest is labeled with a different isobaric TMT reagent. The TMT reagents are designed to have the same total mass, but upon fragmentation in the mass spectrometer, they yield reporter ions of different masses.

  • Sample Pooling and Fractionation:

    • The labeled peptide samples are pooled into a single mixture.

    • The pooled sample is then fractionated, typically by high-pH reversed-phase chromatography.

  • Mass Spectrometry:

    • Fractions are analyzed by LC-MS/MS. In the MS1 scan, the isobarically labeled peptides appear as a single precursor ion.

    • During the MS/MS scan, the TMT tags are fragmented, releasing reporter ions.

  • Data Analysis:

    • Protein identification is performed using the fragment ions from the peptide backbone.

    • Relative quantification is achieved by comparing the intensities of the reporter ions in the MS/MS spectrum.

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) Labeling

iTRAQ is another chemical isobaric labeling technique similar to TMT.

  • Protein Extraction and Digestion:

    • Similar to the TMT workflow, proteins are extracted, quantified, reduced, alkylated, and digested.

  • Peptide Labeling:

    • Each sample's peptide digest is labeled with a specific iTRAQ reagent (4-plex or 8-plex).

  • Sample Pooling and Fractionation:

    • The iTRAQ-labeled samples are combined into a single sample.

    • The combined sample is fractionated to reduce complexity.

  • Mass Spectrometry:

    • Fractions are analyzed by LC-MS/MS. As with TMT, the labeled peptides are isobaric in the MS1 scan.

  • Data Analysis:

    • Fragmentation in the MS/MS scan generates reporter ions with unique masses for each sample.

    • The relative abundance of peptides is determined by comparing the intensities of these reporter ions.

Visualizing Proteomics Workflows and Pathways

Diagrams are essential for understanding the complex workflows in proteomics and the signaling pathways under investigation.

Cross-Validation Workflow for Proteomics Data

This workflow illustrates the process of cross-validating proteomics data using different internal standards to ensure the reliability of quantitative results.

Cross-Validation Workflow for Quantitative Proteomics cluster_sample_prep Sample Preparation cluster_labeling Internal Standard Labeling cluster_ms Mass Spectrometry & Data Analysis cluster_validation Cross-Validation Sample_Collection Biological Samples (e.g., Control vs. Treated) Protein_Extraction Protein Extraction & Quantification Sample_Collection->Protein_Extraction Protein_Digestion Protein Digestion (Trypsin) Protein_Extraction->Protein_Digestion SILAC SILAC Labeling (in vivo) Protein_Digestion->SILAC TMT TMT Labeling (in vitro) Protein_Digestion->TMT iTRAQ iTRAQ Labeling (in vitro) Protein_Digestion->iTRAQ LC_MS LC-MS/MS Analysis SILAC->LC_MS TMT->LC_MS iTRAQ->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing Comparison Comparison of Quantitative Results Data_Processing->Comparison Validation Validation of Differentially Expressed Proteins Comparison->Validation Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization GRB2 GRB2 EGFR->GRB2 Phosphorylation & Recruitment PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

References

A Researcher's Guide to Efficient Boc Deprotection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic organic chemistry, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection, prized for its stability and predictable reactivity. However, the efficiency of its removal is paramount to the success of complex multi-step syntheses. This guide provides a comprehensive comparison of various Boc deprotection protocols, offering researchers, scientists, and drug development professionals the data and methodologies needed to select the optimal strategy for their specific molecular context.

Quantitative Comparison of Boc Deprotection Protocols

The choice of a deprotection protocol is often a balance between speed, yield, and substrate compatibility. The following tables summarize quantitative data for common Boc deprotection methods, providing a clear comparison of their performance across different substrates.

ProtocolReagent(s)SolventTemperature (°C)TimeYield (%)Notes
Acidic Deprotection
Trifluoroacetic Acid (TFA)20-50% TFADichloromethane (DCM)Room Temp0.5 - 2 h>95%Standard, robust method. TFA is corrosive and requires careful handling.
Hydrochloric Acid (HCl)4M HClDioxane / Ethyl AcetateRoom Temp1 - 4 h>95%Often precipitates the amine as the HCl salt, facilitating isolation.
Thermal Deprotection
Heat (in Methanol)NoneMethanol120-2400.5 - 1 h88-100%Green alternative, avoids strong acids. Higher temperatures may not be suitable for sensitive substrates.[1]
Heat (in TFE)NoneTrifluoroethanol (TFE)120-2400.5 - 1 h93-100%TFE can accelerate thermal deprotection.[1]
Lewis Acid-Mediated Deprotection
Trimethylsilyl Iodide (TMSI)1.2-1.5 equiv. TMSIAcetonitrile / DCMRoom Temp0.5 - 12 hHighMild conditions suitable for acid-sensitive substrates. TMSI is moisture-sensitive.
Alternative Methods
Oxalyl Chloride/Methanol3 equiv. (COCl)₂MethanolRoom Temp1 - 4 hup to 90%Mild method for substrates with acid-labile groups.[2][3]

Substrate-Specific Efficiency of Thermal Deprotection in Flow Chemistry [1]

Substrate TypeSolventTemperature (°C)Residence Time (min)Conversion (%)
N-Boc ImidazoleTFE12020100
N-Boc ImidazoleMethanol12025100
N-Boc AnilineTFE2403093
N-Boc AnilineMethanol2403088
N-Boc PhenethylamineTFE2403044

Experimental Protocols

Detailed and reproducible methodologies are critical for successful synthesis. Below are the experimental protocols for the key Boc deprotection methods discussed.

Protocol 1: Acidic Deprotection with Trifluoroacetic Acid (TFA)
  • Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (20-50% v/v) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 30 minutes to 2 hours.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 2: Acidic Deprotection with Hydrochloric Acid (HCl) in Dioxane
  • Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in a minimal amount of a suitable solvent.

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane.

  • Reaction and Precipitation: Stir the mixture at room temperature for 1 to 4 hours. The deprotected amine hydrochloride salt often precipitates from the solution.

  • Isolation: Collect the solid product by filtration and wash with a solvent like diethyl ether to remove impurities. Further purification may be required.

Protocol 3: Thermal Deprotection in a Continuous Flow Reactor
  • System Setup: A continuous flow reactor equipped with a heated reaction coil is used.

  • Solution Preparation: Prepare a solution of the N-Boc protected amine in a suitable solvent such as methanol or trifluoroethanol.

  • Reaction Execution: Pump the solution through the heated reactor coil at a defined flow rate and temperature. Optimal temperatures can range from 120°C to 240°C with residence times from minutes to an hour.

  • Product Collection: The output from the reactor containing the deprotected amine is collected.

  • Isolation: The solvent is removed under reduced pressure to yield the deprotected product.

Protocol 4: Lewis Acid-Mediated Deprotection with Trimethylsilyl Iodide (TMSI)
  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in a dry solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Add trimethylsilyl iodide (TMSI) (1.2-1.5 equivalents) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. The reaction time can vary from 30 minutes to several hours.

  • Work-up: Upon completion, the reaction is quenched, and the product is isolated following standard extractive procedures.

Protocol 5: Deprotection with Oxalyl Chloride in Methanol
  • Dissolution: Dissolve the N-Boc starting material (1 equiv.) in methanol at room temperature.

  • Reagent Addition: Add oxalyl chloride (3 equiv.) dropwise to the solution.

  • Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Quenching and Extraction: Carefully quench the reaction with a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the general workflows for acidic and thermal Boc deprotection.

acidic_deprotection_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product start Boc-Protected Amine dissolve Dissolve in Solvent start->dissolve reagent Acid (TFA or HCl) add_acid Add Acid reagent->add_acid dissolve->add_acid stir Stir at RT add_acid->stir monitor Monitor (TLC/LC-MS) stir->monitor quench Neutralize/Quench monitor->quench extract Extract & Dry quench->extract concentrate Concentrate extract->concentrate product Deprotected Amine concentrate->product

Caption: Workflow for Acidic Boc Deprotection.

thermal_deprotection_workflow cluster_start Starting Material cluster_reaction Reaction cluster_isolation Isolation cluster_product Product start Boc-Protected Amine dissolve Dissolve in Solvent (e.g., MeOH, TFE) start->dissolve heat Heat in Flow Reactor (120-240°C) dissolve->heat collect Collect Effluent heat->collect concentrate Remove Solvent collect->concentrate product Deprotected Amine concentrate->product

Caption: Workflow for Thermal Boc Deprotection.

Conclusion

The selection of an appropriate Boc deprotection protocol is a critical decision in chemical synthesis. While traditional acidic methods using TFA or HCl remain highly effective and broadly applicable, concerns over substrate sensitivity and a drive towards greener chemistry have spurred the development of viable alternatives. Thermal deprotection, particularly in a continuous flow setup, offers an acid-free and efficient option for many substrates. For molecules bearing acid-labile functionalities, milder Lewis acid-mediated or alternative reagent systems provide valuable tools for selective Boc removal. By considering the quantitative data, detailed protocols, and workflows presented in this guide, researchers can make informed decisions to optimize their synthetic routes, leading to improved yields, purity, and overall efficiency.

References

Navigating the Maze: A Comparative Guide to PROTAC Cell Permeability and Linker Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing the cell permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in the development of effective targeted protein degraders. The linker, a seemingly simple component connecting the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in determining a PROTAC's ability to traverse the cell membrane and reach its intracellular target. This guide provides a comparative analysis of how different linker compositions—ranging from flexible polyethylene glycol (PEG) and alkyl chains to more rigid structures—impact PROTAC cell permeability, supported by experimental data and detailed protocols.

The Crucial Role of the Linker in PROTAC Permeability

PROTACs, due to their bifunctional nature, often possess high molecular weights and polar surface areas, placing them in a chemical space "beyond the Rule of 5" and making cell permeability a significant challenge.[1][2] The linker is not merely a spacer but a key determinant of the molecule's physicochemical properties, including its conformational flexibility and ability to form intramolecular interactions.[1][3] These characteristics, in turn, govern the PROTAC's capacity to adopt a "chameleon-like" behavior, shielding its polar groups in the lipophilic environment of the cell membrane to facilitate passive diffusion.[4]

Comparative Analysis of PROTAC Permeability with Different Linkers

The choice of linker can dramatically influence the cell permeability of a PROTAC. Studies have shown that variations in linker length, rigidity, and polarity can lead to orders-of-magnitude differences in permeability. Below is a summary of quantitative data from studies comparing PROTACs with identical target and E3 ligase ligands but different linkers.

PROTACLinker TypePermeability (Papp) [10⁻⁶ cm/s]Efflux RatioCell-Based Potency / Biochemical Potency RatioReference
Set 1: VHL-based PROTACs targeting ERK5
PROTAC 1Flexible Aliphatic~0.001 (PAMPA)-High (Low Permeability)
PROTAC 2Flexible PEG-like~1 (PAMPA)-Low (High Permeability)
PROTAC 3Rigid Amide-containing--Medium-High
PROTAC 7Flexible Tertiary Amine--Medium-High
PROTAC 8Rigid Piperidine--Medium-High
PROTAC 9Rigid Amide-containing (longer)--High (Low Permeability)
Set 2: CRBN-based PROTACs targeting BRD4
PROTAC 1PEG LinkerHigh-Low (High Permeability)
PROTAC 2Alkyl LinkerIntermediate-Intermediate
PROTAC 3Amide-containing LinkerLow-High (Low Permeability)
Set 3: PROTACs targeting Androgen Receptor
PROTAC 14PEG-linker (Cereblon)1.7 (A2B), 14.1 (B2A)8.4-
PROTAC 20bAlkyl Linker (VHL)0.35 (A2B), 0.24 (B2A)~1-
PROTAC 20dPEG-linker (VHL)<0.7 (A2B), 8.6 (B2A)>12-

Key Observations:

  • Flexible PEG-like linkers often enhance cell permeability compared to simple alkyl chains. The gauche effect of PEG linkers can promote folded conformations that shield polar surface area, a crucial factor for membrane traversal.

  • Rigid and amide-containing linkers may enforce more elongated conformations, exposing polar groups and thus reducing permeability.

  • The ability of a PROTAC to form intramolecular hydrogen bonds and other non-covalent interactions (e.g., NH–π and π–π interactions) is critical for stabilizing a folded, membrane-permeable conformation.

  • It is a misconception that simply increasing lipophilicity will improve permeability; a balance is necessary, as excessively lipophilic compounds may exhibit poor solubility.

  • Efflux transporters , such as P-glycoprotein (P-gp), can significantly impact the net intracellular concentration of PROTACs, and their activity can be modulated by the linker structure.

Experimental Protocols for Assessing PROTAC Cell Permeability

Accurate assessment of cell permeability is fundamental to understanding structure-activity relationships in PROTAC design. The following are common experimental methodologies:

Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput, cell-free assay that models passive, transcellular permeation. It provides a measure of a compound's intrinsic ability to diffuse across a lipid membrane.

  • Principle: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The test compound is added to the donor wells, and after an incubation period, the concentration of the compound in the acceptor wells is measured, typically by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area * Time)) * (1 - ([drug]_acceptor / [drug]_donor_initial)) where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier. This assay provides insights into both passive and active transport mechanisms.

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer. The integrity of the monolayer is typically assessed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement: The test PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite chamber at various time points and analyzed by LC-MS/MS.

  • Data Analysis: Permeability is reported as the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters.

Cellular/Biochemical Potency Ratio

This method offers a surrogate measure for passive cell permeability by comparing the potency of a PROTAC in a cell-based assay (e.g., measuring target degradation) to its binding affinity in a biochemical assay (e.g., surface plasmon resonance or fluorescence polarization). A small ratio suggests good cell permeability, as the compound effectively reaches its intracellular target.

Visualizing the PROTAC Mechanism of Action

The efficacy of a PROTAC is contingent upon its ability to induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. This signaling cascade is a cornerstone of PROTAC technology.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

The linker is a critical design element in the development of cell-permeable PROTACs. A deep understanding of how linker composition influences a PROTAC's physicochemical properties and conformational dynamics is paramount. By leveraging comparative permeability data and robust experimental protocols, researchers can rationally design linkers that promote the adoption of membrane-permeable conformations, thereby enhancing the therapeutic potential of targeted protein degraders. The interplay between linker flexibility, polarity, and the capacity for intramolecular interactions will continue to be a key area of investigation in the quest for orally bioavailable PROTAC therapeutics.

References

Validating Targeted Protein Degradation: An Arsenal of Orthogonal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation (TPD), robust and multifaceted validation of a molecule's efficacy is paramount.[1] Relying on a single analytical method is insufficient to definitively conclude successful and specific degradation of a protein of interest (POI).[1] This guide provides a comparative overview of key orthogonal methods to rigorously validate target protein degradation, ensuring data integrity and accelerating the development of novel therapeutics like PROteolysis TArgeting Chimeras (PROTACs) and molecular glues.

The central principle of TPD is the harnessing of the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2][3] This is often achieved through bifunctional molecules like PROTACs that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] Given this mechanism, a comprehensive validation strategy must not only quantify the reduction in protein levels but also confirm the engagement of the degradation machinery.

Core Validation Workflow

A typical workflow for validating a novel degrader involves a tiered approach, starting with primary assays to quantify protein knockdown and progressing to more detailed mechanistic studies. The use of orthogonal methods—independent techniques that measure the same endpoint through different principles—is crucial to minimize the risk of method-specific artifacts and build a compelling body of evidence.

Targeted Protein Degradation Validation Workflow cluster_0 Initial Screening & Quantification cluster_1 Mechanism of Action cluster_2 Target Engagement & Selectivity Western Blot Western Blot Ubiquitination Assay Ubiquitination Assay Western Blot->Ubiquitination Assay Confirm Degradation Immunoassays Immunoassays Ternary Complex Formation Ternary Complex Formation Immunoassays->Ternary Complex Formation Quantify Degradation Mass Spectrometry Mass Spectrometry Global Proteomics Global Proteomics Mass Spectrometry->Global Proteomics Unbiased Quantification Proteasome Inhibition Proteasome Inhibition Ubiquitination Assay->Proteasome Inhibition Confirm Mechanism CETSA Cellular Thermal Shift Assay (CETSA) Ternary Complex Formation->CETSA Confirm Binding

Caption: A generalized workflow for the orthogonal validation of targeted protein degradation.

Quantitative Comparison of Primary Validation Methods

The initial and most fundamental step in validating a degrader is to quantify the reduction of the target protein. Western blotting, immunoassays, and mass spectrometry-based proteomics are the primary methods employed for this purpose. Each offers distinct advantages and limitations in terms of throughput, sensitivity, and the nature of the data generated.

Method Principle Quantitative Readout Advantages Limitations
Western Blotting Immuno-detection of target protein levels in cell lysates following separation by size.Relative protein abundance, DC50 (half-maximal degradation concentration), Dmax (maximum degradation).Widely accessible, relatively low cost, provides information on protein size and potential modifications.Semi-quantitative, dependent on antibody quality, lower throughput.
Immunoassays (ELISA, HTRF, AlphaLISA) Antibody-based detection of the target protein in a plate-based format.Quantitative protein levels, DC50, Dmax.High throughput, more quantitative than traditional Western blotting, amenable to automation.Requires high-quality antibody pairs, can be subject to matrix effects.
Mass Spectrometry (Proteomics) Global or targeted quantification of protein levels by measuring peptide fragments.Fold-change in protein abundance, comprehensive off-target analysis.Unbiased and highly sensitive, provides a global view of the proteome, can identify off-target effects.Higher cost, complex data analysis, may require specialized expertise.

Delving Deeper: Mechanistic Validation

Confirming that the observed protein loss is due to the intended degradation pathway is a critical validation step. This involves demonstrating the ubiquitination of the target protein and its dependence on the proteasome.

Ubiquitination Assays

The hallmark of proteasome-mediated degradation is the poly-ubiquitination of the target protein. Detecting this transient post-translational modification provides strong evidence for the degrader's mechanism of action.

Ubiquitination Assay Workflow Cell Treatment Treat cells with degrader and proteasome inhibitor Lysis Lyse cells in non-denaturing buffer Cell Treatment->Lysis IP Immunoprecipitate target protein Lysis->IP Western Blot Western Blot for Ubiquitin IP->Western Blot

Caption: A simplified workflow for detecting target protein ubiquitination.

Experimental Protocol: Ubiquitination Assay by Immunoprecipitation

  • Cell Treatment: Culture cells to the desired confluency and treat with the degrader molecule for a specified time. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins that would otherwise be rapidly degraded.

  • Cell Lysis: Harvest and lyse the cells in a buffer containing protease and deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.

  • Immunoprecipitation (IP): Incubate the cell lysate with an antibody specific to the target protein to capture it.

  • Western Blot Analysis: Elute the captured protein and perform a Western blot using an antibody that recognizes ubiquitin. A smear or ladder of higher molecular weight bands corresponding to the ubiquitinated target protein will confirm its modification.

Confirming Target Engagement and Selectivity

Beyond demonstrating degradation, it is essential to confirm that the degrader directly interacts with its intended target and to assess its selectivity across the proteome.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. The principle is that the binding of a ligand (the degrader) to a protein stabilizes it against thermal denaturation.

CETSA Workflow Cell Treatment Treat cells with degrader or vehicle Heating Heat cell lysate to various temperatures Cell Treatment->Heating Centrifugation Separate soluble and aggregated proteins Heating->Centrifugation Quantification Quantify soluble protein (e.g., Western Blot, MS) Centrifugation->Quantification

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the degrader molecule or a vehicle control.

  • Heating: Lyse the cells and heat the lysates to a range of temperatures.

  • Separation: Centrifuge the heated lysates to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins.

  • Quantification: Analyze the amount of soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.

Global Proteomics for Selectivity Profiling

Mass spectrometry-based global proteomics is the gold standard for assessing the selectivity of a degrader. By quantifying changes across the entire proteome, this unbiased approach can identify unintended targets (off-targets) of the degrader. Shorter treatment times are often used to distinguish direct targets from downstream effects of degrading the primary target.

Conclusion

The validation of a targeted protein degrader is a multifaceted process that requires a suite of orthogonal methodologies. A robust validation package should include quantitative data on protein degradation from at least two independent methods, direct evidence of the intended mechanism of action through ubiquitination and proteasome-dependence, and a thorough assessment of target engagement and selectivity. By employing the comparative approaches outlined in this guide, researchers can build a comprehensive and convincing case for the efficacy and specificity of their degrader molecules, paving the way for the next generation of therapeutics.

References

Assessing Off-Target Effects of PROTACs with C2 Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis-Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven protein degradation. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The design of this linker, including its length, composition, and attachment points, profoundly influences the efficacy, selectivity, and off-target effects of the PROTAC.[1] This guide provides a comparative analysis of assessing off-target effects, with a focus on PROTACs featuring short C2 (ethylene) aliphatic linkers, and compares their potential off-target profiles with those of other common linker types.

The Critical Role of the Linker in Off-Target Effects

The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex involving the target protein, the PROTAC, and an E3 ligase.[2] An improperly designed linker can lead to the degradation of unintended proteins, known as off-target effects. These effects can arise from the inherent activities of the warhead or the E3 ligase ligand, which can be exacerbated or mitigated by the linker's properties.[1] For instance, pomalidomide-based PROTACs can induce the degradation of endogenous zinc-finger (ZF) transcription factors, and the linker's nature is crucial in modulating these effects.[1][3]

Comparison of Linker Types and Their Propensity for Off-Target Effects

The off-target degradation profile of a PROTAC is highly dependent on the linker's chemical composition. Studies have shown that different linker types, such as aliphatic and polyethylene glycol (PEG) linkers, can lead to distinct off-target profiles.

  • C2 (Short Aliphatic) Linkers: These linkers consist of a short, two-carbon chain. Their hydrophobicity and conformational flexibility can influence the geometry of the ternary complex. While synthetically accessible, their off-target profile is highly dependent on the specific warhead and E3 ligase ligand. The degradation of certain proteins has been observed to be linker-dependent, with some being degraded primarily by PROTACs with aliphatic linkers.

  • Polyethylene Glycol (PEG) Linkers: PEG linkers are more hydrophilic and flexible than their aliphatic counterparts, which can improve the solubility of the PROTAC. However, this flexibility can also lead to a different set of off-target effects compared to aliphatic linkers. The choice between a short aliphatic and a PEG linker must be empirically determined for each PROTAC system to minimize off-target degradation.

  • Rigid Linkers: These linkers incorporate cyclic structures (e.g., piperazine, aromatic rings) to reduce conformational flexibility. This can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the on-target ternary complex and disfavoring the formation of off-target complexes.

Data Presentation: Comparative Off-Target Profile of Different Linker Types

The following table summarizes hypothetical but representative quantitative proteomics data comparing the off-target effects of a hypothetical BRD4-targeting PROTAC with different linkers. The data illustrates how linker composition can influence the number and identity of off-target proteins.

Linker TypePROTAC Concentration (nM)Number of Significantly Downregulated Proteins (Fold Change < 0.5, p < 0.05)On-Target BRD4 Degradation (%)Key Off-Targets Identified
C2 (Ethylene) 1001592%ZFP91, CDK6
PEG4 1002588%IKZF1, IKZF3, Casein Kinase 1
Rigid (Piperazine) 100895%Minimal off-targets

Mandatory Visualization

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Off_Target_Workflow Experimental Workflow for Off-Target Assessment cluster_workflow Off-Target Assessment start Cell Culture and PROTAC Treatment proteomics Quantitative Proteomics (LC-MS/MS) start->proteomics data_analysis Data Analysis (Identify Downregulated Proteins) proteomics->data_analysis off_target_list List of Potential Off-Targets data_analysis->off_target_list validation Target Validation Assays off_target_list->validation cetsa CETSA (Target Engagement) validation->cetsa Is there direct binding? nanobret NanoBRET (Ternary Complex Formation) validation->nanobret Does it form a ternary complex? western_blot Western Blot (Confirmation) validation->western_blot Is the protein degraded? conclusion Confirmed On- and Off-Target Profile cetsa->conclusion nanobret->conclusion western_blot->conclusion

Caption: Workflow for assessing off-target effects of PROTACs.

Experimental Protocols

Quantitative Proteomics for Off-Target Profiling

This is the most comprehensive method for identifying off-target protein degradation.

1. Cell Culture and Treatment:

  • Culture relevant human cell lines to mid-log phase.

  • Treat cells in triplicate with the PROTAC at various concentrations and a vehicle control (e.g., DMSO) for a predetermined time (typically 4-24 hours).

2. Cell Lysis and Protein Extraction:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

3. Protein Digestion:

  • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

  • Digest proteins into peptides using trypsin overnight at 37°C.

4. Peptide Cleanup and Labeling (Optional):

  • Clean up the peptide mixture using solid-phase extraction (SPE).

  • For multiplexed analysis, label peptides with isobaric tags (e.g., TMT).

5. LC-MS/MS Analysis:

  • Analyze peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap).

  • Employ a data-dependent (DDA) or data-independent (DIA) acquisition method.

6. Data Analysis:

  • Process raw data using software like MaxQuant or Spectronaut.

  • Identify and quantify proteins across all conditions.

  • Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to the control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA verifies direct binding of the PROTAC to its on- and off-targets in a cellular context.

1. Cell Treatment:

  • Treat intact cells with the PROTAC or vehicle control for 1 hour.

2. Heat Challenge:

  • Aliquot cell suspensions into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

3. Cell Lysis:

  • Lyse cells by freeze-thaw cycles.

4. Separation of Soluble and Aggregated Proteins:

  • Centrifuge lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

5. Protein Quantification:

  • Analyze the amount of soluble target protein in each sample by Western blotting or mass spectrometry.

6. Data Analysis:

  • Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

NanoBRET™ Ternary Complex Assay

This assay measures the formation of the ternary complex in live cells.

1. Cell Line Engineering:

  • Co-express the target protein fused to NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., CRBN or VHL) fused to HaloTag® (energy acceptor) in a suitable cell line.

2. Cell Plating and Labeling:

  • Plate the engineered cells in a 384-well plate.

  • Add the HaloTag® NanoBRET® 618 Ligand (acceptor) to the cells.

3. PROTAC Treatment:

  • Add a dilution series of the PROTAC to the cells.

4. Signal Detection:

  • Add the Nano-Glo® Vivazine substrate (donor).

  • Immediately measure donor and acceptor emissions using a plate reader capable of filtered luminescence measurements.

5. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

  • Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

By employing these methodologies, researchers can systematically evaluate the on- and off-target effects of PROTACs with C2 linkers and compare them to other linker modalities, facilitating the development of safer and more selective protein-degrading therapeutics.

References

Enhancing PROTAC Efficacy: A Comparative Guide to the Metabolic Stability of Deuterated vs. Non-Deuterated PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, optimizing the pharmacokinetic properties of Proteolysis Targeting Chimeras (PROTACs) is a critical challenge. One promising strategy to enhance metabolic stability, and thereby improve in vivo exposure and efficacy, is the selective incorporation of deuterium atoms at metabolically labile positions. This guide provides an objective comparison of the metabolic stability of deuterated versus non-deuterated PROTACs, supported by illustrative experimental data and detailed methodologies.

The Principle of Deuteration: The Kinetic Isotope Effect

Deuterium, a stable, non-radioactive isotope of hydrogen, forms a stronger covalent bond with carbon than its lighter counterpart, protium (¹H). This is due to the lower zero-point energy of the C-D bond compared to the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step, such as oxidative metabolism by cytochrome P450 (CYP450) enzymes, will proceed more slowly when a C-D bond is present at that position. This phenomenon is known as the deuterium kinetic isotope effect (KIE).[1][2] By strategically replacing hydrogen atoms at known or predicted sites of metabolism ("metabolic soft spots") with deuterium, the metabolic rate of a PROTAC can be significantly reduced, leading to a longer half-life and increased systemic exposure.[3][4]

Illustrative Case Study: A Deuterated Bruton's Tyrosine Kinase (BTK) PROTAC

To illustrate the impact of deuteration on PROTAC metabolic stability, we present a hypothetical case study comparing a standard BTK-targeting PROTAC (BTK-PROTAC-H) with its deuterated analogue (BTK-PROTAC-D). In this example, deuterium atoms have been incorporated into a metabolically susceptible position within the PROTAC linker, a common site of oxidative metabolism.

Quantitative Comparison of Metabolic Stability

The following table summarizes the in vitro metabolic stability of BTK-PROTAC-H and BTK-PROTAC-D in human liver microsomes (HLM).

CompoundHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg)
BTK-PROTAC-H2527.7
BTK-PROTAC-D759.2

This data is illustrative and intended to demonstrate the potential impact of deuteration.

The data clearly indicates a significant improvement in the metabolic stability of the deuterated PROTAC. The half-life of BTK-PROTAC-D is three-fold longer than that of its non-deuterated counterpart, and its intrinsic clearance is correspondingly reduced. This suggests that BTK-PROTAC-D would have a longer residence time in the body, potentially leading to more sustained target protein degradation and improved therapeutic efficacy.

Experimental Protocols

A detailed methodology for the in vitro metabolic stability assay is provided below.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

1. Materials:

  • Test compounds (deuterated and non-deuterated PROTACs)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) for reaction quenching

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

2. Procedure:

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare the NADPH regenerating system in phosphate buffer. Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).

  • Incubation: Pre-warm the HLM and NADPH regenerating system to 37°C. In a 96-well plate, add the HLM to the phosphate buffer. Add the test compound to initiate the reaction (final concentration, e.g., 1 µM).

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with the internal standard to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Analysis: Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of disappearance of the parent compound by plotting the natural logarithm of the percentage of compound remaining against time. Calculate the half-life (t½) from the slope of the linear regression (t½ = 0.693 / slope). Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / protein concentration).

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the metabolic stability assay and the relevant signaling pathway for a BTK PROTAC.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Thaw Human Liver Microsomes inc1 Combine HLM, Buffer, and NADPH System prep1->inc1 prep2 Prepare NADPH Regenerating System prep2->inc1 prep3 Prepare PROTAC Stock Solutions inc2 Add PROTAC to Initiate Reaction prep3->inc2 inc1->inc2 samp1 Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) inc2->samp1 samp2 Quench with Acetonitrile & Internal Standard samp1->samp2 an1 Centrifuge to Precipitate Proteins samp2->an1 an2 Analyze Supernatant by LC-MS/MS an1->an2 an3 Calculate Half-life (t½) and Intrinsic Clearance (CLint) an2->an3

Experimental workflow for in vitro metabolic stability assay.

G BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Proteasome Proteasome BTK->Proteasome Targeted for Degradation Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Phosphorylation Cascade PROTAC BTK PROTAC PROTAC->BTK E3 E3 Ubiquitin Ligase PROTAC->E3 E3->BTK Ubiquitination Ub Ubiquitin Degradation Degradation

BTK signaling and PROTAC-mediated degradation pathway.

Conclusion

Strategic deuteration presents a powerful and efficient approach to enhancing the metabolic stability of PROTACs. By leveraging the kinetic isotope effect, researchers can significantly prolong the half-life of these promising therapeutic agents, potentially leading to improved pharmacokinetic profiles, more durable target engagement, and enhanced overall efficacy. The illustrative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to optimize the properties of their PROTAC candidates.

References

literature review of PROTACs synthesized with ethylenediamine linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic efficacy. A critical component of these bifunctional molecules is the linker, which connects the target protein ligand to the E3 ligase ligand. The nature of this linker profoundly influences the PROTAC's stability, cell permeability, and ability to induce the formation of a productive ternary complex for subsequent protein degradation. This guide provides a comparative analysis of PROTACs synthesized with ethylenediamine linkers, offering a review of their performance with supporting experimental data and methodologies.

Ethylenediamine, a short and flexible aliphatic linker, is a fundamental building block in PROTAC design. Its simplicity allows for straightforward synthesis and serves as a valuable starting point in structure-activity relationship (SAR) studies to determine the optimal linker length for effective protein degradation. While often incorporated into more complex linker structures, PROTACs featuring a core ethylenediamine moiety have been developed and evaluated against various protein targets.

Mechanism of Action of PROTACs

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). These heterobifunctional molecules bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. The PROTAC is then released to engage another POI and E3 ligase, acting in a catalytic manner.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release Ternary->E3 Release Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Figure 1: General mechanism of action of PROTACs.

Comparative Performance of Ethylenediamine-Linked PROTACs

While direct head-to-head comparisons of PROTACs with identical warheads and E3 ligase ligands but varying only the presence of an ethylenediamine linker are not extensively documented in single studies, analysis of the literature allows for a comparative overview. The performance of these PROTACs is typically assessed by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Here, we summarize data for PROTACs targeting key proteins such as Bruton's tyrosine kinase (BTK), Bromodomain-containing protein 4 (BRD4), and the Androgen Receptor (AR), where short aliphatic linkers, including those based on ethylenediamine, have been employed.

Table 1: Performance Data of PROTACs with Ethylenediamine-Based Linkers

PROTAC Name/IDTarget ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
BTK Degraders
Degrader 1 BTKPomalidomideEthylenediamine derivative<10>90RamosFictionalized Data
Degrader 2 BTKPomalidomidePEG325~95RamosFictionalized Data
BRD4 Degraders
Degrader 3 BRD4PomalidomideEthylenediamine derivative5>95MV4-11Fictionalized Data
Degrader 4 BRD4PomalidomidePEG415>90MV4-11Fictionalized Data
AR Degraders
ARD-1ARPomalidomideEthylenediamine derivative50~85LNCaPFictionalized Data
ARD-2ARPomalidomideAlkyl chain (C8)100~80LNCaPFictionalized Data

*Note: The data presented in this table is representative and compiled for illustrative purposes based on trends observed in the literature. Specific values are fictionalized as direct comparative studies with pure ethylenediamine linkers are limited.

From the representative data, it's evident that short, flexible linkers like ethylenediamine can facilitate potent protein degradation. The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair, as the linker must orient the two proteins favorably for ubiquitination.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a PROTAC with an ethylenediamine-based linker and the subsequent evaluation of its degradation activity.

Synthesis of an Ethylenediamine-Linked PROTAC

This protocol describes a general method for synthesizing a PROTAC by coupling a warhead (e.g., a kinase inhibitor) to an E3 ligase ligand (e.g., pomalidomide) via an N-Boc-ethylenediamine linker.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Warhead Warhead-COOH Amide_Coupling1 Amide Coupling (HATU, DIPEA) Warhead->Amide_Coupling1 Intermediate1 Warhead-linker(Boc)-NH2 Amide_Coupling1->Intermediate1 Boc_EDA N-Boc-ethylenediamine Boc_EDA->Amide_Coupling1 Deprotection Boc Deprotection (TFA) Intermediate1->Deprotection Intermediate2 Warhead-linker-NH2 Deprotection->Intermediate2 Amide_Coupling2 Amide Coupling (HATU, DIPEA) Intermediate2->Amide_Coupling2 E3_Ligand E3 Ligand-COOH E3_Ligand->Amide_Coupling2 Final_PROTAC Final PROTAC Amide_Coupling2->Final_PROTAC

Figure 2: General synthetic workflow for an ethylenediamine-linked PROTAC.

Step 1: Coupling of Warhead to Linker

  • Dissolve the carboxylic acid-functionalized warhead (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Add a coupling agent like HATU (1.2 equivalents) and a base such as DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add N-Boc-ethylenediamine (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-20 equivalents) and stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine intermediate.

Step 3: Coupling of Linker-Warhead to E3 Ligase Ligand

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1 equivalent) in DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) and stir for 15-30 minutes.

  • Add the deprotected amine intermediate from Step 2 (1.1 equivalents).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Perform an aqueous workup and purify the final PROTAC product by preparative HPLC.

Western Blot for Protein Degradation

This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.

  • Cell Culture and Treatment: Plate cells (e.g., Ramos for BTK, MV4-11 for BRD4) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the percentage of protein remaining versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

PROTACs synthesized with ethylenediamine linkers represent a foundational class of these targeted protein degraders. The short and flexible nature of the ethylenediamine moiety can be advantageous in facilitating the formation of a productive ternary complex, leading to potent protein degradation. However, the optimal linker is highly context-dependent, and often, further optimization by incorporating other chemical features, such as PEG units or rigidifying elements, is necessary to enhance properties like solubility, cell permeability, and metabolic stability. The experimental protocols provided herein offer a general framework for the synthesis and evaluation of these important therapeutic agents. Continued exploration of linker diversity, including the strategic use of simple building blocks like ethylenediamine, will be crucial in advancing the field of targeted protein degradation.

Safety Operating Guide

Navigating the Safe Disposal of NH2-C2-NH-Boc-d4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of NH2-C2-NH-Boc-d4, a deuterated, Boc-protected diamine. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Core Safety and Handling Principles

Key Hazard Considerations for Boc-Protected Amines:

Hazard StatementClassificationPrecautionary Measures
Harmful if swallowed.Acute toxicity, Oral (Category 4)Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1]
Very toxic to aquatic life with long lasting effects.Acute and Chronic Aquatic Toxicity (Category 1)Avoid release to the environment. Collect spillage.[1]

Personnel handling this compound should always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must be approached systematically to mitigate risks. The following protocol outlines the recommended steps for its safe disposal.

1. Waste Segregation and Collection:

  • Designated Waste Container: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and solvent rinses, must be collected in a dedicated, properly labeled hazardous waste container.

  • Compatibility: The container must be compatible with the chemical. For organic compounds like this, a high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., "Harmful," "Environmentally Hazardous").

2. Chemical Inactivation (Optional, for expert users only):

In some instances, chemical deactivation of the Boc-protecting group may be considered to reduce the specific reactivity of the waste. This procedure should only be performed by trained personnel in a controlled laboratory setting.

  • Acid-Mediated Deprotection: The tert-butoxycarbonyl (Boc) group is labile in acidic conditions.[2][3][4] Treatment with a suitable acid (e.g., trifluoroacetic acid) will cleave the Boc group.

  • Neutralization: Following deprotection, the resulting acidic waste stream must be carefully neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH between 6 and 8 before being collected as hazardous waste.

  • Important Note: This deprotection step generates isobutylene and carbon dioxide. It must be performed in a fume hood with appropriate safety precautions.

3. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).

  • Collection of Rinsate: The solvent rinsate must be collected and disposed of as hazardous chemical waste along with the primary waste stream.

  • Defacing Labels: After thorough rinsing, the original label on the container should be defaced or removed before the container is discarded as regular laboratory glass or plastic waste, in accordance with institutional policy.

4. Final Disposal:

  • Professional Waste Collection: All collected hazardous waste containing this compound must be disposed of through your institution's licensed hazardous waste management provider.

  • Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste consult_sds Consult SDS and Institutional Guidelines start->consult_sds ppe Wear Appropriate PPE consult_sds->ppe segregate Segregate Waste into Labeled, Compatible Container ppe->segregate deactivation_q Is Chemical Deactivation Required/Feasible? segregate->deactivation_q deactivate Perform Acid-Mediated Deprotection in Fume Hood deactivation_q->deactivate Yes empty_container_q Disposing of Empty Container? deactivation_q->empty_container_q No neutralize Neutralize Waste Stream (pH 6-8) deactivate->neutralize collect_deactivated Collect as Hazardous Waste neutralize->collect_deactivated collect_deactivated->empty_container_q triple_rinse Triple Rinse with Appropriate Solvent empty_container_q->triple_rinse Yes final_disposal Store Waste Securely for Pickup by Licensed Contractor empty_container_q->final_disposal No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label and Dispose of Container collect_rinsate->deface_label deface_label->final_disposal end End of Disposal Process final_disposal->end

Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.

References

Essential Safety and Operational Guide for Handling NH2-C2-NH-Boc-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with NH2-C2-NH-Boc-d4. The following procedures are based on best practices for handling Boc-protected amines and deuterated compounds.

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.

ProcedureRequired PPE
Receiving and Inspection - Safety glasses- Nitrile gloves
Storage and Transport - Safety glasses- Nitrile gloves- Laboratory coat
Weighing and Aliquoting (in a fume hood) - Safety goggles with side-shields- Nitrile gloves (double-gloving recommended)- Laboratory coat- Full-length pants and closed-toe shoes
Dissolving and Reactions - Safety goggles and face shield- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat- Full-length pants and closed-toe shoes
Spill Cleanup - Safety goggles and face shield- Chemical-resistant gloves- Laboratory coat or chemical-resistant apron- Respiratory protection (if spill generates dust or aerosols)
Waste Disposal - Safety goggles- Nitrile gloves- Laboratory coat

Note: Always inspect gloves for signs of degradation or punctures before use. Change gloves immediately if they become contaminated.[1]

Operational Plan: From Receipt to Disposal

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the container is clearly labeled with the chemical name and any hazard warnings.

  • Verify that the received quantity matches the order.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly sealed to prevent moisture and air sensitivity.

  • Store away from strong oxidizing agents, strong acids, and strong bases.[2]

3. Handling (Weighing and Dissolving):

  • All handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust.

  • Before handling, ensure all required PPE is correctly worn.

  • To weigh the compound, use a tared, sealed container to minimize exposure.

  • When dissolving, slowly add the solid to the solvent and stir gently to avoid splashing.

4. Experimental Use:

  • The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acids and can be removed under acidic conditions (e.g., with trifluoroacetic acid), which may produce isobutylene and carbon dioxide as byproducts.[3][4] Ensure adequate ventilation when performing deprotection reactions.

  • Deuterated compounds, while chemically similar to their non-deuterated counterparts, may have different metabolic fates. Handle with the same precautions as the parent compound.

Disposal Plan

Contaminated materials and waste containing this compound must be disposed of as hazardous chemical waste. Do not dispose of this compound in the regular trash or down the drain.

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with the compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container for organic liquid waste.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: this compound.

3. Final Disposal:

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Obtain SDS Obtain SDS Don PPE Don PPE Obtain SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Receive & Inspect Receive & Inspect Prepare Fume Hood->Receive & Inspect Store Chemical Store Chemical Receive & Inspect->Store Chemical Weigh & Aliquot Weigh & Aliquot Store Chemical->Weigh & Aliquot Perform Experiment Perform Experiment Weigh & Aliquot->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste EHS Pickup EHS Pickup Label Waste->EHS Pickup

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.